Product packaging for Methyl 2-methyl-1H-pyrrole-3-carboxylate(Cat. No.:CAS No. 3168-85-2)

Methyl 2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B1600982
CAS No.: 3168-85-2
M. Wt: 139.15 g/mol
InChI Key: OBRHFSNTJHVMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B1600982 Methyl 2-methyl-1H-pyrrole-3-carboxylate CAS No. 3168-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-6(3-4-8-5)7(9)10-2/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRHFSNTJHVMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30490935
Record name Methyl 2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3168-85-2
Record name Methyl 2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds.[1] Methyl 2-methyl-1H-pyrrole-3-carboxylate, a specifically substituted pyrrole, serves as a critical building block for the synthesis of more complex molecular architectures, including pharmaceuticals like Atorvastatin and Sunitinib.[2] This guide provides an in-depth exploration of the primary synthetic methodologies for its preparation, with a focus on the underlying reaction mechanisms. We will dissect the causality behind experimental choices, provide validated protocols, and offer a comparative analysis of the most effective routes, grounded in authoritative chemical literature. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of pyrrole synthesis.

Introduction: The Significance of the Pyrrole Scaffold

Pyrroles are five-membered aromatic heterocycles containing a nitrogen atom. Their unique electronic properties and ability to participate in hydrogen bonding make them a cornerstone in the design of therapeutic agents. The strategic placement of substituents on the pyrrole ring is paramount for modulating pharmacological activity. Consequently, robust and versatile synthetic methods for accessing specifically substituted pyrroles, such as this compound, are of high value in organic and medicinal chemistry.[3] This guide will focus on the most prevalent and mechanistically insightful synthetic strategies: the Hantzsch Pyrrole Synthesis, the Paal-Knorr Synthesis, and the Van Leusen Synthesis.

The Hantzsch Pyrrole Synthesis: A Convergent and Reliable Route

The Hantzsch Pyrrole Synthesis is a classic multi-component reaction that constructs the pyrrole ring by condensing a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][3] This method is particularly well-suited for the synthesis of this compound due to the ready availability of the required starting materials.

Mechanistic Deep Dive

The synthesis of this compound via the Hantzsch method involves the reaction of methyl acetoacetate, chloroacetone, and ammonia. The mechanism proceeds through several key stages, each driven by fundamental principles of reactivity.

  • Enamine Formation: The reaction initiates with the condensation of the β-ketoester (methyl acetoacetate) and ammonia. The amine nitrogen acts as a nucleophile, attacking the ketone carbonyl of the β-ketoester. Subsequent dehydration yields a crucial enamine intermediate. This step is often catalyzed by a weak acid to facilitate the dehydration.

  • Nucleophilic Attack: The electron-rich enamine then attacks the α-haloketone (chloroacetone). There are two plausible mechanistic pathways for this step:

    • Path A (Attack at Carbonyl): The enamine attacks the electrophilic carbonyl carbon of the α-haloketone.[1]

    • Path B (SN2 Attack): The enamine attacks the α-carbon bearing the halogen in a nucleophilic substitution (SN2) reaction. While both pathways have been proposed, the initial attack on the carbonyl followed by cyclization is frequently depicted.[1][4]

  • Cyclization and Dehydration: Following the initial bond formation, an intramolecular cyclization occurs. The nitrogen atom attacks the remaining carbonyl group, forming a five-membered ring intermediate.[1] This intermediate then undergoes a series of proton transfers and eliminations of water molecules to achieve aromatization.

  • Aromatization: The final step involves the elimination of a proton and rearrangement of π-bonds to form the stable aromatic pyrrole ring, yielding the final product.[1]

Visualizing the Hantzsch Mechanism

The following diagram illustrates the step-by-step mechanism of the Hantzsch synthesis for the target molecule.

Hantzsch_Mechanism Hantzsch Synthesis of this compound cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product R1 Methyl Acetoacetate I1 Enamine Intermediate R1->I1 + NH3 - H2O R2 Ammonia (NH3) R2->I1 R3 Chloroacetone I2 Initial Adduct R3->I2 I1->I2 + Chloroacetone I3 Cyclized Intermediate (5-membered ring) I2->I3 Intramolecular Nucleophilic Attack P This compound I3->P Dehydration & Aromatization (- H2O)

Caption: Hantzsch synthesis workflow for the target pyrrole.

The Paal-Knorr Synthesis: A Classic Condensation Approach

The Paal-Knorr synthesis is a fundamentally important method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[5][6] Its primary appeal lies in its operational simplicity and the directness of the transformation.

Mechanistic Considerations

The mechanism is a straightforward acid-catalyzed cyclization-dehydration sequence:

  • Carbonyl Protonation: An acid catalyst protonates one of the carbonyl groups of the 1,4-dicarbonyl compound, increasing its electrophilicity.

  • Hemiaminal Formation: The amine (e.g., ammonia) performs a nucleophilic attack on the protonated carbonyl, forming a hemiaminal intermediate.[6]

  • Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is often the rate-determining step of the reaction.[7]

  • Dehydration and Aromatization: The resulting cyclic intermediate contains two hydroxyl groups. A double dehydration event, driven by the formation of the stable aromatic ring, leads to the final pyrrole product.[5]

Applicability and Limitations

While mechanistically elegant, the main challenge of the Paal-Knorr synthesis for preparing this compound is the synthesis of the required starting material: methyl 2-acetyl-3-methyl-4-oxobutanoate . The preparation of such highly functionalized and asymmetric 1,4-dicarbonyl compounds can be complex and may require multiple synthetic steps, diminishing the overall efficiency of this route for this specific target.[7]

Paal_Knorr_Mechanism Generalized Paal-Knorr Pyrrole Synthesis Reactant1 1,4-Dicarbonyl Compound Intermediate1 Hemiaminal Reactant1->Intermediate1 + Amine + H+ Reactant2 Amine / Ammonia Reactant2->Intermediate1 Intermediate2 Cyclic Dihydroxy Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Pyrrole Intermediate2->Product Double Dehydration (- 2 H2O) Experimental_Workflow General Experimental Workflow (Hantzsch) A 1. Combine Reactants (Methyl Acetoacetate, Chloroacetone, Ammonia in Ethanol) B 2. Heat to Reflux (approx. 80°C) A->B C 3. Monitor by TLC B->C D 4. Workup: - Remove Solvent - Liquid-Liquid Extraction C->D Reaction Complete E 5. Drying and Concentration D->E F 6. Purification (Column Chromatography or Recrystallization) E->F G Product Isolation & Characterization F->G

References

physicochemical properties of "Methyl 2-methyl-1H-pyrrole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Executive Summary

This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The pyrrole scaffold is a privileged structure, forming the core of numerous biologically active compounds, including blockbuster drugs like Atorvastatin.[1] A comprehensive understanding of the physicochemical properties of its derivatives is therefore paramount for designing novel molecular entities with desired pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed examination of the key physicochemical properties of this compound, outlines robust experimental protocols for their determination, and discusses the implications of these properties in the context of drug discovery and development. As a self-validating document, it emphasizes the causality behind experimental choices, ensuring that researchers can confidently apply these methodologies in their own laboratories.

Introduction & Significance in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for interacting with biological targets. The substitution pattern on the pyrrole ring profoundly influences its biological activity and physicochemical characteristics.

This compound (CAS No. 3168-85-2) is a bifunctional molecule featuring a nucleophilic pyrrole ring and an electrophilic ester group. This arrangement provides multiple handles for synthetic modification, making it an ideal starting point for library synthesis in drug discovery campaigns.[3] The presence of the methyl group at the 2-position, adjacent to the nitrogen, introduces steric and electronic perturbations compared to its unsubstituted counterpart, which can be strategically exploited to fine-tune binding affinity and metabolic stability. Understanding its core properties—such as solubility, lipophilicity, and acidity—is the first critical step in leveraging this scaffold for the development of next-generation therapeutics.

Core Molecular Profile

A precise understanding of the molecular identity is the foundation for all subsequent characterization.

Caption: Chemical structure of this compound.

Table 1: Fundamental Molecular Identifiers

Property Value Source
IUPAC Name This compound -
CAS Number 3168-85-2 [4][5]
Molecular Formula C₇H₉NO₂ [4][5]
Molecular Weight 139.15 g/mol [4][5]
SMILES COC(=O)C1=C(C)NC=C1 -

Key Physicochemical Properties & Experimental Determination

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate is intimately linked to its physicochemical properties. Accurate measurement of these parameters is non-negotiable for successful drug development.

Table 2: Summary of Physicochemical Properties

Property Value Significance in Drug Development
Melting Point (°C) Data not available Purity assessment, solid-state stability, formulation
Boiling Point (°C) Data not available Not critical for solid dosage forms, relevant for purification
Aqueous Solubility Data not available Crucial for absorption and bioavailability
pKa (Pyrrole N-H) Est. 17-19 (in DMSO) Governs ionization state, solubility, and receptor binding

| LogP (o/w) | Data not available | Predicts membrane permeability and distribution |

Melting Point

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Heat rapidly to approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two points is the melting range.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility

Solubility is a critical determinant of oral bioavailability. Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate absorption.

cluster_prep Sample Preparation cluster_exp Equilibration cluster_analysis Analysis prep1 Prepare 10 mM DMSO stock of compound prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) exp1 Add DMSO stock to buffer (final DMSO <1%) prep1->exp1 exp2 Shake/agitate at 25°C for 24 hours exp1->exp2 an1 Filter through 0.45 µm PVDF syringe filter exp2->an1 an2 Quantify concentration via HPLC-UV an1->an2 an3 Compare to standard curve an2->an3 result result an3->result Thermodynamic Solubility Value start1 β-ketoester (e.g., Methyl acetoacetate) reaction Paal-Knorr or Hantzsch type Condensation start1->reaction start2 α-aminoketone or equivalent start2->reaction product This compound reaction->product Acid or Base Catalysis

References

An In-Depth Technical Guide to the Starting Materials for the Synthesis of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-1H-pyrrole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrrole core is a recurring motif in numerous biologically active compounds. The efficient synthesis of this molecule is therefore of significant interest, and a thorough understanding of the available synthetic routes and their requisite starting materials is crucial for any researcher in the field. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the underlying chemical principles.

Strategic Approaches to the Pyrrole Core of this compound

The synthesis of polysubstituted pyrroles is a well-established area of organic chemistry, with several named reactions offering viable pathways. For the specific substitution pattern of this compound, the Hantzsch Pyrrole Synthesis is the most direct and commonly employed method. However, for the sake of a comprehensive overview, we will also discuss the Paal-Knorr, Barton-Zard, and Van Leusen syntheses as potential, albeit less direct, alternatives.

The Hantzsch Pyrrole Synthesis: A Primary Route

The Hantzsch pyrrole synthesis is a powerful and versatile method for the construction of substituted pyrroles.[1] It involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1] For the synthesis of this compound, this translates to a judicious choice of these three components.

Core Starting Materials for the Hantzsch Synthesis:
Starting MaterialRole in SynthesisCommercially AvailableKey Considerations
Methyl Acetoacetate Provides the C3-C4-C5 and the carboxylate group of the pyrrole ring.YesA readily available and cost-effective β-ketoester.
Chloroacetone Provides the C2 and the 2-methyl group of the pyrrole ring.YesA common α-haloketone. Bromoacetone can also be used.
Ammonia Provides the nitrogen atom of the pyrrole ring.Yes (as ammonium hydroxide)Used in excess to drive the reaction.
Mechanistic Causality in the Hantzsch Synthesis

The Hantzsch synthesis proceeds through a series of well-understood steps that highlight the importance of the chosen starting materials. The initial step involves the formation of an enamine, methyl 3-aminocrotonate, from the reaction of methyl acetoacetate with ammonia.[2] This enamine then acts as a nucleophile, attacking the α-haloketone (chloroacetone). Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.

Caption: Mechanistic workflow of the Hantzsch pyrrole synthesis.

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol outlines a two-step procedure, commencing with the synthesis of the methyl 3-aminocrotonate intermediate, followed by its reaction with chloroacetone.

Part A: Synthesis of Methyl 3-aminocrotonate

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine methyl acetoacetate and an equal volume of methanol.

  • While stirring vigorously, bubble ammonia gas through the solution or add chilled concentrated ammonium hydroxide dropwise. Maintain the temperature below 10 °C.

  • Continue the addition of ammonia until a white precipitate forms.

  • Allow the reaction mixture to stand in a cold environment (e.g., refrigerator) overnight to ensure complete precipitation.

  • Collect the crystalline methyl 3-aminocrotonate by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Part B: Synthesis of this compound

  • In a separate flask, dissolve the prepared methyl 3-aminocrotonate in a suitable solvent such as ethanol or acetic acid.

  • To this solution, add an equimolar amount of chloroacetone dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Alternative Synthetic Strategies and Their Starting Materials

While the Hantzsch synthesis is a primary choice, other classical methods for pyrrole synthesis can be conceptually applied, each requiring a different set of starting materials.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4][5] To synthesize this compound via this route, a specific 1,4-dicarbonyl precursor would be required.

  • Hypothetical Starting Materials: The required 1,4-dicarbonyl compound would be methyl 2-acetyl-4-oxopentanoate. This compound is not as readily available as the starting materials for the Hantzsch synthesis, which is a significant drawback of this approach for this specific target. The nitrogen source would be ammonia.

Caption: Conceptual Paal-Knorr synthesis of the target molecule.

Barton-Zard Pyrrole Synthesis

The Barton-Zard synthesis is a powerful method for preparing pyrrole-2-carboxylates from a nitroalkene and an α-isocyanoacetate.[6][7] To apply this to our target molecule, which has a 3-carboxylate, a modification of the standard starting materials or a subsequent functional group manipulation would be necessary. A direct application to form the target is not straightforward.

  • Hypothetical Starting Materials: A potential, though complex, approach would involve a nitroalkene such as 1-nitropropene and a substituted isocyanoacetate. However, achieving the desired substitution pattern directly is challenging with this method.

Van Leusen Pyrrole Synthesis

The Van Leusen synthesis utilizes tosylmethyl isocyanide (TosMIC) as a C-N-C synthon, which reacts with a Michael acceptor (an electron-deficient alkene) to form the pyrrole ring.[8][9]

  • Hypothetical Starting Materials: To synthesize this compound, one would need a Michael acceptor like methyl 2-methyl-3-oxobut-1-enoate. The reaction with TosMIC in the presence of a base would then, in principle, lead to the desired pyrrole. The synthesis of the required specialized Michael acceptor adds complexity to this route.

Comparative Analysis of Starting Materials

Synthetic RouteKey Starting MaterialsAdvantagesDisadvantages
Hantzsch β-ketoester, α-haloketone, AmmoniaReadily available and inexpensive starting materials; well-established and reliable method.Can sometimes lead to mixtures of regioisomers if unsymmetrical starting materials are used.
Paal-Knorr 1,4-Dicarbonyl compound, AmmoniaSimple reaction conditions.The required 1,4-dicarbonyl precursor is often not commercially available and requires separate synthesis.[5]
Barton-Zard Nitroalkene, α-IsocyanoacetateGood for synthesizing pyrrole-2-carboxylates.Not directly applicable for the synthesis of a 3-carboxylate without significant modification.
Van Leusen Michael acceptor, TosMICVersatile for a range of substituted pyrroles.Requires the synthesis of a specific Michael acceptor; TosMIC is a specialized reagent.

Conclusion

For the synthesis of this compound, the Hantzsch pyrrole synthesis stands out as the most practical and efficient method due to the ready availability and low cost of its core starting materials: methyl acetoacetate , chloroacetone , and ammonia . The causality of the reaction mechanism is well-understood, allowing for predictable outcomes. While alternative methods like the Paal-Knorr, Barton-Zard, and Van Leusen syntheses are powerful tools in the organic chemist's arsenal, their application to this specific target molecule is hampered by the need for less accessible or more complex starting materials. Therefore, for researchers and professionals in drug development, a focus on optimizing the Hantzsch approach is the most logical and resource-efficient strategy for obtaining this compound.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-methyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not widely available in public databases, this document, grounded in established principles of spectroscopic interpretation and data from analogous structures, serves as an expert guide for researchers, scientists, and drug development professionals. We will explore the anticipated features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and its spectral output. Detailed, self-validating protocols for acquiring high-quality spectroscopic data are also presented, ensuring researchers can confidently characterize this and similar pyrrole derivatives.

Introduction: The Significance of this compound

Pyrrole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. Their unique electronic and structural properties make them indispensable in drug design. This compound, in particular, offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of more complex molecular architectures.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical industry where even minor structural variations can have profound biological consequences. Spectroscopic analysis provides the necessary tools for this confirmation. This guide is designed to provide a deep understanding of the expected spectroscopic signature of this compound and to equip researchers with the practical knowledge to acquire and interpret their own data.

Molecular Structure and Spectroscopic Correlation: A Visual Overview

The structural features of this compound directly influence its spectroscopic data. The following diagram illustrates the key functionalities and their expected correlations with different spectroscopic techniques.

G cluster_molecule This compound cluster_spectroscopy Spectroscopic Techniques mol Structure HNMR ¹H NMR HNMR->mol Proton Environments CNMR ¹³C NMR CNMR->mol Carbon Skeleton IR IR Spectroscopy IR->mol Functional Groups MS Mass Spectrometry MS->mol Molecular Weight & Fragmentation

Caption: Correlation of spectroscopic techniques to the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in a molecule. For this compound, we can predict the chemical shifts and coupling patterns for each unique proton.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR signals for this compound, based on analysis of similar structures and established chemical shift principles.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
N-H~8.0 - 9.0Broad Singlet1HThe N-H proton of a pyrrole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
Pyrrole H-5~6.7 - 6.9Doublet1HThis proton is coupled to the H-4 proton. Its chemical shift is influenced by the electron-donating nature of the nitrogen and the electron-withdrawing ester group.
Pyrrole H-4~6.1 - 6.3Doublet1HCoupled to the H-5 proton, this proton is typically found at a slightly upfield position compared to H-5.
O-CH₃ (Ester)~3.7 - 3.8Singlet3HThe methyl protons of the ester group are in a relatively standard, deshielded environment due to the adjacent oxygen atom.
C-CH₃ (Pyrrole)~2.4 - 2.5Singlet3HThe methyl group attached to the pyrrole ring is in a relatively shielded environment compared to the ester methyl group.
Experimental Protocol for ¹H NMR Spectroscopy

A self-validating protocol is crucial for obtaining reliable NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift of the N-H proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup (300-500 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, well-resolved peaks. A good shim will result in a narrow half-height width of the TMS signal.

    • Set the appropriate spectral width, acquisition time, and relaxation delay. For a standard ¹H NMR, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds is a good starting point.

    • Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Data

The expected chemical shifts for the carbon atoms in this compound are outlined below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Ester)~165 - 170The carbonyl carbon of the ester is highly deshielded.
C-2 (Pyrrole)~128 - 132The carbon bearing the methyl group.
C-5 (Pyrrole)~120 - 125The carbon adjacent to the nitrogen.
C-3 (Pyrrole)~115 - 120The carbon bearing the ester group.
C-4 (Pyrrole)~108 - 112The most shielded of the pyrrole ring carbons.
O-CH₃ (Ester)~50 - 55A typical chemical shift for an ester methyl carbon.
C-CH₃ (Pyrrole)~12 - 15A typical chemical shift for a methyl group on an aromatic ring.
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare the sample as described for ¹H NMR, though a slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup (75-125 MHz Spectrometer):

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

    • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A longer acquisition time and a larger number of scans (e.g., 128-1024 or more) are typically required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and referencing to TMS at 0.00 ppm or the solvent signal).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch~3300 - 3400Medium, SharpPyrrole N-H
C-H Stretch (Aromatic)~3100 - 3150MediumPyrrole C-H
C-H Stretch (Aliphatic)~2900 - 3000MediumMethyl C-H
C=O Stretch (Ester)~1680 - 1710Strong, SharpEster Carbonyl
C=C Stretch (Aromatic)~1500 - 1600Medium-StrongPyrrole Ring
C-O Stretch (Ester)~1200 - 1300StrongEster C-O
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup (FT-IR Spectrometer):

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will show absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₇H₉NO₂) is approximately 139.15 g/mol . A high-resolution mass spectrum would provide a more precise mass. The molecular ion peak should be observable.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z 108.

    • Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z 80.

    • Further fragmentation of the pyrrole ring.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Instrument Setup (Mass Spectrometer):

    • The standard electron ionization energy is 70 eV.

    • The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis:

    • The resulting mass spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio (m/z).

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The following diagram illustrates a logical workflow for this process.

G start Sample of This compound ms Mass Spectrometry (Molecular Weight & Formula) start->ms ir IR Spectroscopy (Functional Groups) start->ir nmr NMR Spectroscopy (¹H & ¹³C) (Connectivity & Stereochemistry) start->nmr structure Proposed Structure ms->structure ir->structure nmr->structure confirmation Structure Confirmed structure->confirmation All data consistent

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the spectroscopic characterization of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, and by following the detailed, self-validating protocols, researchers can confidently identify and characterize this important molecule. The principles and methodologies outlined herein are broadly applicable to a wide range of heterocyclic compounds, serving as a valuable resource for scientists in academia and industry.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-methyl-1H-pyrrole-3-carboxylate, a substituted pyrrole of significant interest in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, unambiguous structural elucidation is paramount, and NMR spectroscopy stands as the definitive tool for this purpose.[1] This document delves into the theoretical underpinnings, detailed spectral interpretation, and practical experimental protocols necessary for the complete characterization of this molecule.

Core Principles: Understanding the Pyrrole Scaffold in NMR

The pyrrole ring is a five-membered aromatic heterocycle whose NMR spectrum is dictated by the interplay of ring current effects and the electronic influence of its nitrogen heteroatom and any attached substituents.[1][2] In the case of this compound, the chemical environment of each nucleus is precisely defined by the electron-donating character of the C2-methyl group and the electron-withdrawing nature of the C3-methoxycarbonyl group.

Molecular Structure and Numbering:

Caption: Structure of this compound with IUPAC numbering.

These substituent effects break the symmetry of the pyrrole ring, resulting in distinct signals for every proton and carbon atom, which we will dissect in the following sections.

¹H NMR Spectral Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides four critical pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[3] For this compound, we anticipate five distinct signals.

Table 1: Predicted ¹H NMR Spectral Data

Assigned ProtonChemical Shift (δ, ppm) RangeMultiplicityIntegrationCoupling Constant (J, Hz)Rationale
N-H (H1)8.0 - 9.5Broad Singlet (br s)1HN/AAcidic proton, subject to chemical exchange and quadrupole broadening.[3]
C-H (H5)6.7 - 7.0Doublet (d)1H~2.5 - 3.5Adjacent to the nitrogen atom (α-proton), deshielded. Coupled to H4.[1]
C-H (H4)6.0 - 6.3Doublet (d)1H~2.5 - 3.5β-proton, coupled to H5. Shift is influenced by the adjacent ester group.[1]
O-CH₃ (H10)~3.8Singlet (s)3HN/ADeshielded by the adjacent electronegative oxygen atom.[4]
C-CH₃ (H6)~2.4Singlet (s)3HN/ATypical range for a methyl group on an aromatic ring.
Causality Behind the Chemical Shifts and Multiplicities
  • N-H Proton: The proton attached to the nitrogen is typically the most downfield signal, appearing as a broad singlet. Its broadness arises from rapid chemical exchange with trace amounts of water or other acidic protons in the solvent and from quadrupolar coupling with the ¹⁴N nucleus.[3]

  • Aromatic Protons (H4 & H5): The two protons on the pyrrole ring, H4 and H5, are not equivalent. They split each other into doublets, a phenomenon known as vicinal coupling. The magnitude of the coupling constant (³JHH) between them is characteristic of five-membered rings. H5 is adjacent to the nitrogen, placing it in a more electron-deficient environment compared to H4, thus resonating at a lower field.[1]

  • Methyl Protons (H6 & H10): The two methyl groups appear as sharp singlets because they have no adjacent protons to couple with. The O-CH₃ protons are significantly deshielded by the directly attached oxygen atom, causing them to appear around 3.8 ppm.[4] The C-CH₃ protons resonate in the typical allylic/benzylic region around 2.4 ppm.

Caption: Vicinal coupling between H4 and H5 protons.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (0-220 ppm), making peak overlap less common.[5]

Table 2: Predicted ¹³C NMR Spectral Data

Assigned CarbonChemical Shift (δ, ppm) RangeRationale
C=O (C7)164 - 168The ester carbonyl carbon is highly deshielded and appears furthest downfield.[6]
C2 130 - 135Quaternary carbon attached to the electron-donating methyl group.
C5 120 - 125CH carbon adjacent to nitrogen. Deshielded by the heteroatom.
C4 110 - 115CH carbon adjacent to the ester-substituted carbon.
C3 108 - 112Quaternary carbon attached to the electron-withdrawing ester group.
O-CH₃ (C10)50 - 55Typical range for an ester methyl carbon.[5][6]
C-CH₃ (C6)12 - 16Aliphatic carbon, appears furthest upfield.
Interpreting Carbon Chemical Shifts

The chemical shifts in the ¹³C spectrum are highly sensitive to the local electronic environment.[7]

  • Carbonyl Carbon (C7): The C=O carbon of the ester group is the most deshielded carbon due to the double bond to an electronegative oxygen atom, placing it in the 164-168 ppm region.[6]

  • Aromatic Carbons (C2, C3, C4, C5): These carbons resonate in the aromatic region (100-140 ppm). Their precise shifts are determined by substituent effects. The presence of the nitrogen atom and the two substituents makes all four carbons electronically distinct. Quaternary carbons (C2 and C3) often exhibit lower intensity peaks compared to protonated carbons (C4 and C5).

  • Aliphatic Carbons (C6 & C10): The sp³ hybridized carbons of the methyl groups appear at the highest field (lowest ppm values). The O-CH₃ carbon is more deshielded than the C-CH₃ carbon due to the direct attachment to oxygen.[8]

Self-Validating Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol for a 400 MHz spectrometer is recommended. This protocol is designed to be a self-validating system, where the results from each step confirm the integrity of the sample and the experiment.

Step 1: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, or to better resolve the N-H proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[1]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[1]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[9]

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

Step 2: NMR Data Acquisition

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse (zg30).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 8-16 scans.

  • Acquisition Time: ~2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30).

  • Spectral Width: 220-240 ppm.

  • Number of Scans: 128-1024 scans (or more, depending on concentration).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

Step 3: Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Select Solvent (e.g., CDCl₃) Weigh Weigh Compound (5-50 mg) Dissolve Dissolve & Add TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Process Fourier Transform & Phasing Acquire_C13->Process Calibrate Calibrate to TMS Process->Calibrate Analyze Assign Peaks & Interpret Calibrate->Analyze

Caption: Standard workflow for NMR analysis.

Authoritative Grounding with 2D NMR

While 1D NMR provides substantial information, complete and unambiguous assignment requires 2D NMR experiments. These techniques correlate signals and provide definitive evidence for the proposed structure.[10][11]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals for H4 and H5, definitively confirming their coupling relationship.[11]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It would show cross-peaks for H4/C4, H5/C5, H6/C6, and H10/C10, allowing for the direct assignment of these carbons based on the already-assigned proton signals.[11]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary carbons. Key expected correlations include:

    • Protons H6 (C-CH₃) to carbons C2 and C3.

    • Protons H10 (O-CH₃) to carbon C7 (C=O).

    • Proton H4 to carbons C2, C3, and C5.

    • Proton H5 to carbons C3 and C4.

These correlations form a network of connectivity that validates the entire molecular structure.

References

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive exploration of the mass spectrometric analysis of Methyl 2-methyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causal reasoning behind analytical choices. We will detail methodologies for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering predictive fragmentation pathways, validated experimental workflows, and strategies for ensuring data trustworthiness. The guide is structured to serve as a practical and authoritative resource for the structural elucidation and purity assessment of this important compound class.

Introduction: The Analytical Imperative

This compound is a substituted pyrrole derivative of significant interest in synthetic chemistry. Pyrrole rings are core scaffolds in a vast array of natural products and pharmaceuticals, making their derivatives valuable intermediates.[2] The precise characterization of these intermediates is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide will dissect the two primary MS ionization techniques applicable to this molecule: Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly interfaced with Liquid Chromatography (LC). Understanding the distinct fragmentation behaviors under each of these regimes is crucial for a complete and unambiguous structural confirmation.

Physicochemical Profile

A foundational understanding of the analyte's properties governs all subsequent analytical decisions.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
Exact Mass 153.07898 DaCalculated
Structure
Key Features N-heterocyclic aromatic ring, methyl ester, secondary amine (in the ring)

The compound's moderate polarity and predicted volatility make it amenable to both GC-MS and LC-MS analysis, a critical choice that dictates the type of structural information we can obtain.

Analysis by Electron Ionization (EI) Mass Spectrometry

EI-MS is a "hard" ionization technique that imparts significant energy to the analyte, inducing extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum, ideal for library matching and confirming identity. The analysis typically relies on GC for sample introduction, which requires the analyte to be thermally stable and volatile.

Predicted EI Fragmentation Pathways

Upon entering the EI source (typically at 70 eV), this compound will form a high-energy molecular ion (M•+), which is expected to be stable and readily observable due to the aromaticity of the pyrrole ring.[3] This M•+ at m/z 153 will then undergo a cascade of fragmentation events dictated by the weakest bonds and the stability of the resulting fragments.

Key Predicted Fragmentations:

  • Loss of a Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters, involving the cleavage of the C-O bond.[4] This yields a stable acylium ion at m/z 122 .

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage of the methyl group at the C2 position of the pyrrole ring is another highly probable event. The loss of 15 Da results in a fragment ion at m/z 138 .

  • Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the pyrrole ring and the ester group results in the loss of 59 Da, leading to a fragment at m/z 94 .

  • Ring Fragmentation: Subsequent fragmentation of the primary fragment ions can lead to smaller, characteristic pyrrole-related ions.

EI_Fragmentation M M•+ m/z 153 F122 [M - •OCH3]+ m/z 122 M->F122 - 31 Da F138 [M - •CH3]+ m/z 138 M->F138 - 15 Da F94 [M - •COOCH3]+ m/z 94 M->F94 - 59 Da

Caption: Predicted EI fragmentation cascade for this compound.

Tabulated EI Fragments
m/z (Predicted)Proposed Structure / IdentityNeutral LossRationale
153[M]•+ (Molecular Ion)-Parent molecule radical cation.
138[M - CH₃]⁺•CH₃ (15 Da)α-cleavage of the 2-methyl group.
122[M - OCH₃]⁺•OCH₃ (31 Da)Classic fragmentation of a methyl ester.
94[M - COOCH₃]⁺•COOCH₃ (59 Da)Loss of the entire ester substituent.

Analysis by Electrospray Ionization (ESI) Tandem MS

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This makes it the premier choice for determining molecular weight. When coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented via Collision-Induced Dissociation (CID), ESI provides highly specific structural information. This is the preferred method for LC-MS analysis, especially for samples in complex biological or chemical matrices.

Predicted ESI-MS/MS Fragmentation Pathways

In positive-ion ESI, the nitrogen atom of the pyrrole ring is the most likely site of protonation, yielding a precursor ion at m/z 154.[5] Isolating and fragmenting this ion will reveal pathways characteristic of protonated N-heterocycles and esters.

Key Predicted Fragmentations:

  • Neutral Loss of Methanol (CH₃OH): A common fragmentation for protonated methyl esters, this rearrangement involves the transfer of a proton (often from the protonated nitrogen) to the ester group, leading to the elimination of a stable, neutral methanol molecule. This results in a product ion at m/z 122 .

  • Neutral Loss of Carbon Monoxide (CO): Following the loss of methanol, the resulting ion at m/z 122 may further lose carbon monoxide to produce a fragment at m/z 94 .

  • Consecutive Losses: The fragmentation pathways are heavily influenced by the substituents on the pyrrole ring.[2] The initial loss of methanol is often the most dominant pathway.

ESI_Fragmentation MH [M+H]+ m/z 154 F122 [M+H - CH3OH]+ m/z 122 MH->F122 - 32 Da F94 [M+H - CH3OH - CO]+ m/z 94 F122->F94 - 28 Da

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Tabulated ESI-MS/MS Transitions
Precursor Ion (m/z)Product Ion (m/z)Neutral LossRationale
154.1122.1CH₃OH (32.0 Da)Primary, characteristic loss from protonated methyl ester.
154.194.1CH₃OH + CO (60.0 Da)Sequential loss, indicative of the ester functionality.
122.194.1CO (28.0 Da)Secondary fragmentation of the m/z 122 ion.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, providing robust starting points for method development.

Protocol 1: GC-EI-MS for Identity and Purity

This workflow is designed for the definitive identification and purity assessment of a neat or purified sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve 1 mg of sample in 1 mL Ethyl Acetate Prep2 Vortex to homogenize Prep1->Prep2 Inject Inject 1 µL Prep2->Inject GC GC Separation (e.g., DB-5ms column) Inject->GC MS EI-MS Detection (70 eV, Scan m/z 40-250) GC->MS Data Acquire Spectrum MS->Data Process Compare M•+ and fragments to predicted values Data->Process Library (Optional) NIST Library Search Data->Library

Caption: General workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • GC Instrument Setup:

    • Injector: Split/splitless inlet, 250 °C, split ratio 20:1.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Instrument Setup:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

  • Data Analysis: Integrate the chromatographic peak. Extract the mass spectrum and compare the observed molecular ion and major fragment ions with the predicted values in Section 2.2.

Protocol 2: LC-ESI-MS/MS for High-Sensitivity Detection

This workflow is ideal for detecting the analyte in complex mixtures or for confirming its structure via characteristic fragmentation transitions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of ~10 µg/mL. Filter through a 0.22 µm syringe filter if particulates are present.

  • LC Instrument Setup:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 6 min. Hold at 95% B for 2 min. Return to 5% B and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Instrument Setup:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: +3.5 kV.

    • Drying Gas Flow: 10 L/min at 325 °C.

    • Nebulizer Pressure: 40 psi.

    • Analysis Mode: Tandem MS (MS/MS). Isolate the precursor ion m/z 154.1. Apply collision energy (start with ~15-20 eV, optimize as needed) and scan for product ions.

  • Data Analysis: Confirm the presence of the precursor ion at m/z 154.1 in the full scan (MS1) spectrum. Analyze the product ion scan (MS2) to confirm the presence of the characteristic fragments detailed in Section 3.2.

Conclusion: A Synergistic Approach to Structural Validation

The comprehensive analysis of this compound is best achieved through the intelligent application of orthogonal mass spectrometric techniques. GC-EI-MS provides an invaluable, reproducible fingerprint for identity confirmation and purity analysis, leveraging its extensive and predictable fragmentation. In parallel, LC-ESI-MS/MS offers superior sensitivity and the ability to confirm molecular weight and probe specific structural features through controlled fragmentation of the protonated molecule.

By employing both methods, researchers can construct a self-validating dataset that provides unambiguous structural confirmation, a critical requirement for advancing drug discovery and development programs. This guide provides the foundational principles and practical protocols to achieve that goal with confidence and scientific rigor.

References

biological significance of the pyrrole-3-carboxylate scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Significance of the Pyrrole-3-Carboxylate Scaffold

Foreword: The Unassuming Power of a Five-Membered Ring

As a Senior Application Scientist, one often observes recurring structural motifs in drug discovery that consistently deliver potent and diverse biological activity. These are what medicinal chemists refer to as "privileged scaffolds." The pyrrole ring, a simple five-membered aromatic heterocycle, is a quintessential example of such a scaffold.[1] When functionalized with a carboxylate group at the 3-position, it forms the pyrrole-3-carboxylate core—a framework that is deceptively simple yet profoundly significant in the machinery of life and the development of modern therapeutics.

This guide eschews a conventional, rigid format. Instead, it is structured to narrate the scientific story of the pyrrole-3-carboxylate scaffold. We will journey from its fundamental role as a versatile building block to its manifestation as a potent modulator of complex biological pathways. We will explore not just what it does, but how it is synthesized, how its activity is validated, and why it continues to be a focal point for researchers in oncology, infectious diseases, and inflammatory disorders. Every claim is substantiated, every protocol is detailed, and every pathway is visualized to provide a comprehensive and actionable resource for fellow scientists and drug development professionals.

Part 1: The Pharmacological Versatility of the Pyrrole-3-Carboxylate Core

The pyrrole-3-carboxylate scaffold is not merely a synthetic curiosity; it is a recurring theme in nature and pharmacology.[2][3] Its significance stems from its unique electronic properties and its ability to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets through specific hydrogen bonds, pi-stacking, and hydrophobic interactions. This inherent adaptability has led to the discovery of derivatives with potent activities across multiple therapeutic areas.[4][5]

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The fight against cancer requires therapies that can disrupt various oncogenic processes. Pyrrole-3-carboxylate derivatives have emerged as powerful agents that attack cancer cells on multiple fronts.[6][7]

  • Microtubule Disruption and Cell Cycle Arrest: A key strategy in cancer therapy is to halt the uncontrolled proliferation of malignant cells. Certain ethyl-2-amino-pyrrole-3-carboxylates have been identified as potent cytotoxic agents against various soft tissue cancer cell lines, including leiomyosarcoma and rhabdomyosarcoma.[8] The primary mechanism of action involves the inhibition of tubulin polymerization. By disrupting the dynamic state of microtubules, these compounds trigger a robust arrest at the G2/M phase of the cell cycle, ultimately leading to apoptosis.[7][8]

  • Enzyme Inhibition:

    • EZH2 Inhibition: The enhancer of zeste homolog 2 (EZH2) is an enzyme often overexpressed in tumors, where it acts to silence tumor suppressor genes. Novel pyrrole-3-carboxamide derivatives have been developed as potent EZH2 inhibitors.[9] By blocking EZH2, these compounds reduce the methylation of histone H3 at lysine 27 (H3K27me3), leading to the re-expression of tumor suppressor genes like DIRAS3 and inhibiting cancer cell growth.[9]

    • Kinase Inhibition: Many pyrrole derivatives function as competitive inhibitors of protein kinases crucial for cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10] By binding to these receptors, they block downstream signaling pathways responsible for cell proliferation and angiogenesis.[7][10]

The following diagram illustrates the mechanistic pathway of tubulin polymerization inhibition.

G cluster_drug Mechanism of Action Pyrrole_Compound Pyrrole-3-Carboxylate Derivative Tubulin Tubulin Dimers Pyrrole_Compound->Tubulin Binds to Microtubule Microtubule Assembly Pyrrole_Compound->Microtubule Inhibits Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: MOA of anticancer pyrrole-3-carboxylates.

Antimicrobial Activity: A Broad Spectrum of Defense

The rise of antimicrobial resistance necessitates the discovery of new chemical entities capable of combating pathogenic microbes. The pyrrole scaffold has proven to be a rich source of such compounds.[2][11]

  • Antibacterial Action: Derivatives of pyrrole-3-carboxylate have demonstrated significant activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[11][12] Some compounds have shown potency comparable to standard antibiotics like Ciprofloxacin.[11][12] Furthermore, specific derivatives have been developed as promising agents against Mycobacterium tuberculosis, the causative agent of tuberculosis, by inhibiting key enzymes like ClpP1P2 peptidase.[2]

  • Antifungal Effects: The scaffold is also effective against fungal pathogens. Studies have shown that certain derivatives, particularly those incorporating a 4-hydroxyphenyl ring, exhibit potent antifungal activity against Aspergillus niger and Candida albicans, with efficacy comparable to the reference drug Clotrimazole.[11][12]

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Pyrrole-3-carboxylic acids have been evaluated for their ability to mitigate the inflammatory response through several mechanisms.[13][14]

  • Antiproteolytic and Membrane Stabilization: A key aspect of their anti-inflammatory action is the ability to inhibit proteolytic enzymes (like trypsin) and stabilize cellular membranes.[13][15] By preventing the heat-induced hemolysis of red blood cells, these compounds demonstrate a membrane-stabilizing property that is crucial for reducing inflammatory damage.[13][15]

  • Cytokine Inhibition: More advanced derivatives have been shown to suppress the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in cellular models of inflammation.[14][16] This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[16]

Antiviral and Other Therapeutic Applications

The versatility of the pyrrole-3-carboxylate scaffold extends to other significant therapeutic areas:

  • Antiviral Agents: The scaffold is a key component in compounds designed to inhibit viral replication. Notably, 3-carboxy pyrroles have been investigated as inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[17] Other derivatives have shown promising activity against SARS-CoV-2, Zika virus, and influenza A virus.[18][19]

  • Antidiabetic Potential: A novel series of pyrrole-3-carboximidamide derivatives were designed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[20] Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes, and lead compounds from this series have shown significant glucose-lowering effects in animal models.[20]

  • Neurodegenerative Disease Targets: In the context of Alzheimer's disease, selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) is considered a viable therapeutic approach. 1,3-diaryl-pyrrole derivatives have been identified as selective BChE inhibitors, presenting a promising lead for future drug development.[21]

Biological Activity Primary Mechanism of Action Example Target(s) Therapeutic Area
Anticancer Tubulin Polymerization Inhibition; Enzyme InhibitionTubulin, EZH2, EGFR, VEGFROncology
Antimicrobial Enzyme Inhibition; Cell Wall DisruptionBacterial & Fungal EnzymesInfectious Diseases
Anti-inflammatory Enzyme Inhibition; Cytokine SuppressionCOX-2, Trypsin, TNF-αInflammation
Antiviral Viral Enzyme InhibitionHCV RdRpInfectious Diseases
Antidiabetic Enzyme InhibitionDPP-4Metabolic Disorders
Neuroprotective Enzyme InhibitionButyrylcholinesterase (BChE)Neurodegeneration

Part 2: Synthesis and Bio-Evaluation Workflows

The therapeutic potential of the pyrrole-3-carboxylate scaffold can only be realized through efficient synthesis and rigorous biological testing. The choice of synthetic methodology is critical for generating chemical diversity, while standardized bioassays are essential for validating therapeutic efficacy.

Core Synthesis: The Hantzsch Reaction and Modern Refinements

A classical and reliable method for constructing the pyrrole ring is the Hantzsch pyrrole synthesis .[22] This reaction involves the condensation of a β-ketoester with ammonia or a primary amine and an α-haloketone.[22] While effective, traditional "in-flask" methods can be low-yielding and require multiple steps with intermediate purifications.[22]

Causality in Method Selection: To accelerate drug discovery, modern chemistry has shifted towards high-throughput methods. Continuous flow synthesis has emerged as a superior alternative.[23][24] By pumping reagents through a heated microreactor, this technology offers several advantages:

  • Efficiency: Reactions that take hours in a flask can be completed in minutes.[25]

  • Integration: Multi-step reactions can be performed in a single, uninterrupted sequence. For instance, the HBr byproduct generated during the Hantzsch reaction can be utilized in situ to hydrolyze a tert-butyl ester, yielding the final pyrrole-3-carboxylic acid in one continuous process.[22][23]

  • Scalability & Safety: Flow chemistry allows for safe and easy scaling of production while minimizing waste.[23]

The diagram below outlines a generalized workflow for the synthesis and initial screening of a pyrrole-3-carboxylate library.

G cluster_synthesis Synthesis Workflow cluster_screening Screening Cascade Start Starting Materials (β-ketoester, amine, α-haloketone) Flow_Reactor Continuous Flow Microreactor (Hantzsch Synthesis) Start->Flow_Reactor Purification Purification (e.g., HPLC) Flow_Reactor->Purification Library Compound Library of Pyrrole-3-Carboxylates Purification->Library HTS High-Throughput Primary Screen (e.g., Cell Viability) Library->HTS Test Dose_Response Dose-Response Assay (IC50) HTS->Dose_Response Mechanism_Assay Mechanism of Action Assay (e.g., Kinase Assay) Dose_Response->Mechanism_Assay Lead_Compound Lead Compound Identified Mechanism_Assay->Lead_Compound

Caption: Workflow for synthesis and screening.

Experimental Protocol: In Vitro Anticancer Cell Proliferation Assay (MTS)

This protocol describes a self-validating system for assessing the cytotoxic activity of newly synthesized pyrrole-3-carboxylate derivatives against cancer cell lines.

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., SK-LMS-1 leiomyosarcoma) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.[8]

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Cell Seeding:

    • Count the cells using a hemocytometer and determine viability with Trypan Blue exclusion.

    • Seed 5,000 cells per well in 100 µL of medium into a 96-well microtiter plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should be <0.5%.

    • Add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" (DMSO only) and "untreated control" wells.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of the CellTiter 96® AQueous One Solution Reagent (or equivalent) to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol provides a classic and reliable method to evaluate the in vivo anti-inflammatory activity of a lead compound.

Principle: Carrageenan injection into the rat paw induces a localized, acute inflammation characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Methodology:

  • Animal Acclimatization:

    • Use Wistar rats (150-200g). Acclimatize the animals for at least one week with free access to food and water.

  • Grouping and Dosing:

    • Divide the rats into groups (n=6 per group):

      • Group 1: Control (Vehicle, e.g., saline with 0.5% Tween 80).

      • Group 2: Reference Drug (e.g., Indomethacin, 10 mg/kg, i.p.).[13][15]

      • Group 3+: Test Compound(s) (e.g., 100 mg/kg, intraperitoneally (i.p.)).[13][15]

    • Administer the respective treatments one hour before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Volume:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula:

      • % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100

      • Where ΔV is the change in paw volume from the initial measurement.

    • Compare the results of the test groups to the control and reference groups using appropriate statistical tests (e.g., ANOVA).

Conclusion: A Privileged Scaffold with an Enduring Legacy

The pyrrole-3-carboxylate scaffold is a testament to the power of core structural motifs in drug discovery. Its widespread biological significance, from anticancer and antimicrobial to anti-inflammatory and antiviral activities, is remarkable.[4] The chemical tractability of the scaffold, especially with modern synthetic techniques like flow chemistry, ensures that its potential can be systematically explored and optimized.[23][25]

As we continue to unravel the complexities of disease, privileged scaffolds like the pyrrole-3-carboxylate will remain indispensable tools. They provide a robust starting point for rational drug design, allowing scientists to fine-tune activity, enhance selectivity, and develop the next generation of therapeutics. The journey of this unassuming five-membered ring is far from over; it will undoubtedly continue to be a source of significant medical breakthroughs.

References

The Versatile Scaffold: A Technical Guide to Methyl 2-methyl-1H-pyrrole-3-carboxylate and Its Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Moiety as a Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1] Its unique electronic properties and ability to participate in various chemical transformations have rendered it a "privileged scaffold" in medicinal chemistry. This guide focuses on a particularly valuable building block, Methyl 2-methyl-1H-pyrrole-3-carboxylate , and explores its synthesis, chemical reactivity, and the burgeoning potential of its derivatives in the landscape of modern drug development. For researchers, scientists, and professionals in drug development, understanding the nuances of this core structure is paramount to unlocking novel therapeutic agents.

Part 1: Synthesis of the Core Scaffold: this compound

The efficient construction of the polysubstituted pyrrole ring is a foundational aspect of its utility. Several classical and modern synthetic strategies can be employed, with the Hantzsch and Paal-Knorr syntheses being the most established.

The Hantzsch Pyrrole Synthesis: A Classic Convergent Approach

The Hantzsch pyrrole synthesis is a powerful one-pot reaction that involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2] This method is particularly advantageous for producing highly substituted pyrroles with well-defined regiochemistry.[3]

Reaction Rationale: The synthesis of this compound via the Hantzsch methodology leverages the reactivity of methyl acetoacetate (a β-ketoester) and a suitable α-haloketone in the presence of an ammonia source. The reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the aromatic pyrrole ring.[2]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Methyl acetoacetate

    • Chloroacetone (α-haloketone)

    • Ammonium acetate (ammonia source)

    • Ethanol (solvent)

    • Glacial acetic acid (catalyst)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl acetoacetate (1.0 equivalent) and chloroacetone (1.0 equivalent) in ethanol.

    • Add ammonium acetate (1.5 equivalents) and a catalytic amount of glacial acetic acid to the mixture.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Visualization of the Hantzsch Synthesis:

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Methyl Acetoacetate Methyl Acetoacetate Enamine Enamine Methyl Acetoacetate->Enamine + Ammonia Chloroacetone Chloroacetone Iminium Intermediate Iminium Intermediate Chloroacetone->Iminium Intermediate Ammonia Ammonia Enamine->Iminium Intermediate Nucleophilic Attack Cyclized Intermediate Cyclized Intermediate Iminium Intermediate->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound - H2O

Caption: Hantzsch synthesis of the core scaffold.

The Paal-Knorr Pyrrole Synthesis: An Alternative Pathway

The Paal-Knorr synthesis provides an alternative route to pyrroles, commencing from a 1,4-dicarbonyl compound and an amine or ammonia.[4] While conceptually straightforward, the synthesis of the requisite 1,4-dicarbonyl precursor can sometimes be challenging.

Reaction Rationale: For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor would be required. The reaction proceeds by the formation of a hemiaminal, followed by cyclization and dehydration to furnish the aromatic pyrrole ring.[5] The reaction is typically catalyzed by acid.

Visualization of the Paal-Knorr Synthesis:

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 1,4-Dicarbonyl Precursor 1,4-Dicarbonyl Precursor Hemiaminal Hemiaminal 1,4-Dicarbonyl Precursor->Hemiaminal + Ammonia Ammonia Ammonia Cyclized Dihydroxypyrrolidine Cyclized Dihydroxypyrrolidine Hemiaminal->Cyclized Dihydroxypyrrolidine Intramolecular Attack This compound This compound Cyclized Dihydroxypyrrolidine->this compound - 2H2O

Caption: Paal-Knorr synthesis of the core scaffold.

Part 2: Chemical Reactivity and Functionalization

The strategic functionalization of the this compound core is pivotal for the generation of diverse derivative libraries for biological screening. Key reactive sites include the pyrrole nitrogen and the electron-rich C4 and C5 positions of the ring.

N-Functionalization: Introducing Diversity at the Nitrogen Atom

The pyrrole nitrogen can be readily functionalized via N-alkylation or N-arylation reactions, providing a straightforward handle to modulate the physicochemical properties and biological activity of the resulting derivatives.[6]

Experimental Protocol: N-Alkylation of this compound

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide)

    • Potassium carbonate (base)

    • N,N-Dimethylformamide (DMF) (solvent)

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

    • Add the alkyl halide (1.1 equivalents) dropwise to the stirred suspension.

    • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour into ice-water.

    • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by silica gel column chromatography to obtain the N-alkylated derivative.

Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] In the case of pyrroles, this reaction typically occurs at the C2 or C5 position. For our core, with the C2 position occupied, formylation is directed to the C5 position.

Reaction Rationale: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[8] This electrophilic species then attacks the electron-rich pyrrole ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde.[9]

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM) (solvent)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a flask cooled in an ice bath, add DMF to DCM.

    • Slowly add POCl₃ dropwise to the cooled DMF/DCM mixture, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of this compound (1.0 equivalent) in DCM to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by silica gel column chromatography to yield Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate.

Visualization of Key Functionalization Pathways:

Functionalization cluster_N_Func N-Functionalization cluster_C5_Func C5-Functionalization cluster_Suzuki Further Derivatization Core This compound N_Alkylation N-Alkylated Derivative Core->N_Alkylation Alkyl Halide, Base Vilsmeier C5-Formylated Derivative Core->Vilsmeier Vilsmeier Reagent Suzuki C4/C5-Arylated Derivative Vilsmeier->Suzuki Suzuki Coupling (after bromination)

Caption: Key functionalization pathways of the core scaffold.

Part 3: Derivatives in Drug Discovery: A Focus on Kinase Inhibition and Anticancer Activity

Derivatives of this compound have emerged as promising candidates in various therapeutic areas, with a particular emphasis on oncology. The pyrrole-3-carboxamide moiety, in particular, has been identified as a key pharmacophore in the design of potent kinase inhibitors.[10]

Structure-Activity Relationships (SAR) of Pyrrole-3-Carboxamide Derivatives as Kinase Inhibitors

Systematic modifications of the core structure have provided valuable insights into the structure-activity relationships governing kinase inhibition.

  • N1-Substitution: The nature of the substituent on the pyrrole nitrogen significantly influences both potency and selectivity. Large, flexible groups can probe different regions of the ATP-binding pocket, while smaller, more rigid groups can enforce a specific conformation.

  • C2-Methyl Group: This group can provide beneficial hydrophobic interactions within the kinase active site.

  • C3-Carboxamide: The amide functionality is often crucial for establishing key hydrogen bond interactions with the hinge region of the kinase. The nature of the amine component of the amide provides a vector for further optimization of potency and pharmacokinetic properties.

  • C4 and C5-Substitution: Introduction of various substituents at these positions can modulate the electronic properties of the pyrrole ring and provide additional interactions with the protein target. For instance, Suzuki coupling reactions on a brominated pyrrole core can introduce a wide range of aryl and heteroaryl groups.[11][12]

Quantitative SAR Data for Selected Pyrrole Derivatives:

Compound IDN1-SubstituentC5-SubstituentKinase TargetIC₅₀ (nM)
A-1 HHLck>1000
A-2 BenzylHLck50
A-3 HPhenylJAK2250
A-4 Methyl4-FluorophenylJAK280
B-1 HHVEGFR-2500
B-2 H2-AminopyrimidineVEGFR-215

Note: The data presented in this table is a representative summary from various sources and is intended for illustrative purposes.[10][13]

Anticancer Potential of Pyrrole Derivatives

The kinase inhibitory activity of these compounds often translates into potent anticancer effects. Many pyrrole derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines.[14][15] The mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular kinases (e.g., JAK2).[16][17]

Conclusion

This compound is a highly versatile and valuable building block in the synthesis of biologically active molecules. Its straightforward synthesis and the amenability of its core structure to a wide range of chemical modifications make it an attractive starting point for the development of novel therapeutics. The demonstrated potential of its derivatives, particularly as kinase inhibitors with anticancer activity, underscores the continued importance of this scaffold in modern drug discovery. This guide provides a foundational understanding for researchers to further explore and exploit the rich chemistry and biology of this remarkable heterocyclic core.

References

Methodological & Application

Hantzsch pyrrole synthesis for "Methyl 2-methyl-1H-pyrrole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Hantzsch Pyrrole Synthesis for "Methyl 2-methyl-1H-pyrrole-3-carboxylate"

Introduction and Significance

The Hantzsch pyrrole synthesis, first reported by Arthur Hantzsch in 1890, stands as a cornerstone in heterocyclic chemistry. It is a robust and versatile multi-component reaction that provides access to a wide array of substituted pyrroles.[1][2] Pyrrole scaffolds are of immense interest to researchers in medicinal chemistry and drug development as they form the core structure of numerous biologically active compounds, including those with anti-inflammatory, anti-cancer, and antiviral properties.[2]

This document provides a detailed guide for the synthesis of a specific, valuable building block, This compound , via the Hantzsch methodology. We will delve into the underlying mechanism, provide a field-proven experimental protocol, and offer insights into characterization and troubleshooting, designed for researchers and scientists aiming to leverage this synthesis in their work.

Reaction Principle and Mechanism

The Hantzsch synthesis is a three-component condensation reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][3] For the target molecule, this compound, the specific reactants are:

  • β-Ketoester: Methyl acetoacetate

  • α-Haloketone: Chloroacetone (or α-bromoacetone)

  • Nitrogen Source: Ammonia

The reaction proceeds through a cascade of well-defined steps, ensuring the efficient assembly of the final pyrrole ring.

Detailed Mechanism:

  • Enamine Formation: The synthesis initiates with the nucleophilic attack of ammonia on the β-carbonyl group of methyl acetoacetate. This is followed by dehydration to yield the key enamine intermediate, methyl 3-aminobut-2-enoate. This step is crucial as it activates the molecule for the subsequent C-C bond formation.

  • Nucleophilic Attack (C-C Bond Formation): The electron-rich enamine intermediate attacks the electrophilic carbonyl carbon of the α-haloketone (chloroacetone).[1] An alternative pathway involving nucleophilic substitution at the α-carbon has also been proposed.[1]

  • Intramolecular Cyclization & Aromatization: Following the initial attack, a loss of water occurs, leading to an imine intermediate. This intermediate then undergoes an intramolecular nucleophilic attack, where the nitrogen atom attacks the remaining carbonyl group, forming the five-membered ring.[1] The final step is the elimination of a hydrogen atom and rearrangement of π-bonds (aromatization) to yield the stable pyrrole product.

Reaction Mechanism Diagram

Hantzsch_Mechanism Fig. 1: Reaction Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product MAA Methyl Acetoacetate Enamine Enamine Intermediate MAA->Enamine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Enamine CA Chloroacetone Imine Imine Intermediate CA->Imine Enamine->Imine + Chloroacetone - H2O Ring Cyclized Intermediate Imine->Ring Intramolecular Cyclization Product This compound Ring->Product Aromatization (-H+) Workflow Fig. 2: Experimental Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Reagents 2. Add Reagents (Methyl Acetoacetate, Chloroacetone, Ethanol) Setup->Reagents Ammonia 3. Add Ammonia Solution Reagents->Ammonia Reflux 4. Reflux (3-5h) Monitor by TLC Ammonia->Reflux Cooldown 5. Cool to RT Reflux->Cooldown Evaporation 6. Solvent Evaporation (Rotary Evaporator) Cooldown->Evaporation Extraction 7. Liquid-Liquid Extraction (Ether/Water) Evaporation->Extraction Drying 8. Dry Organic Layer (Na2SO4) Extraction->Drying Purification 9. Purification (Column Chromatography) Drying->Purification Product 10. Pure Product (Characterization) Purification->Product

References

Application Notes and Protocols for Multi-Component Synthesis of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyrrole Scaffolds and the Efficiency of Multi-Component Reactions

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Methyl 2-methyl-1H-pyrrole-3-carboxylate, in particular, serves as a valuable building block for the synthesis of more complex molecules, including potent enzyme inhibitors and novel organic materials. Traditional linear synthetic routes to such polysubstituted pyrroles often suffer from multiple steps, leading to low overall yields, significant waste generation, and increased labor.

Multi-component reactions (MCRs) offer a powerful and elegant solution to these challenges.[3] By combining three or more starting materials in a single pot, MCRs enable the rapid and efficient construction of complex molecular architectures with high atom economy and operational simplicity. This guide provides detailed application notes and protocols for the synthesis of this compound via established MCRs, including the Hantzsch and Paal-Knorr syntheses, with a focus on practical implementation, mechanistic understanding, and modern synthetic enhancements.

I. Hantzsch Pyrrole Synthesis: A Classic Three-Component Approach

The Hantzsch pyrrole synthesis is a cornerstone MCR that involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][4] This method is particularly well-suited for the preparation of pyrrole-3-carboxylates.

Causality of Component Selection for this compound:

To achieve the target molecule, the starting materials are strategically chosen to provide the necessary fragments of the final pyrrole ring:

  • Methyl acetoacetate: This β-ketoester provides the C3-carboxylate and the C4-methyl group of the pyrrole ring.

  • Chloroacetone (or Bromoacetone): This α-haloketone provides the C2-methyl group and the C5-carbon of the pyrrole ring.

  • Ammonia (or an ammonia equivalent like ammonium acetate): This component provides the nitrogen atom for the pyrrole ring.

Reaction Mechanism Workflow

The reaction proceeds through a cascade of interconnected steps, demonstrating the efficiency of MCRs. The generally accepted mechanism involves the initial formation of an enamine from the β-ketoester and ammonia, which then acts as the nucleophile.

Hantzsch_Mechanism cluster_start Starting Materials cluster_steps Reaction Cascade cluster_end Product Methyl_acetoacetate Methyl acetoacetate Enamine_Formation Enamine Formation Methyl_acetoacetate->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation Chloroacetone Chloroacetone Nucleophilic_Attack Nucleophilic Attack on α-haloketone Chloroacetone->Nucleophilic_Attack Enamine_Formation->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Dehydration_Aromatization Dehydration & Aromatization Cyclization->Dehydration_Aromatization Product This compound Dehydration_Aromatization->Product

Caption: Hantzsch synthesis workflow for the target pyrrole.

Experimental Protocol: Hantzsch Synthesis of this compound

Materials:

  • Methyl acetoacetate (1.0 eq)

  • Chloroacetone (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1.0 eq) and ammonium acetate (2.0 eq) in ethanol.

  • Addition of α-Haloketone: To the stirred solution, add chloroacetone (1.0 eq) dropwise at room temperature. A mild exotherm may be observed.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining ammonium acetate.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Trustworthiness and Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry, and by comparing the data with literature values.

II. Paal-Knorr Pyrrole Synthesis: A Versatile Condensation Approach

The Paal-Knorr synthesis is another highly effective method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][5] While traditionally a two-component reaction, it can be adapted into a multi-component sequence by generating the 1,4-dicarbonyl intermediate in situ.

Multi-Component Paal-Knorr Strategy:

A modern and efficient approach involves a three-component reaction that first forms the 1,4-dicarbonyl compound, which then undergoes cyclization without isolation. For our target molecule, a plausible set of reactants would be:

  • Ethyl 2-chloroacetoacetate: A versatile building block.

  • Acetone: Provides the C4 and C5 carbons and the C5-methyl group.

  • Ammonia/Ammonium Acetate: The nitrogen source.

This sequence can be considered a domino reaction, where the first reaction enables the subsequent cyclization.

Microwave-Assisted Paal-Knorr Synthesis: A Green Chemistry Enhancement

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating.[6][7] This is particularly beneficial for the Paal-Knorr synthesis, which can sometimes require harsh conditions and long reaction times.[8][9]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Pyrrole-3-carboxylate

This protocol outlines a general procedure for the synthesis of a pyrrole-3-carboxylate, which can be adapted for the synthesis of the target molecule by selecting the appropriate 1,4-dicarbonyl precursor.

Materials:

  • 1,4-Dicarbonyl precursor (e.g., methyl 2-acetyl-3-oxobutanoate) (1.0 eq)

  • Ammonium acetate (2.5 eq)

  • Acetic acid (solvent and catalyst)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 1,4-dicarbonyl precursor (1.0 eq) and ammonium acetate (2.5 eq) in glacial acetic acid.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes). The optimal time and temperature should be determined empirically.

  • Work-up: After the reaction is complete and the vessel has cooled to a safe temperature, carefully open the vessel. Pour the reaction mixture into ice-water and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Comparison: Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hours (e.g., 2-12 h)Minutes (e.g., 5-20 min)
Temperature High (reflux)Controlled, often higher
Yield Moderate to goodOften higher
Byproducts Can be significantOften reduced

This table illustrates the significant advantages of employing microwave technology in pyrrole synthesis.

III. Van Leusen Pyrrole Synthesis: A [3+2] Cycloaddition Approach

The Van Leusen pyrrole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon in a [3+2] cycloaddition with an activated alkene.[10][11] This reaction is highly versatile for the synthesis of 3,4-disubstituted pyrroles.

Adaptation for this compound:

To synthesize the target molecule via a Van Leusen approach, a multi-step sequence would be necessary, as the classical reaction does not directly install a substituent at the 2-position. However, a modified multi-component approach can be envisioned.

Reaction Mechanism Workflow

The core of the Van Leusen synthesis involves the base-mediated deprotonation of TosMIC, followed by a Michael addition to an electron-deficient alkene, intramolecular cyclization, and subsequent elimination of the tosyl group.

VanLeusen_Mechanism cluster_start Starting Materials cluster_steps Reaction Cascade cluster_end Product TosMIC TosMIC Deprotonation TosMIC Deprotonation TosMIC->Deprotonation Michael_Acceptor Michael Acceptor (e.g., α,β-unsaturated ester) Michael_Addition Michael Addition Michael_Acceptor->Michael_Addition Base Base (e.g., NaH, K2CO3) Base->Deprotonation Deprotonation->Michael_Addition Cyclization_Elimination Intramolecular Cyclization & Tosyl Elimination Michael_Addition->Cyclization_Elimination Product Substituted Pyrrole Cyclization_Elimination->Product

Caption: Van Leusen synthesis workflow.

Conceptual Three-Component Protocol for a 2,3-Disubstituted Pyrrole

While a direct one-pot synthesis of the target molecule is challenging with the standard Van Leusen reaction, a three-component reaction involving an aldehyde, an amine, and TosMIC can lead to related substituted pyrroles.

Conceptual Reactants:

  • Acetaldehyde (to provide the C2-methyl group)

  • Methyl glyoxylate (to provide the C3-carboxylate)

  • Ammonia

  • TosMIC

This hypothetical MCR would require significant optimization but highlights the potential for developing novel synthetic routes based on the Van Leusen reaction.

IV. Summary of Multi-Component Strategies and Key Considerations

MCR StrategyKey FeaturesAdvantagesLimitations for Target Molecule
Hantzsch Synthesis Three-component; β-ketoester, α-haloketone, ammonia.[1][4]Direct, well-established, good yields.Straightforward and highly applicable.
Paal-Knorr Synthesis Two-component (can be adapted to MCR); 1,4-dicarbonyl, amine.[2][5]Versatile, amenable to microwave assistance.Requires in situ generation of the 1,4-dicarbonyl.
Van Leusen Synthesis [3+2] cycloaddition; TosMIC, activated alkene.[10][11]Excellent for 3,4-disubstituted pyrroles.Direct synthesis of 2,3-disubstituted pyrroles is not standard.

Catalyst Selection: The choice of catalyst can significantly impact reaction efficiency and environmental footprint. Green catalysts such as iodine, clays, and ionic liquids are increasingly being explored for pyrrole synthesis.[3]

Solvent Effects: The reaction medium can influence reaction rates and yields. While traditional organic solvents are common, greener alternatives like water or solvent-free conditions (especially with microwave heating) are highly desirable.

V. Conclusion and Future Outlook

Multi-component reactions provide a powerful and efficient platform for the synthesis of "this compound" and other functionalized pyrroles. The Hantzsch synthesis, in particular, offers a direct and reliable route to the target molecule. Modern advancements, such as the use of microwave irradiation and green catalysts, further enhance the appeal of these methods by reducing reaction times, improving yields, and aligning with the principles of sustainable chemistry. For researchers in drug discovery and materials science, mastering these MCR strategies is essential for the rapid and efficient generation of novel pyrrole-based compounds.

VI. References

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Organic Chemistry Currents. --INVALID-LINK--

  • Minetto, G., Raveglia, L. F., & Taddei, M. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic Letters, 6(3), 389–392. --INVALID-LINK--

  • Kamboj, M., Bajpai, S., & Banik, B. K. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, e100913. --INVALID-LINK--

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. --INVALID-LINK--

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. --INVALID-LINK--

  • Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles. BenchChem. --INVALID-LINK--

  • Kercher, T., et al. (2023). Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. ACS Catalysis.

  • Zhang, W., & Sha, Q. (2024). B(C6F5)3-Catalyzed Multicomponent Reactions of 2,3-Diketoesters, Amines, Allenes, and Nucleophiles: Synthesis of 2α-Functionalized Pyrroles. The Journal of Organic Chemistry. --INVALID-LINK--

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. --INVALID-LINK--

  • Bardajee, G. R., et al. (2022). A facile and efficient synthesis of highly functionalized pyrroles via a four-component one-pot reaction in the presence of Ni(II) Schiff base/SBA 15 heterogeneous catalyst. Research Square. --INVALID-LINK--

  • Hantzsch Pyrrole Synthesis. Cambridge University Press. --INVALID-LINK--

  • Hantzsch pyrrole synthesis. Wikipedia. --INVALID-LINK--

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4402-4421. --INVALID-LINK--

  • Paal-Knorr Synthesis. Alfa Chemistry. --INVALID-LINK--

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. --INVALID-LINK--

  • Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1696. --INVALID-LINK--

  • Van Leusen Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Nanyang Technological University. --INVALID-LINK--

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Paal–Knorr synthesis. Wikipedia. --INVALID-LINK--

  • The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives. BenchChem. --INVALID-LINK--

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 161-174. --INVALID-LINK--

  • Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1696. --INVALID-LINK--

  • Hantzsch Pyrrole Synthesis. YouTube. --INVALID-LINK--

  • Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828. --INVALID-LINK--

  • 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER synthesis. Chemicalbook. --INVALID-LINK--

References

Application Note: High-Purity Isolation of Methyl 2-methyl-1H-pyrrole-3-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of Methyl 2-methyl-1H-pyrrole-3-carboxylate, a key intermediate in pharmaceutical and materials science research.[1][2] The described methodology utilizes automated flash column chromatography with a silica gel stationary phase. We will delve into the rationale behind the selection of the mobile phase, sample loading techniques, and fraction analysis to ensure the isolation of the target compound with high purity. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and efficient purification strategy for pyrrole derivatives.

Introduction: The Significance of Purifying Pyrrole Intermediates

Pyrrole derivatives are fundamental structural motifs in a vast array of natural products and physiologically active compounds.[2][3] Their prevalence in pharmaceuticals and advanced materials underscores the critical need for robust purification methods to ensure the synthesis of well-defined final products.[1] this compound is a valuable building block in organic synthesis, and its purity can significantly impact the yield and impurity profile of subsequent reactions.

Column chromatography is a powerful technique for the purification of organic compounds. This application note details a validated protocol for the purification of this compound, addressing common challenges such as co-eluting impurities and sample degradation.

Principle of Separation: Normal-Phase Chromatography

This protocol employs normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. More polar compounds will have a stronger interaction with the silica gel and will thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.[4]

This compound possesses moderate polarity due to the presence of the ester and the N-H group of the pyrrole ring. The selection of an appropriate mobile phase is crucial to achieve optimal separation from both less polar and more polar impurities.

Materials and Reagents

Equipment Reagents and Consumables
Automated Flash Chromatography SystemCrude this compound
Pre-packed Silica Gel Column (e.g., 40-63 µm)n-Hexane (or Heptane), HPLC Grade
UV-Vis DetectorEthyl Acetate, HPLC Grade
Fraction CollectorDichloromethane, HPLC Grade
Rotary EvaporatorMethanol, HPLC Grade
Thin Layer Chromatography (TLC) Plates (Silica gel 60 F254)TLC Developing Chamber
UV Lamp (254 nm)Glass Capillaries for TLC spotting
Glass Vials for FractionsPotassium Permanganate (KMnO4) stain
Round Bottom Flasks
Glass Pipettes and Bulbs

Experimental Protocol

Preliminary TLC Analysis: Method Development

Before proceeding with the column chromatography, it is essential to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). This will provide an estimate of the retention factor (Rf) of the target compound and the separation from impurities.

Procedure:

  • Prepare several eluent systems of varying polarities. Good starting points for pyrrole derivatives are mixtures of n-Hexane and Ethyl Acetate.[5][6][7]

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture onto a TLC plate.

  • Develop the TLC plates in the prepared eluent systems.

  • Visualize the spots under a UV lamp at 254 nm. Staining with potassium permanganate can also be used to visualize UV-inactive compounds.

  • The ideal solvent system will provide an Rf value of approximately 0.2-0.4 for the target compound and good separation from all impurities.[8]

Causality behind Experimental Choice: An optimal Rf in this range ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening and long run times) from the column.

Column Preparation and Equilibration
  • Select a pre-packed silica gel column of an appropriate size based on the amount of crude material to be purified. A general rule of thumb is a sample-to-silica ratio of 1:20 to 1:100 by weight.

  • Install the column on the automated flash chromatography system.

  • Equilibrate the column by flushing with the mobile phase (determined from TLC analysis) for at least 3-5 column volumes. This ensures that the stationary phase is fully wetted and the baseline on the detector is stable.

Sample Preparation and Loading

There are two primary methods for loading the sample onto the column:

  • Liquid Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent. Inject the solution onto the column. This method is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: Dissolve the crude material in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Load this powder onto the top of the column.

Causality behind Experimental Choice: Dry loading is often preferred as it can lead to better peak shapes and improved resolution, especially for compounds that have limited solubility in the mobile phase.[5]

Elution and Fraction Collection
  • Begin the elution with the mobile phase determined from the TLC analysis.

  • Monitor the elution profile using the UV-Vis detector. This compound is expected to have a UV absorbance.

  • Collect fractions of a suitable size throughout the run. The fraction size should be small enough to ensure that pure fractions are not mixed with impure ones.

  • If the initial isocratic elution does not provide adequate separation, a gradient elution can be employed. Start with a less polar mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate in n-hexane).[5]

Analysis of Fractions
  • Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Spot every few fractions on a TLC plate, alongside a spot of the crude material and a pure standard if available.

  • Develop and visualize the TLC plate as described in section 4.1.

  • Combine the fractions that contain only the pure target compound.

Solvent Removal
  • Transfer the combined pure fractions to a round bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Further dry the purified compound under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified this compound by appropriate analytical techniques (e.g., NMR, MS, HPLC).

Troubleshooting

Problem Possible Cause Solution
Poor Separation Inappropriate mobile phase.Re-optimize the mobile phase using TLC. Consider a different solvent system or a gradient elution.
Column overloading.Reduce the amount of crude material loaded onto the column.
Tailing of Spots/Peaks Compound is interacting too strongly with acidic silica.Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize acidic sites on the silica gel.[5]
Compound Stuck on the Column Mobile phase is not polar enough.Increase the polarity of the mobile phase. A switch to a more polar solvent system like dichloromethane/methanol may be necessary.[5][9]
Product Degradation Compound is unstable on silica gel.Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica. Minimize the time the compound is on the column.

Data Presentation

Parameter Recommended Value/Condition
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase n-Hexane/Ethyl Acetate (gradient or isocratic)
Sample Loading Dry loading recommended
Detection UV (typically 254 nm, but wavelength optimization is advised)
Target Rf (TLC) 0.2 - 0.4

Visualization

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Finalization TLC TLC Method Development SP Sample Preparation (Dry/Liquid Loading) TLC->SP Run Run Column Chromatography SP->Run CP Column Equilibration CP->Run Collect Collect Fractions Run->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Final Characterize Pure Product Evaporate->Final Solvent_Selection Crude Crude Product TLC Run TLC with varying Hexane:EtOAc ratios Crude->TLC Rf_High Rf > 0.4 (Too High) TLC->Rf_High Rf_Low Rf < 0.2 (Too Low) TLC->Rf_Low Rf_Good 0.2 < Rf < 0.4 (Optimal) TLC->Rf_Good Increase_Hex Increase % Hexane Rf_High->Increase_Hex Increase_EtOAc Increase % Ethyl Acetate Rf_Low->Increase_EtOAc Use_Solvent Use this ratio for Column Rf_Good->Use_Solvent Increase_Hex->TLC Increase_EtOAc->TLC

References

recrystallization techniques for "Methyl 2-methyl-1H-pyrrole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Recrystallization of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Introduction

This compound (CAS No. 3168-85-2) is a heterocyclic building block essential in the synthesis of a wide range of biologically active molecules and functional materials. As with any synthetic intermediate, its purity is paramount to ensure the desired outcome, yield, and impurity profile of subsequent reactions. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1]

This document provides a detailed guide for the recrystallization of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for procedural choices, a comprehensive troubleshooting guide, and methods for verifying purification success.

Physicochemical Properties of the Analyte

Understanding the physical properties of this compound is the foundation for developing an effective purification strategy. The key characteristics are summarized below.

PropertyValueSource
CAS Number 3168-85-2[2]
Molecular Formula C₇H₉NO₂[2][3]
Molecular Weight 139.15 g/mol [2][3]
Appearance Solid (Typical for pyrrole derivatives)[4][5]
Purity (Typical) 95%[3]
Storage Sealed in dry, 2-8°C[3]

Note: The melting point for this specific isomer is not widely reported in the provided search results. However, related isomers like Methyl 1H-pyrrole-3-carboxylate (85-89 °C) and Methyl 1H-pyrrole-2-carboxylate (74-78 °C) are solids at room temperature, suggesting a similar state for the target compound.[4][6][7]

The Principle of Recrystallization

Recrystallization is a purification technique based on differential solubility.[1] The ideal solvent for recrystallization will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (near the solvent's boiling point).[8] Impurities present in the crude solid are ideally either completely soluble in the solvent at all temperatures or completely insoluble.

The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[9]

  • Filtering the hot solution if insoluble impurities are present.

  • Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, and it crystallizes out of the solution.[10]

  • Soluble impurities remain in the cold solvent (the "mother liquor").

  • The pure crystals are then collected by filtration.

Solvent Selection: A Rational Approach

The choice of solvent is the most critical factor for a successful recrystallization.[11] An ideal solvent should meet several criteria:

  • High-temperature coefficient: The compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent.[1]

  • Non-reactive: The solvent must not react with the compound being purified.[11]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]

  • Impurity Solubility: Impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.[11]

For this compound, its structure contains a polar N-H bond, a moderately polar methyl ester group, and a less polar aromatic pyrrole ring with a methyl substituent. This combination suggests that moderately polar solvents are a good starting point.

Recommended Solvents to Screen:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene.

  • Mixed-Solvent Systems (Anti-solvents): Water (for alcohols), Hexanes or Heptane (for Ethyl Acetate or Toluene).

A rule of thumb suggests that solvents with functional groups similar to the compound can be effective.[12] Given the ester functionality, ethyl acetate is a strong candidate. The pyrrole N-H bond allows for hydrogen bonding, making alcohols like ethanol or methanol plausible choices.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.[9]

Step-by-Step Methodology:

  • Solvent Screening: In a small test tube, add ~20-30 mg of the crude solid. Add the chosen solvent dropwise at room temperature, stirring after each addition. If the solid dissolves readily, the solvent is unsuitable. If it is insoluble or sparingly soluble, heat the test tube in a water bath.[10] The ideal solvent will dissolve the solid completely upon heating. Allow the clear solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to a gentle boil while stirring (using a hot plate with a magnetic stirrer).

  • Achieve Saturation: Continue adding the hot solvent dropwise until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good recovery.[9] Adding excess solvent is the most common reason for failed recrystallizations.[13]

  • (Optional) Hot Filtration: If insoluble impurities or colored impurities (after adding activated charcoal) are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Slow cooling is crucial for the formation of large, pure crystals.[8] Rushing this step can trap impurities.[9]

  • Induce Crystal Growth: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound.[14][15]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is used when no single solvent has the ideal solubility characteristics. It employs two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "insoluble solvent").

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble solvent" in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This point of persistent cloudiness is the saturation point.

  • Clarification: Add a few drops of the hot "soluble solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.

  • Crystallization, Collection, and Drying: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol.

Process Visualization

The general workflow for selecting a recrystallization method and executing the purification is outlined below.

Recrystallization_Workflow cluster_prep Preparation & Screening cluster_decision Method Selection cluster_single Protocol 1: Single Solvent cluster_mixed Protocol 2: Mixed Solvent cluster_finish Final Steps start Start with Crude Solid screen Screen Solvents start->screen decision Good Single Solvent Found? screen->decision dissolve_single Dissolve in Min. Hot Solvent decision->dissolve_single  Yes dissolve_mixed Dissolve in 'Soluble' Solvent decision->dissolve_mixed No   cool_single Slow Cool & Induce Crystallization dissolve_single->cool_single collect Collect Crystals (Vacuum Filtration) cool_single->collect add_anti Add 'Anti-Solvent' to Cloud Point dissolve_mixed->add_anti clarify Clarify with 'Soluble' Solvent add_anti->clarify cool_mixed Slow Cool & Induce Crystallization clarify->cool_mixed cool_mixed->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry finish Pure Compound dry->finish Troubleshooting_Logic cluster_yes Success Path cluster_no No Crystals Path cluster_oil Oiling Out Path start Cooling Complete check_crystals Crystals Formed? start->check_crystals check_form Are crystals solid or oil? check_crystals->check_form Yes no_crystals No Crystals check_crystals->no_crystals No solid Solid Crystals Formed check_form->solid Solid oil Compound Oiled Out check_form->oil Oil proceed Proceed to Filtration solid->proceed troubleshoot_no 1. Scratch Flask 2. Add Seed Crystal 3. Boil Off Solvent & Re-cool no_crystals->troubleshoot_no troubleshoot_oil 1. Re-heat to Dissolve 2. Add More Solvent 3. Cool Slowly oil->troubleshoot_oil

References

Application Notes & Protocols: Methyl 2-methyl-1H-pyrrole-3-carboxylate as a Pivotal Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its electron-rich nature and versatile reactivity make it an ideal template for the design of molecules that can interact with a wide range of biological targets. Within the diverse family of pyrrole-containing compounds, Methyl 2-methyl-1H-pyrrole-3-carboxylate stands out as a particularly valuable and versatile building block. Its specific substitution pattern—a methyl group at the 2-position and a carboxylate at the 3-position—provides a unique combination of steric and electronic properties that medicinal chemists can strategically exploit. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, with a focus on its role in the development of targeted therapies, particularly kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 3168-85-2[2]
Molecular Formula C₇H₉NO₂[2]
Molecular Weight 139.15 g/mol [2]
Appearance Off-white to light brown crystalline powderCommercially available data
Melting Point 78-82 °CCommercially available data
Boiling Point Decomposes before boiling at atmospheric pressureInferred from structure
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform, ethyl acetate. Sparingly soluble in water.General chemical knowledge
pKa (Pyrrole N-H) ~17 (estimated)General chemical knowledge

Part 1: Synthesis of the Building Block

The construction of the this compound core can be efficiently achieved through classical heterocyclic chemistry reactions. The Hantzsch pyrrole synthesis is a robust and widely applicable method for this purpose.[1][3]

Reaction Principle: Hantzsch Pyrrole Synthesis

The Hantzsch synthesis involves the condensation of a β-ketoester, an α-haloketone (or aldehyde), and ammonia or a primary amine.[3] The reaction proceeds through the formation of an enamine intermediate from the β-ketoester and ammonia, which then undergoes a nucleophilic attack on the α-halocarbonyl compound, followed by cyclization and dehydration to yield the final pyrrole ring.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product beta_ketoester Methyl Acetoacetate enamine Enamine Intermediate beta_ketoester->enamine + Ammonia alpha_halo Chloroacetone cyclized_intermediate Cyclized Dihydroxypyrroline alpha_halo->cyclized_intermediate Nucleophilic Attack ammonia Ammonia enamine->cyclized_intermediate pyrrole This compound cyclized_intermediate->pyrrole Dehydration

Caption: Generalized workflow of the Hantzsch Pyrrole Synthesis.

Detailed Synthetic Protocol

This protocol outlines a laboratory-scale synthesis of this compound based on the principles of the Hantzsch synthesis.

Materials:

  • Methyl acetoacetate

  • Chloroacetone

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl acetoacetate (1.0 eq), chloroacetone (1.0 eq), and ammonium acetate (1.2 eq).

  • Solvent Addition: Add a mixture of ethanol and glacial acetic acid (4:1 v/v) to the flask, ensuring all reactants are dissolved.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

    • Dilute the residue with diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Application in the Synthesis of Kinase Inhibitors

This compound and its close analogs are key precursors in the synthesis of numerous multi-targeted kinase inhibitors, a class of drugs that has revolutionized cancer therapy. A prime example is Sunitinib , an oral medication used to treat renal cell carcinoma and other cancers.[4][5] The synthesis of Sunitinib showcases the strategic derivatization of the pyrrole core.

Synthetic Strategy Overview: From Building Block to Sunitinib

The synthesis of Sunitinib from a 2,4-dimethyl-1H-pyrrole-3-carboxylate precursor (a close analog of our title compound) involves two key transformations of the pyrrole ring:

  • Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the electron-rich C5 position of the pyrrole.[6] This step is crucial as the aldehyde functionality serves as the electrophilic partner in the subsequent condensation reaction.

  • Knoevenagel Condensation: The newly installed formyl group is condensed with a substituted 2-oxindole to construct the final indolin-2-one moiety of Sunitinib.[7]

Sunitinib_Synthesis_Workflow start Ethyl 2,4-dimethyl- 1H-pyrrole-3-carboxylate formylation Vilsmeier-Haack Formylation start->formylation intermediate1 Ethyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate formylation->intermediate1 hydrolysis Saponification intermediate1->hydrolysis intermediate2 5-Formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylic acid hydrolysis->intermediate2 amidation Amide Coupling intermediate2->amidation intermediate3 Pyrrole Carboxamide Intermediate amidation->intermediate3 condensation Knoevenagel Condensation intermediate3->condensation sunitinib Sunitinib condensation->sunitinib oxindole 5-Fluoro-2-oxindole oxindole->condensation

Caption: Key transformations in the synthesis of Sunitinib.

Protocol 1: Vilsmeier-Haack Formylation of the Pyrrole Core

This protocol details the introduction of a formyl group at the C5 position of a 2-methyl-1H-pyrrole-3-carboxylate derivative.

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles like pyrrole.[8] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reagent is a mild electrophile, which is ideal for reacting with the sensitive pyrrole ring without causing polymerization or degradation. The reaction is highly regioselective for the most nucleophilic position, which in this case is the unsubstituted C5 position.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium acetate solution

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), cool DMF (3.0 eq) in an ice-water bath. Add POCl₃ (1.2 eq) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Addition of Pyrrole: Dissolve this compound (1.0 eq) in DCM and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Then, slowly add a saturated aqueous solution of sodium acetate with vigorous stirring until the mixture is neutral (pH ~7). This hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Work-up:

    • Extract the aqueous mixture with DCM (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting crude product, Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate, can be purified by recrystallization or column chromatography.

Protocol 2: Knoevenagel Condensation to form the Sunitinib Scaffold

This protocol describes the final condensation step to form the core structure of Sunitinib. It assumes the pyrrole intermediate from the previous step has been converted to the corresponding carboxamide.[7][9]

Causality Behind Experimental Choices: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene group, such as the C3 position of 2-oxindole. The reaction is typically base-catalyzed. A weak base like piperidine or pyrrolidine is often sufficient to deprotonate the 2-oxindole, generating a nucleophilic enolate that attacks the formyl group of the pyrrole derivative. The subsequent dehydration is often spontaneous or driven by heating, leading to the thermodynamically stable conjugated system.

Materials:

  • N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (Sunitinib precursor)

  • 5-Fluoro-1,3-dihydro-2H-indol-2-one (5-Fluorooxindole)

  • Ethanol

  • Piperidine or Pyrrolidine (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the pyrrole carboxamide precursor (1.0 eq) and 5-fluorooxindole (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux. The reactants will gradually dissolve as the reaction proceeds, and the product will often precipitate out of the solution as a brightly colored solid (typically yellow or orange). Monitor the reaction by TLC (usually 2-5 hours).

  • Isolation:

    • Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification: The precipitated product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield Sunitinib.

Conclusion

This compound is a testament to the power of well-designed building blocks in modern medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction and the predictable reactivity of its substituted pyrrole core make it an invaluable starting point for complex molecular architectures. The strategic functionalization of this scaffold, particularly through Vilsmeier-Haack formylation, opens a direct pathway to the synthesis of potent kinase inhibitors like Sunitinib. The protocols and principles outlined in this guide are intended to empower researchers to leverage the full potential of this versatile intermediate in the ongoing quest for novel and effective therapeutic agents.

References

Synthesis of Novel Antibacterial Agents from Methyl 2-methyl-1H-pyrrole-3-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold as a Privileged Motif in Antibacterial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. Nitrogen-containing heterocycles are cornerstones in medicinal chemistry, and among them, the pyrrole ring stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle is a key structural component in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including potent antibacterial effects.[2] The inherent electronic properties and the ability to be readily functionalized at multiple positions make the pyrrole nucleus an exceptional template for the design of new therapeutic agents.

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel antibacterial agents starting from the readily available building block, Methyl 2-methyl-1H-pyrrole-3-carboxylate . We will delve into the strategic derivatization of this scaffold, focusing on the synthesis of pyrrole-3-carboxamides, a class of compounds that has shown significant promise in targeting bacterial pathogens.[2] The causality behind experimental choices, from reaction conditions to purification techniques, will be thoroughly explained to provide a deep understanding of the synthetic workflows. Furthermore, this guide outlines the standard protocol for evaluating the antibacterial efficacy of the synthesized compounds, ensuring a self-validating system for your research endeavors.

Strategic Overview: From Starting Material to Bioactive Candidate

The synthetic strategy outlined herein is a versatile and robust pathway for generating a library of diverse pyrrole-3-carboxamide derivatives. The overall workflow is depicted below and involves two key transformations:

  • Saponification (Hydrolysis): The initial step involves the hydrolysis of the methyl ester functionality of the starting material to yield the corresponding carboxylic acid. This is a critical activation step, preparing the molecule for subsequent derivatization.

  • Amide Bond Formation: The resulting 2-methyl-1H-pyrrole-3-carboxylic acid is then coupled with a variety of primary or secondary amines to form a diverse library of N-substituted pyrrole-3-carboxamides.

Further functionalization of the pyrrole ring, for instance, through Vilsmeier-Haack formylation or Suzuki coupling of a halogenated precursor, can introduce additional diversity and modulate the biological activity of the final compounds.[3][4]

Synthesis_Workflow Start This compound CarboxylicAcid 2-methyl-1H-pyrrole-3-carboxylic acid Start->CarboxylicAcid Saponification (Hydrolysis) Amides N-substituted 2-methyl-1H-pyrrole-3-carboxamides CarboxylicAcid->Amides Amide Coupling Screening Antibacterial Screening (MIC Determination) Amides->Screening Biological Evaluation

Caption: General workflow for the synthesis and evaluation of antibacterial agents.

Experimental Protocols

Part 1: Synthesis of 2-methyl-1H-pyrrole-3-carboxylic acid

Principle: The hydrolysis of the methyl ester is achieved under basic conditions, typically using a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent to ensure solubility of the starting material. The reaction is followed by acidification to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Protocol: Batch Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (2.0-3.0 eq.) in water.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of cold 1M hydrochloric acid.

    • A precipitate of 2-methyl-1H-pyrrole-3-carboxylic acid will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the solid under vacuum to afford the pure carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.

Part 2: Synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxamides

Principle: The formation of the amide bond is achieved by coupling the carboxylic acid with an amine using a suitable coupling agent. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like 1-Hydroxybenzotriazole (HOBt), are commonly employed to form a highly reactive O-acylisourea intermediate that readily reacts with the amine.

Protocol: EDC/HOBt Mediated Amide Coupling

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1H-pyrrole-3-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) and a tertiary base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 2-methyl-1H-pyrrole-3-carboxamide.

Amide_Coupling_Workflow cluster_0 Activation Step cluster_1 Coupling Step CarboxylicAcid 2-methyl-1H-pyrrole-3-carboxylic acid ActivatedEster Activated O-acylisourea Intermediate CarboxylicAcid->ActivatedEster + CouplingAgents EDC, HOBt CouplingAgents->ActivatedEster + FinalProduct N-substituted 2-methyl-1H-pyrrole-3-carboxamide ActivatedEster->FinalProduct + Amine R1R2NH Amine->FinalProduct + Base DIPEA or TEA Base->FinalProduct + (Base)

Caption: Workflow for the EDC/HOBt mediated amide coupling reaction.

Part 3: Antibacterial Susceptibility Testing

Principle: The antibacterial activity of the synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Assay

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

    • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension from a fresh culture in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of pyrrole-based compounds is highly dependent on the nature and position of substituents on the pyrrole ring. For pyrrole-3-carboxamides, the following SAR trends have been observed:

  • N-Substitution: The nature of the substituent on the amide nitrogen is crucial for activity. Aromatic and heteroaromatic rings, particularly those with electron-withdrawing groups, can enhance antibacterial potency.[5]

  • Pyrrole Ring Substitution: Halogenation of the pyrrole ring, especially at the 4- and 5-positions, has been shown to significantly increase antibacterial activity.

  • Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to penetrate the bacterial cell membrane.

Mechanism of Action: Several pyrrole-based antibacterial agents, known as pyrrolamides, have been found to target DNA gyrase, an essential bacterial enzyme involved in DNA replication.[2][6] By inhibiting the GyrB subunit of DNA gyrase, these compounds disrupt DNA synthesis, leading to bacterial cell death.[2] Other potential mechanisms include disruption of the bacterial cell membrane.

Data Presentation: Antibacterial Activity of Synthesized Pyrrole Derivatives

The following table summarizes the antibacterial activity of representative pyrrole-3-carboxamide derivatives against common bacterial pathogens.

Compound IDR Group on Amide NitrogenTest OrganismMIC (µg/mL)Reference
1a PhenylStaphylococcus aureus16Fictional Data
1b 4-ChlorophenylStaphylococcus aureus8Fictional Data
1c 4-MethoxyphenylStaphylococcus aureus32Fictional Data
2a PhenylEscherichia coli64Fictional Data
2b 4-ChlorophenylEscherichia coli32Fictional Data
2c 4-MethoxyphenylEscherichia coli>128Fictional Data

Note: The data in this table is illustrative. Actual MIC values will vary depending on the specific compound and bacterial strain.

Conclusion and Future Directions

The synthetic and screening protocols detailed in this guide provide a robust framework for the discovery and development of novel antibacterial agents based on the "this compound" scaffold. The versatility of the pyrrole ring allows for extensive chemical modification, offering a rich landscape for the exploration of structure-activity relationships and the optimization of antibacterial potency. Future work should focus on the synthesis of a diverse library of pyrrole-3-carboxamides and other derivatives, followed by comprehensive biological evaluation against a broad panel of clinically relevant bacterial pathogens, including multidrug-resistant strains. Elucidation of the precise mechanism of action and potential resistance mechanisms will be crucial for the advancement of promising lead compounds towards clinical development.

References

The Versatile Scaffold: Methyl 2-methyl-1H-pyrrole-3-carboxylate in the Synthesis of Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Moiety as a Privileged Structure in Oncology

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] In the realm of oncology, this scaffold is particularly prominent, featured in a range of approved anticancer drugs, most notably kinase inhibitors.[2] Molecules like Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase inhibitor, underscore the success of pyrrole-based structures in treating various cancers, including renal cell carcinoma.[3] The aromatic nature and hydrogen bonding capabilities of the pyrrole ring allow it to effectively mimic the purine core of ATP, enabling it to bind to the ATP-binding sites of various protein kinases.[4] Dysregulation of protein kinase activity is a fundamental mechanism in cancer development and progression, making kinase inhibitors a critical class of anticancer drugs.[5]

This guide focuses on a specific, highly functionalized building block: Methyl 2-methyl-1H-pyrrole-3-carboxylate . The strategic placement of the methyl and carboxylate groups on the pyrrole ring provides a versatile platform for chemical modification, allowing for the systematic development of potent and selective anticancer agents. This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth protocols for the synthesis of pyrrole-3-carboxamide derivatives and outlining their application as potential kinase inhibitors.

Strategic Importance of this compound

This compound is an ideal starting material for several reasons. The ester at the 3-position is readily converted into an amide, a common functional group in kinase inhibitors that often forms crucial hydrogen bond interactions within the enzyme's active site. The methyl group at the 2-position can influence the compound's solubility and metabolic stability, while the nitrogen at the 1-position and the carbon at the 5-position offer additional sites for modification to fine-tune the molecule's pharmacological properties.

The general strategy involves the derivatization of the carboxylate group to form a library of amides, which can then be screened for anticancer activity. This approach is exemplified by the successful development of pyrrole-3-carboxamides as potent inhibitors of kinases like Janus kinase 2 (JAK2) and Enhancer of zeste homolog 2 (EZH2), both of which are validated targets in cancer therapy.[1][6]

Synthetic Workflow: From Pyrrole Ester to Bioactive Carboxamide

The conversion of this compound into a diverse set of N-substituted carboxamides is a robust and well-established synthetic route. The overall workflow can be visualized as a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a desired amine.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Biological Evaluation Start This compound Step1 Step 1: Saponification (Hydrolysis of Ester) Start->Step1 Intermediate 2-methyl-1H-pyrrole-3-carboxylic acid Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Product N-substituted-2-methyl-1H-pyrrole-3-carboxamide Library Step2->Product Assay In Vitro Kinase Assay / Antiproliferative Screening Product->Assay Data IC50 / GI50 Values Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Overall workflow from starting material to lead compound identification.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-methyl-1H-pyrrole-3-carboxylic acid

This protocol details the hydrolysis of the starting methyl ester to its corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.

Rationale: Saponification using a strong base like sodium hydroxide is a standard and efficient method for converting an ester to a carboxylic acid. The reaction is typically performed in a protic solvent mixture, such as methanol and water, to ensure the solubility of both the ester and the hydroxide salt. Acidification is required in the workup to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-1H-pyrrole-3-carboxylic acid.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical Appearance
2-methyl-1H-pyrrole-3-carboxylic acidC₆H₇NO₂125.1385-95Off-white solid
Protocol 2: General Procedure for the Synthesis of N-substituted-2-methyl-1H-pyrrole-3-carboxamides

This protocol describes the coupling of the intermediate carboxylic acid with various primary or secondary amines to generate a library of amide derivatives.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) provides a mild and efficient method for creating the amide bond, minimizing side reactions and preserving sensitive functional groups on the amine coupling partner.

Caption: General scheme for amide coupling reaction.

Materials:

  • 2-methyl-1H-pyrrole-3-carboxylic acid

  • A diverse set of primary or secondary amines (e.g., aniline derivatives, benzylamine derivatives)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted-2-methyl-1H-pyrrole-3-carboxamide.

Application in Anticancer Drug Discovery: Targeting Protein Kinases

Derivatives of pyrrole-3-carboxamide have shown significant promise as inhibitors of protein kinases involved in cancer. For instance, a study on 2,4-dimethyl-1H-pyrrole-3-carboxamides linked to a benzimidazole moiety identified compounds with significant antiproliferative activity against melanoma and breast cancer cell lines.[7] The core pyrrole-3-carboxamide structure serves as an effective "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of the kinase. The N-substituent of the amide can then be modified to extend into other pockets of the active site, thereby conferring potency and selectivity for a specific kinase target.

The synthesized library of N-substituted-2-methyl-1H-pyrrole-3-carboxamides should be subjected to a panel of in vitro kinase assays and cancer cell line proliferation assays to determine their biological activity.

Protocol 3: General In Vitro Kinase Inhibition Assay (Luminescence-based)

Rationale: This assay measures the amount of ATP remaining in a solution following a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescence signal. This allows for the determination of an IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Procedure Outline:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to the desired concentrations in the appropriate reaction buffer. Prepare serial dilutions of the synthesized pyrrole-carboxamide compounds (test compounds).

  • Kinase Reaction: Add the kinase, substrate, and test compounds to a 384-well plate. Initiate the reaction by adding ATP. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of potential anticancer agents. The straightforward and robust protocols provided here for its conversion into a library of N-substituted-2-methyl-1H-pyrrole-3-carboxamides offer a clear path for drug discovery programs. By systematically varying the N-substituent and evaluating the resulting compounds against a panel of cancer-relevant protein kinases, researchers can develop novel, potent, and selective inhibitors. This strategic approach, grounded in the established success of the pyrrole scaffold, holds significant promise for the future of targeted cancer therapy.

References

Application Notes and Protocols for the Functionalization of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical functionalization of Methyl 2-methyl-1H-pyrrole-3-carboxylate. This pyrrole derivative is a valuable scaffold in medicinal chemistry and materials science, offering multiple reactive sites for strategic modification.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of reaction mechanisms, step-by-step experimental procedures, and data interpretation. The protocols described herein are designed to be self-validating, with an emphasis on causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of the Pyrrole Scaffold

Pyrrole, a five-membered nitrogen-containing heterocycle, is a privileged structure in numerous natural products, therapeutic agents, and functional materials.[1][4][5] Its derivatives are integral to the development of a wide array of biologically active molecules, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3] this compound, in particular, serves as a versatile building block due to the presence of several distinct reactive centers: the pyrrolic nitrogen, the electron-rich C4 and C5 positions of the ring, the methyl group at C2, and the methyl ester at C3.

The strategic functionalization of this core structure allows for the systematic exploration of chemical space to generate novel compounds with tailored properties. This guide will focus on key transformations at these positions, providing both the theoretical framework and practical protocols for their execution.

Foundational Synthesis of the Starting Material

While "this compound" is commercially available, understanding its synthesis provides context for potential impurities and alternative derivatization strategies at the outset. A common synthetic route involves the reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water in a ring-closure reaction.[6]

C-H Functionalization: Electrophilic Aromatic Substitution

The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution.[7][8] The directing effects of the existing substituents on "this compound" (an activating methyl group at C2 and a deactivating ester group at C3) channel incoming electrophiles primarily to the C5 position, and to a lesser extent, the C4 position.

Vilsmeier-Haack Formylation: Introduction of an Aldehyde Group

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[9][10][11] This transformation is crucial for subsequent modifications, such as reductive amination or Knoevenagel condensation.[12] The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃).[9][10][11]

Mechanism Overview:

The Vilsmeier reagent, being a potent electrophile, attacks the electron-rich C5 position of the pyrrole ring. The resulting intermediate is then hydrolyzed during aqueous workup to yield the corresponding aldehyde.

Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow Start This compound in Anhydrous DMF/DCM Vilsmeier_Reagent Add POCl₃ dropwise at 0°C to form Vilsmeier Reagent Start->Vilsmeier_Reagent Setup Reaction Warm to RT Stir for 2-4 hours Vilsmeier_Reagent->Reaction Reaction Quench Pour onto crushed ice Reaction->Quench Work-up Hydrolysis Stir for 30 min to hydrolyze iminium salt Quench->Hydrolysis Neutralize Neutralize with sat. NaHCO₃ Hydrolysis->Neutralize Extract Extract with DCM Neutralize->Extract Wash Wash with H₂O and brine Extract->Wash Dry Dry (Na₂SO₄ or MgSO₄), filter, and concentrate Wash->Dry Product Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate Dry->Product Isolation

Caption: Workflow for the Vilsmeier-Haack formylation of the pyrrole ring.

Protocol: Vilsmeier-Haack Formylation at C5

Parameter Value/Description Rationale
Reactants This compound, Anhydrous DMF, POCl₃DMF serves as both solvent and reagent. POCl₃ activates DMF to form the electrophile.
Stoichiometry Pyrrole: 1.0 eq, POCl₃: 1.2 eq, DMF: solventA slight excess of POCl₃ ensures complete formation of the Vilsmeier reagent.
Solvent Anhydrous Dichloromethane (DCM)Co-solvent to aid solubility and control reaction viscosity. Must be anhydrous to prevent premature quenching of reagents.
Temperature 0°C for addition, then warm to room temp.Initial cooling controls the exothermic formation of the Vilsmeier reagent. Reaction proceeds efficiently at room temperature.
Reaction Time 2-4 hoursMonitor by TLC until starting material is consumed.
Work-up Quench with ice, neutralize with NaHCO₃, extract with DCMIce water hydrolyzes the intermediate iminium salt. Neutralization is critical before extraction.

Step-by-Step Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF and anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add phosphoryl chloride (1.2 eq) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 5°C.[9]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture into a beaker containing crushed ice.[9]

  • Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate.

  • Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate.

Friedel-Crafts Acylation: Installation of a Ketone Moiety

Friedel-Crafts acylation introduces an acyl group (-COR) to the pyrrole ring, typically at the C5 position.[13][14] This reaction is a cornerstone of C-C bond formation and provides a gateway to a variety of derivatives, including the non-steroidal anti-inflammatory drug Tolmetin.[13] The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl halide electrophile.[14][15]

Mechanism Overview:

The Lewis acid coordinates to the halogen of the acyl halide, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich pyrrole ring. A subsequent deprotonation restores the aromaticity of the ring.

Diagram: Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Mechanism Pyrrole This compound Attack Electrophilic Attack at C5 Pyrrole->Attack AcylHalide R-CO-Cl + AlCl₃ AcyliumIon [R-C=O]⁺ AlCl₄⁻ (Acylium Ion) AcylHalide->AcyliumIon Generation of Electrophile AcyliumIon->Attack Intermediate Sigma Complex (Carbocation Intermediate) Attack->Intermediate Forms Deprotonation Deprotonation by AlCl₄⁻ Intermediate->Deprotonation Loses H⁺ Product Methyl 5-acyl-2-methyl-1H-pyrrole-3-carboxylate Deprotonation->Product Yields Byproducts HCl + AlCl₃ Deprotonation->Byproducts Regenerates Catalyst

Caption: Key steps in the Friedel-Crafts acylation of the pyrrole scaffold.

Protocol: Friedel-Crafts Acylation at C5

Parameter Value/Description Rationale
Reactants This compound, Acyl chloride, Anhydrous AlCl₃AlCl₃ is a strong Lewis acid required to generate the acylium ion. All reagents must be anhydrous.
Stoichiometry Pyrrole: 1.0 eq, Acyl chloride: 1.1 eq, AlCl₃: 1.1 eqA slight excess of the acylating agent and Lewis acid drives the reaction to completion.
Solvent Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)Inert solvent that solubilizes reactants and does not react with AlCl₃.
Temperature 0°C to room temp.Addition at 0°C controls the initial exotherm. Reaction is typically completed at room temperature.
Reaction Time 1-3 hoursMonitor by TLC. Reaction is generally rapid.
Work-up Quench with ice/HCl, extract with organic solventAcidic workup decomposes the aluminum complexes and separates the product into the organic layer.

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension.

  • After stirring for 15-20 minutes, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, keeping the temperature at 0°C.

  • Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[15]

  • Stir until all solids have dissolved. Transfer to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with additional DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify via column chromatography or recrystallization.

N-Functionalization: Modification of the Pyrrole Nitrogen

The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by a suitable base, allowing for N-alkylation or N-acylation. This modification is critical for modulating the electronic properties of the ring and for introducing functionalities for further elaboration.

Protocol: N-Alkylation under Basic Conditions

Parameter Value/Description Rationale
Reactants This compound, Alkyl halide (e.g., MeI, BnBr)The alkyl halide provides the electrophilic carbon for substitution.
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)NaH is a strong, non-nucleophilic base for complete deprotonation. K₂CO₃ is a milder base suitable for many applications.
Stoichiometry Pyrrole: 1.0 eq, Base: 1.1-1.2 eq, Alkyl halide: 1.1 eqExcess base ensures complete deprotonation. A slight excess of the alkylating agent is used.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents that facilitate Sₙ2 reactions.
Temperature 0°C to room temp.Deprotonation is often performed at 0°C, followed by warming for the alkylation step.
Reaction Time 2-12 hoursVaries depending on the reactivity of the alkyl halide.
Work-up Quench with water, extract with ethyl acetateWater neutralizes any remaining base/hydride.

Step-by-Step Procedure (using NaH):

  • To a flame-dried flask under a nitrogen atmosphere, add a dispersion of sodium hydride (1.2 eq, 60% in mineral oil) and wash with anhydrous hexanes to remove the oil.

  • Carefully add anhydrous DMF to the flask and cool to 0°C.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. Hydrogen gas evolution will be observed.

  • Stir the mixture at 0°C for 30 minutes after gas evolution ceases.

  • Add the alkyl halide (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 2-12 hours).

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Dilute with more water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Modification of the Ester Group

The methyl ester at the C3 position is a versatile handle for further functionalization. It can be hydrolyzed to the corresponding carboxylic acid or converted directly into an amide.

Saponification to the Carboxylic Acid

Base-mediated hydrolysis (saponification) of the methyl ester provides the corresponding carboxylic acid, a key intermediate for amide coupling and other transformations.

Protocol: Ester Hydrolysis

Parameter Value/Description Rationale
Reactants This compound, LiOH or NaOHStrong base to hydrolyze the ester. LiOH is often preferred for its milder conditions.
Stoichiometry Ester: 1.0 eq, Base: 2.0-3.0 eqExcess base is required to drive the hydrolysis to completion.
Solvent THF/Methanol/Water mixtureA mixture of solvents ensures solubility of both the organic substrate and the inorganic base.
Temperature Room temp. to 60°CGentle heating can accelerate the reaction.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS.
Work-up Acidify with HCl, extract with organic solventAcidification protonates the carboxylate salt, rendering the carboxylic acid product soluble in organic solvents.

Step-by-Step Procedure:

  • Dissolve the pyrrole ester (1.0 eq) in a mixture of THF, methanol, and water.

  • Add sodium hydroxide or lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction until the starting material is consumed.

  • Cool the mixture to 0°C and carefully acidify with 1M HCl until the pH is ~2-3.

  • A precipitate of the carboxylic acid may form, which can be collected by filtration. Alternatively, extract the product with ethyl acetate.

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid. The product is often pure enough for the next step without further purification.

Amide Formation

The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond using standard peptide coupling reagents.

Protocol: Amide Coupling

Parameter Value/Description Rationale
Reactants 2-Methyl-1H-pyrrole-3-carboxylic acid, Amine (R-NH₂)The building blocks for the desired amide.
Coupling Reagent HATU, HBTU, or EDC/HOBtActivates the carboxylic acid for nucleophilic attack by the amine.
Base DIPEA or TriethylamineNon-nucleophilic base to scavenge the acid produced during the reaction.
Stoichiometry Acid: 1.0 eq, Amine: 1.1 eq, Coupling Reagent: 1.1 eq, Base: 2.0 eqEnsures efficient activation and coupling.
Solvent Anhydrous DMF or DCMStandard solvents for amide coupling reactions.
Temperature Room temperatureMost amide couplings proceed efficiently at ambient temperature.
Reaction Time 2-16 hoursMonitor by TLC or LC-MS.
Work-up Aqueous wash and extractionRemoves the coupling byproducts and excess reagents.

Step-by-Step Procedure (using HATU):

  • In an anhydrous flask under nitrogen, dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Stir at room temperature for 2-16 hours, monitoring for completion.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

Summary of Functionalization Strategies

Position Reaction Type Reagents Functional Group Introduced
C5 Vilsmeier-HaackPOCl₃, DMFAldehyde (-CHO)
C5 Friedel-Crafts AcylationRCOCl, AlCl₃Ketone (-COR)
N1 N-AlkylationR-X, NaH or K₂CO₃Alkyl (-R)
C3-Ester SaponificationLiOH or NaOHCarboxylic Acid (-COOH)
C3-Acid Amide CouplingR-NH₂, HATU, DIPEAAmide (-CONHR)

Conclusion

This compound is a highly adaptable scaffold for chemical synthesis. The protocols detailed in this guide provide robust and reproducible methods for its functionalization at multiple positions. By understanding the underlying principles of reactivity and carefully controlling reaction conditions, researchers can effectively utilize this building block to generate diverse libraries of compounds for applications in drug discovery and materials science.

References

Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-1H-pyrrole-3-carboxylate is a foundational heterocyclic building block, pivotal in the synthesis of a multitude of biologically active compounds and advanced materials.[1][2] Its strategic value lies in the versatile pyrrole core, which is a prominent feature in numerous pharmaceuticals, including the anti-cancer drug Sunitinib.[2][3][4] The functionalization of its C3-ester group is a critical step in molecular diversification, enabling the exploration of vast chemical space for drug discovery and materials science. This guide provides an in-depth analysis of the key strategies for derivatizing this ester moiety, grounded in the principles of heterocyclic reactivity. We present detailed, field-proven protocols for hydrolysis, amide bond formation, transesterification, and reduction, elucidating the causal chemistry behind each experimental choice to ensure reproducible and high-yielding outcomes.

The Pyrrole Scaffold: A Primer on Reactivity and Stability

A successful derivatization strategy hinges on a comprehensive understanding of the substrate's inherent chemical properties. The pyrrole ring is a five-membered, electron-rich aromatic heterocycle.[5][6] The nitrogen heteroatom's lone pair of electrons participates in the π-aromatic system, which has two major consequences for reactivity:

  • Electron-Rich Ring: The delocalization of the nitrogen's lone pair renders the carbon atoms of the pyrrole ring nucleophilic and highly susceptible to electrophilic substitution.[6][7]

  • Non-Basic Nitrogen: The nitrogen lone pair is unavailable for protonation, making pyrrole an extremely weak base.[7][8][9]

Critically, the pyrrole ring is sensitive to strong acids, which can disrupt its aromaticity and induce polymerization.[7][9] Furthermore, the N-H proton is weakly acidic (pKa ≈ 17), allowing for deprotonation by strong bases like NaH or organolithium reagents, which can be leveraged for N-alkylation or N-acylation.[7][10] These characteristics must be considered when selecting reagents and reaction conditions for modifying the C3-ester.

Core Derivatization Strategies and Protocols

The methyl ester of this compound serves as a versatile launchpad for several key functional group transformations. The primary pathways include hydrolysis to the parent carboxylic acid, direct conversion to amides, transformation into other esters, and reduction to a primary alcohol.

Strategy I: Saponification to 2-Methyl-1H-pyrrole-3-carboxylic Acid

Causality & Rationale: The conversion of the methyl ester to its corresponding carboxylic acid is arguably the most crucial primary derivatization. The resulting carboxylic acid is a key intermediate, primed for activation and subsequent coupling with a vast array of amines to form stable amide bonds—a cornerstone of modern medicinal chemistry.[3][11] While direct amidation of the ester is possible, the two-step hydrolysis-amidation sequence is often more reliable, proceeds under milder conditions, and achieves higher yields with a broader substrate scope. Basic hydrolysis (saponification) is the preferred method as it avoids the strongly acidic conditions that can degrade the pyrrole ring.[12][13]

Experimental Protocol: Base-Mediated Hydrolysis

This protocol details the saponification of the methyl ester to yield the corresponding carboxylic acid.

Reagents and Materials

Reagent/MaterialGradeSupplier ExamplePurpose
This compound>98%Sigma-AldrichStarting Material
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ScientificHydrolysis Reagent
Methanol (MeOH)ACS GradeVWRCo-solvent for solubility
Deionized Water (H₂O)High PurityIn-houseSolvent
Hydrochloric Acid (HCl), 2MVolumetric StandardSigma-AldrichAcidification for product precipitation
Round-bottom flask, condenser, magnetic stirrerStandard Lab GradeN/AReaction Vessel
Buchner funnel, filter paperStandard Lab GradeN/AProduct Isolation

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 71.9 mmol) in methanol (100 mL).

  • Base Addition: Separately, prepare a solution of sodium hydroxide (4.31 g, 107.8 mmol, 1.5 equiv.) in deionized water (25 mL). Add this aqueous NaOH solution to the stirred methanolic solution of the ester at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 70-75 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexanes as eluent) until the starting material spot is no longer visible (typically 2-4 hours).

  • Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification & Precipitation: Redissolve the remaining aqueous residue in deionized water (100 mL). Place the flask in an ice bath and slowly add 2M HCl dropwise with vigorous stirring. The carboxylic acid product will precipitate as a solid as the pH becomes acidic (target pH ~3-4).

  • Isolation & Drying: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove residual salts. Dry the product under vacuum to a constant weight. The resulting 2-Methyl-1H-pyrrole-3-carboxylic acid is typically of high purity and can be used in the next step without further purification.

cluster_hydrolysis Workflow: Saponification to Carboxylic Acid Start Methyl Ester in MeOH/H2O Reflux Add NaOH (1.5 eq) Reflux (2-4h) Start->Reflux 1. Saponification Rotovap Remove MeOH (Rotary Evaporator) Reflux->Rotovap 2. Work-up Precipitate Cool to 0°C Acidify with 2M HCl Rotovap->Precipitate 3. Precipitation Filter Vacuum Filtration Wash with cold H2O Precipitate->Filter 4. Isolation End Pure Carboxylic Acid Filter->End

Fig 1. Hydrolysis Workflow
Strategy II: Amide Bond Formation

Causality & Rationale: The pyrrole carboxamide is a privileged scaffold in medicinal chemistry.[14] The amide bond is metabolically robust and acts as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. The most common and versatile method for its synthesis involves activating the carboxylic acid (from Strategy I) with a coupling reagent, which converts the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by an amine.[15][16] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) are highly effective. EDC activates the acid, and HOBt acts as an additive to form an active ester, which suppresses racemization and improves yields.[17]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of 2-Methyl-1H-pyrrole-3-carboxylic acid with a representative primary amine, benzylamine.

Reagents and Materials

Reagent/MaterialGradeSupplier ExamplePurpose
2-Methyl-1H-pyrrole-3-carboxylic acid>98%From Strategy IStarting Material
Benzylamine>99%Sigma-AldrichNucleophile
EDC HydrochlorideSynthesis GradeAapptecCoupling Reagent
HOBt HydrateSynthesis GradeAapptecCoupling Additive
DIPEA (N,N-Diisopropylethylamine)>99%Sigma-AldrichNon-nucleophilic base
DMF (N,N-Dimethylformamide)Anhydrous, >99.8%Sigma-AldrichAnhydrous Solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction Solvent
Saturated aq. NaHCO₃Lab PreparedN/AAqueous wash
BrineLab PreparedN/AAqueous wash
Anhydrous MgSO₄ACS GradeFisher ScientificDrying Agent

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Methyl-1H-pyrrole-3-carboxylic acid (1.0 g, 7.99 mmol) and HOBt (1.22 g, 8.99 mmol, 1.1 equiv.).

  • Dissolution: Add anhydrous DMF (40 mL) and stir until all solids are dissolved.

  • Activation: Add EDC hydrochloride (1.68 g, 8.79 mmol, 1.1 equiv.) to the solution. Stir at room temperature for 15 minutes.

  • Amine Addition: Add the primary amine (e.g., benzylamine, 0.96 g, 8.99 mmol, 1.1 equiv.) followed by DIPEA (2.79 mL, 15.98 mmol, 2.0 equiv.).

  • Reaction: Allow the reaction to stir at room temperature. Monitor by TLC until the starting carboxylic acid is consumed (typically 12-18 hours).

  • Quench & Extraction: Pour the reaction mixture into a separatory funnel containing deionized water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure pyrrole carboxamide.

cluster_amidation Workflow: Amide Coupling via Carboxylic Acid Start Carboxylic Acid + HOBt in DMF Activate Add EDC Stir 15 min (RT) Start->Activate 1. Activation Couple Add Amine + DIPEA Stir 12-18h (RT) Activate->Couple 2. Coupling Extract Quench with H2O Extract with EtOAc Couple->Extract 3. Work-up Purify Wash, Dry, Concentrate Silica Gel Chromatography Extract->Purify 4. Purification End Pure Pyrrole Carboxamide Purify->End

Fig 2. Amide Coupling Workflow
Strategy III: Reduction to (2-Methyl-1H-pyrrol-3-yl)methanol

Causality & Rationale: The reduction of the ester functional group to a primary alcohol opens a new avenue for derivatization. The resulting hydroxymethyl group can be used in ether synthesis, further oxidation to the corresponding aldehyde, or as a handle for attachment to solid supports. Ester reduction requires a powerful hydride source. While sodium borohydride (NaBH₄) is suitable for reducing aldehydes and ketones, it is generally not reactive enough to reduce esters.[18] Therefore, a stronger reducing agent, Lithium Aluminum Hydride (LiAlH₄), is required.[18][19] This reagent is highly reactive and requires strict anhydrous conditions and careful handling.

Experimental Protocol: LiAlH₄-Mediated Ester Reduction

!! CAUTION !! Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere.

Reagents and Materials

Reagent/MaterialGradeSupplier ExamplePurpose
This compound>98%Sigma-AldrichStarting Material
Lithium Aluminum Hydride (LiAlH₄)1.0 M in THFSigma-AldrichReducing Agent
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichAnhydrous Solvent
Sodium Sulfate, decahydrate (Na₂SO₄·10H₂O)ACS GradeFisher ScientificQuenching Reagent
Celite®Filter AidSigma-AldrichFiltration Aid
Diethyl Ether (Et₂O)ACS GradeVWRExtraction/Elution Solvent

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere (N₂ or Argon), add a solution of this compound (5.0 g, 35.9 mmol) in anhydrous THF (50 mL) to a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Hydride Addition: Slowly add LiAlH₄ (1.0 M solution in THF, 43.1 mL, 43.1 mmol, 1.2 equiv.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC for the disappearance of the starting ester.

  • Quenching (Fieser Workup): [CRITICAL STEP] Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:

    • Deionized water (1.6 mL)

    • 15% aqueous NaOH (1.6 mL)

    • Deionized water (4.8 mL) A granular precipitate should form. Vigorous stirring is essential during this process.

  • Filtration: Allow the resulting slurry to stir at room temperature for 1 hour. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®.

  • Rinsing & Concentration: Rinse the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel to afford the pure (2-Methyl-1H-pyrrol-3-yl)methanol.

cluster_reduction Workflow: Ester Reduction to Alcohol Start Methyl Ester in Anhydrous THF at 0°C Reduce Add LiAlH4 (1.2 eq) Stir RT (2-3h) Start->Reduce 1. Reduction Quench Cool to 0°C Fieser Quench (H2O, NaOH, H2O) Reduce->Quench 2. Quenching (Caution!) Filter Filter through Celite® Rinse with THF Quench->Filter 3. Isolation Concentrate Concentrate Filtrate under Vacuum Filter->Concentrate 4. Concentration End Pure Primary Alcohol Concentrate->End

Fig 3. Ester Reduction Workflow

Summary of Derivatization Strategies

The choice of derivatization pathway depends entirely on the desired final product and the target application. The following table provides a comparative summary of the discussed protocols.

StrategyStarting MaterialKey ReagentsProduct Functional GroupKey Application / Rationale
I. Saponification This compoundNaOH or KOH, then HClCarboxylic Acid (-COOH)Critical intermediate for amide synthesis; increases polarity.
II. Amide Coupling 2-Methyl-1H-pyrrole-3-carboxylic acidAmine, EDC, HOBt, DIPEAAmide (-CONH-R)Accessing biologically relevant scaffolds; creating robust, stable linkages.
III. Reduction This compoundLithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)Provides a new reactive handle for etherification, oxidation, or further modification.

Conclusion

The derivatization of this compound is a foundational task in synthetic organic chemistry with direct applications in drug discovery and materials science. By understanding the inherent reactivity of the pyrrole core, researchers can strategically select from a suite of robust protocols—including hydrolysis, amide coupling, and reduction—to generate a diverse library of novel molecules. The detailed methodologies presented herein provide a reliable framework for achieving these transformations efficiently and safely, empowering scientists to fully leverage the synthetic potential of this valuable heterocyclic scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable pyrrole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

The synthesis of polysubstituted pyrroles, such as this compound, is a cornerstone in medicinal chemistry due to the prevalence of the pyrrole scaffold in a wide range of biologically active compounds.[1][2] The Hantzsch pyrrole synthesis is a classical and versatile method for constructing this heterocyclic core, typically involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][3]

However, the seemingly straightforward Hantzsch synthesis is often plagued by the formation of significant byproducts, leading to reduced yields and complex purification procedures. This guide will focus on the most common byproduct, the furan derivative, arising from the competing Feist-Bénary furan synthesis, and provide actionable strategies to mitigate its formation.[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is producing a significant amount of a non-nitrogenous byproduct. What is it and why is it forming?

A1: The most common non-nitrogenous byproduct in the Hantzsch synthesis of this pyrrole is the corresponding furan derivative, Methyl 2-methylfuran-3-carboxylate . Its formation is due to a competing reaction known as the Feist-Bénary furan synthesis .[3]

  • Causality: The Feist-Bénary pathway involves the direct condensation of the β-ketoester (methyl acetoacetate) and the α-haloketone (chloroacetone) without the involvement of the ammonia or amine.[3] This reaction is often catalyzed by the same basic or acidic conditions used for the Hantzsch synthesis. If the concentration of the amine is insufficient or if the reaction conditions favor the furan cyclization, this byproduct will be more prevalent.

Q2: How can I minimize the formation of the furan byproduct?

A2: Suppressing the Feist-Bénary furan synthesis is key to achieving a high yield of the desired pyrrole. The primary strategy is to promote the reaction pathway involving the amine. This can be achieved through several experimental modifications:

  • Amine Concentration: Employing a sufficient excess of the ammonia source is the most critical factor.[3] A higher concentration of the amine will increase the rate of enamine formation from the β-ketoester, which is the key intermediate in the Hantzsch pathway, thus outcompeting the furan synthesis.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the desired pyrrole formation.

    • Solvent: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol are commonly used and can favor the desired C-alkylation pathway in the Hantzsch synthesis.[4]

    • Catalyst: While the Hantzsch synthesis can proceed without a catalyst, certain catalysts can improve selectivity. For instance, some modern protocols utilize catalysts to enhance the rate and selectivity of the pyrrole formation.[5]

Q3: My overall yield is low, even after accounting for the furan byproduct. What are other potential causes?

A3: Low yields can stem from several factors beyond the primary side reaction:

  • Purity of Starting Materials: Impurities in your methyl acetoacetate or chloroacetone can lead to undesired side reactions. It is advisable to use freshly distilled or high-purity reagents.

  • Self-Condensation: The α-haloketone (chloroacetone) can undergo self-condensation under basic conditions.[4]

  • Incomplete Reaction: Ensure the reaction is monitored to completion using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up and Purification Losses: The desired product and byproducts can sometimes be difficult to separate, leading to losses during purification.

Q4: I'm struggling to separate the desired pyrrole from the furan byproduct. What purification strategies do you recommend?

A4: The structural similarity between this compound and its furan analog can make purification challenging.

  • Column Chromatography: Silica gel column chromatography is the most common method for separation. A carefully selected eluent system, typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), will be necessary. Gradient elution may be required to achieve good separation.[3]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Optimized Experimental Protocol: Hantzsch Synthesis of this compound

This protocol is designed to maximize the yield of the target pyrrole by favoring the Hantzsch pathway over the competing Feist-Bénary furan synthesis.

Materials:

  • Methyl acetoacetate (freshly distilled, 1.0 eq)

  • Chloroacetone (stabilized, 1.0 eq)

  • Aqueous ammonia (28-30%, 5-10 eq)[3]

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl acetoacetate (1.0 eq) in ethanol.

  • Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia (5-10 eq).[3] Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Addition of α-Haloketone: Slowly add chloroacetone (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 60-70 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[3]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.[3]

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired Hantzsch pyrrole synthesis and the byproduct-forming Feist-Bénary furan synthesis.

Hantzsch_vs_FeistBenary MAA Methyl Acetoacetate Enamine Enamine Intermediate MAA->Enamine + Ammonia Furan_Int Furan Intermediate MAA->Furan_Int + Chloroacetone CA Chloroacetone NH3 Ammonia Pyrrole This compound (Desired Product) Enamine->Pyrrole + Chloroacetone - H2O, - HCl Furan Methyl 2-methylfuran-3-carboxylate (Byproduct) Furan_Int->Furan - H2O, - HCl

Caption: Competing pathways in the synthesis of this compound.

Influence of Reaction Parameters on Product Distribution

The following table summarizes the expected impact of key reaction parameters on the ratio of the desired pyrrole to the furan byproduct.

ParameterConditionExpected Outcome on Pyrrole:Furan RatioRationale
Ammonia Concentration High (5-10 eq)IncreasesFavors enamine formation, the key step in the Hantzsch pathway.[3]
Low (< 2 eq)DecreasesFeist-Bénary furan synthesis becomes more competitive.
Temperature Moderate (e.g., 60-70 °C)Generally FavorableBalances reaction rate with minimizing potential side reactions.
High (> 80 °C)May DecreaseCan promote undesired side reactions and decomposition.
Solvent Protic (e.g., Ethanol)Generally FavorableCan stabilize intermediates in the Hantzsch pathway.[4]
AproticVariableOutcome is less predictable and may require optimization.
Reaction Time Optimized (via TLC)Maximizes YieldPrevents product decomposition from prolonged heating.
Too ShortLow ConversionIncomplete reaction leads to lower overall yield.

References

Technical Support Center: Synthesis of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Introduction to the Synthesis

This compound is a valuable substituted pyrrole, a class of heterocyclic compounds prevalent in natural products and pharmaceuticals.[1][2] The most direct and common method for its synthesis is the Hantzsch Pyrrole Synthesis .[3] This three-component reaction involves the condensation of a β-ketoester (methyl acetoacetate), an α-haloketone (e.g., chloroacetone), and ammonia.[4][5] While robust, this reaction is sensitive to several parameters that can impact yield and purity. This guide will focus primarily on troubleshooting the Hantzsch synthesis, with additional FAQs covering alternative methods and general best practices.

Troubleshooting Guide: The Hantzsch Synthesis

This section addresses specific problems you may encounter during the Hantzsch synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield is a common issue that can often be traced back to one of four key areas: reagent quality, reaction conditions, stoichiometry, or inefficient workup.

1. Reagent Purity and Handling:

  • β-Ketoester (Methyl Acetoacetate): This reagent can exist in both keto and enol forms. While generally not an issue, ensure you are using a high-purity grade, as acidic or basic impurities can catalyze unwanted side reactions.

  • α-Haloketone (Chloroacetone): Chloroacetone is a lachrymator and is unstable over long-term storage. It can degrade or polymerize. Using freshly distilled or newly purchased chloroacetone is highly recommended. Impurities can lead to complex reaction mixtures.[6]

  • Ammonia Source: Whether using aqueous ammonia, ammonium acetate, or ammonia gas, the concentration and purity are critical. Ensure the concentration of your ammonia solution is accurate.

2. Reaction Conditions:

  • Temperature: While heating is necessary for the final cyclization and dehydration, excessive temperatures can lead to polymerization and degradation of the pyrrole product, which is known to be sensitive.[7] A moderate temperature (gentle reflux) is often optimal.[8]

  • Solvent: The choice of solvent is critical. Protic solvents like ethanol or methanol are generally preferred as they can facilitate the desired C-alkylation pathway by stabilizing the enamine intermediate.[8]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long times can promote byproduct formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.

3. Stoichiometry: The ratio of reactants is crucial. The first step is the formation of the enamine from methyl acetoacetate and ammonia.[9] To ensure this step is efficient, a slight excess of the amine source can be beneficial.[8] The α-haloketone should then be added, typically in a 1:1 ratio with the β-ketoester.

Logical Troubleshooting Workflow

To systematically diagnose low-yield issues, follow this workflow.

troubleshooting_workflow start Low Yield or High Impurity reagents Check Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions stoichiometry Verify Stoichiometry start->stoichiometry purification Refine Purification start->purification reagent_sol1 Use Fresh/Purified Chloroacetone & Reagents reagents->reagent_sol1 condition_sol1 Adjust Temperature (Moderate Reflux) conditions->condition_sol1 condition_sol2 Change Solvent (e.g., Ethanol) conditions->condition_sol2 condition_sol3 Monitor with TLC for Optimal Time conditions->condition_sol3 stoich_sol1 Use Slight Excess of Ammonia Source stoichiometry->stoich_sol1 purify_sol1 Column Chromatography (Silica Gel) purification->purify_sol1 purify_sol2 Recrystallization (e.g., from Ethanol) purification->purify_sol2 end Improved Yield & Purity reagent_sol1->end condition_sol3->end stoich_sol1->end purify_sol2->end

Caption: A workflow for troubleshooting low yield in pyrrole synthesis.

Question 2: I'm observing significant byproduct formation. How can I improve the chemoselectivity of the Hantzsch synthesis?

Answer: Byproduct formation in the Hantzsch synthesis is typically due to competing reaction pathways. The key is to control the sequence of events at the molecular level.

The desired pathway involves three main stages:

  • Enamine Formation: Methyl acetoacetate reacts with ammonia to form methyl 3-aminobut-2-enoate.

  • C-Alkylation: The nucleophilic enamine attacks the chloroacetone. This is the crucial C-alkylation step that forms the carbon skeleton of the pyrrole.

  • Cyclization & Dehydration: The intermediate undergoes intramolecular cyclization followed by dehydration to yield the aromatic pyrrole ring.[9]

Common Side Reactions and Solutions:

  • N-Alkylation: The enamine can be alkylated on the nitrogen atom instead of the carbon. This is an undesired pathway.

    • Solution: As mentioned, protic solvents (ethanol, methanol) can stabilize the enamine and favor C-alkylation. Pre-forming the enamine by stirring the β-ketoester and ammonia for a period (e.g., 30 minutes) at room temperature before adding the α-haloketone can also improve selectivity.[8]

  • Self-Condensation of Chloroacetone: Chloroacetone can react with itself, especially under basic conditions.

    • Solution: Add the chloroacetone solution slowly (dropwise) to the mixture of the pre-formed enamine. This keeps the instantaneous concentration of free chloroacetone low, minimizing self-condensation.[8]

Hantzsch Synthesis Mechanism

The following diagram illustrates the key steps and the desired C-alkylation pathway.

hantzsch_mechanism cluster_start Starting Materials M_aceto Methyl Acetoacetate Enamine Enamine Intermediate M_aceto->Enamine Step 1: Enamine Formation Ammonia Ammonia (NH3) Ammonia->Enamine Step 1: Enamine Formation Chloroacetone Chloroacetone C_Alkylation C-Alkylation Intermediate Chloroacetone->C_Alkylation Enamine->C_Alkylation Step 2: C-Alkylation (Rate-Determining) Product Methyl 2-methyl-1H- pyrrole-3-carboxylate C_Alkylation->Product Step 3: Cyclization & Dehydration

Caption: Simplified mechanism of the Hantzsch pyrrole synthesis.

Experimental Protocol

Optimized Hantzsch Synthesis of this compound

This protocol is designed to maximize chemoselectivity and yield.

  • Enamine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl acetoacetate (1.0 eq) in ethanol.

    • Add concentrated aqueous ammonia (approx. 1.2 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes. You should observe the formation of the enamine.

  • Alkylation:

    • In a separate beaker, dissolve chloroacetone (1.0 eq) in a small amount of ethanol.

    • Add the chloroacetone solution dropwise to the reaction mixture over 15-20 minutes using an addition funnel.

  • Cyclization and Workup:

    • Heat the reaction mixture to a gentle reflux (approx. 78-80°C for ethanol).

    • Monitor the reaction progress by TLC until the starting materials are consumed.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[10]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purification:

    • The crude product is often a dark oil or solid. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure product.[10]

Frequently Asked Questions (FAQs)

Q1: Can I use a different β-dicarbonyl compound or α-haloketone? A1: Yes, the Hantzsch synthesis is versatile. Using different β-ketoesters will change the ester group at the 3-position, while different α-haloketones will alter the substituent at the 2-position.[4] However, each new combination may require re-optimization of the reaction conditions.

Q2: Are there alternative methods to the Hantzsch synthesis for this target molecule? A2: Yes, other classical methods for pyrrole synthesis could be adapted.

  • Paal-Knorr Synthesis: This involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.[11][12] For your target, this would require a more complex, specifically substituted 1,4-dicarbonyl precursor, which may not be readily available. The primary side reaction to watch for in Paal-Knorr synthesis is the acid-catalyzed formation of a furan byproduct.[6][13]

  • Van Leusen Pyrrole Synthesis: This method uses tosylmethyl isocyanide (TosMIC) and a Michael acceptor.[14] It is excellent for producing 3,4-disubstituted pyrroles and could potentially be adapted, but it is not the most direct route for your 2,3-substituted target.[15]

Q3: My final product is pure by NMR, but it has a dark color. Is this normal? A3: Pyrroles, especially N-unsubstituted ones, are prone to gradual oxidation and polymerization upon exposure to air and light, which often results in a darkening of color.[7][16] For storage, it is best to keep the purified product under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial, preferably refrigerated.

Q4: What is the expected melting point for this compound? A4: The literature melting point for the related compound, Methyl 1H-pyrrole-3-carboxylate, is 34-37 °C. The 2-methyl substitution will alter this, but it provides a general physical state expectation (low-melting solid). Always confirm identity using spectroscopic methods like NMR and MS.

Summary of Key Optimization Parameters

ParameterRecommendationRationale / Expected Outcome
α-Haloketone Quality Use freshly distilled or new chloroacetone.Prevents side reactions from degradation products, improving yield and purity.
Amine Stoichiometry Use a slight excess (1.1-1.2 eq) of ammonia.Drives the initial enamine formation to completion.[8]
Reagent Addition Add chloroacetone slowly (dropwise).Minimizes self-condensation of the α-haloketone.[8]
Solvent Use a protic solvent like ethanol.Favors the desired C-alkylation over N-alkylation.[8]
Temperature Gentle reflux.Provides sufficient energy for cyclization without degrading the product.
Monitoring Use TLC to track progress.Ensures reaction goes to completion without unnecessary heating, preventing byproduct formation.

References

Technical Support Center: Navigating Side Reactions in the Hantzsch Synthesis of Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Hantzsch Pyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classical yet powerful multicomponent reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimentation. Our focus is not just on protocols, but on the underlying chemical principles to empower you to make informed decisions at the bench.

Introduction: The Versatility and Challenges of the Hantzsch Synthesis

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to construct the pyrrole ring.[1] Its ability to rapidly generate substituted pyrroles makes it a valuable tool in medicinal chemistry and materials science.[1] However, like many multicomponent reactions, it is not without its challenges. Competing reaction pathways can lead to a variety of side products, reducing the yield and complicating the purification of the desired pyrrole. This guide will dissect these side reactions and provide actionable strategies to mitigate them.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may be encountering in your experiments.

Issue 1: A Furan Derivative is a Major Byproduct in My Reaction.

Question: I am observing a significant amount of a furan derivative as a major byproduct in my Hantzsch pyrrole synthesis. What is this side reaction and how can I suppress it?

Answer:

The formation of a furan byproduct is the most common side reaction in the Hantzsch synthesis and is due to a competing reaction known as the Feist-Bénary furan synthesis .[2] This reaction pathway involves the condensation of the α-halo ketone and the β-dicarbonyl compound without the involvement of the amine component.[3]

Causality: The Feist-Bénary reaction is base-catalyzed and proceeds through the deprotonation of the β-dicarbonyl compound to form an enolate. This enolate then attacks the α-carbon of the α-halo ketone. Subsequent intramolecular cyclization and dehydration lead to the furan product.[4][5] The competition between the Hantzsch and Feist-Bénary pathways is primarily a matter of relative reaction rates.

Solutions:

  • Increase Amine Concentration: A higher concentration of the amine or ammonia will favor the initial formation of the enamine intermediate required for the Hantzsch pathway, thus outcompeting the enolate formation that leads to the furan.[6]

  • Optimize Base Selection: While a base is necessary, strong bases can excessively promote the Feist-Bénary reaction. Using the amine reactant itself as the base or employing a mild, non-nucleophilic base can be advantageous.

  • Temperature Control: Carefully optimizing the reaction temperature is crucial. While higher temperatures can accelerate the desired reaction, they may also disproportionately favor the furan synthesis. A systematic study of the temperature profile is recommended.

  • Catalyst Choice: The use of specific catalysts can enhance the selectivity for the pyrrole product. For instance, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective.[2]

Visualizing the Competing Pathways:

Hantzsch vs Feist-Benary Reactants β-Ketoester + α-Haloketone Enamine Enamine Intermediate Reactants->Enamine + Amine Enolate Enolate Intermediate Reactants->Enolate Base Amine Amine/Ammonia Amine->Enamine Pyrrole Desired Pyrrole Product Enamine->Pyrrole Reaction with α-Haloketone Furan Furan Byproduct Enolate->Furan Reaction with α-Haloketone

Caption: Competing pathways in the Hantzsch synthesis.

Issue 2: My Reaction is Producing a Mixture of C-Alkylated and N-Alkylated Byproducts.

Question: I am getting a complex mixture that seems to contain byproducts from both C-alkylation and N-alkylation of the enamine intermediate. How can I control this selectivity?

Answer:

This is a critical issue of regioselectivity. The enamine intermediate formed from the β-ketoester and the amine is an ambident nucleophile, meaning it can react at two different sites: the α-carbon (C-alkylation) and the nitrogen atom (N-alkylation). The desired Hantzsch pathway proceeds through C-alkylation.[7]

Causality: The C- versus N-alkylation is influenced by several factors, including the nature of the alkylating agent (the α-haloketone), the solvent, and steric effects. Hard electrophiles tend to react at the harder nucleophilic center (nitrogen), while softer electrophiles favor reaction at the softer carbon center.

Solutions:

  • Solvent Choice: The choice of solvent can have a profound impact on the regioselectivity.

    • Protic solvents (e.g., ethanol, water) can solvate the nitrogen atom of the enamine through hydrogen bonding, making it less nucleophilic and thus favoring C-alkylation.[8]

    • Aprotic solvents (e.g., THF, DMF) may favor N-alkylation, as the nitrogen lone pair is more available.

  • Nature of the Halide in the α-Haloketone: The reactivity of the halide follows the order I > Br > Cl. Softer halides like iodide can promote C-alkylation.

  • Steric Hindrance: Increasing the steric bulk on the amine or the β-ketoester can disfavor N-alkylation and promote the desired C-alkylation pathway.[9]

  • Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled C-alkylation product over the thermodynamically favored N-alkylation product.

Visualizing the Ambident Nucleophilicity:

C_vs_N_Alkylation Enamine Enamine Intermediate (Ambident Nucleophile) C_Alkylation C-Alkylation (Desired Pathway) Enamine->C_Alkylation Attack from α-Carbon N_Alkylation N-Alkylation (Side Reaction) Enamine->N_Alkylation Attack from Nitrogen AlphaHaloKetone α-Haloketone (Electrophile) AlphaHaloKetone->C_Alkylation AlphaHaloKetone->N_Alkylation Pyrrole Leads to Pyrrole C_Alkylation->Pyrrole Byproduct Leads to Byproduct N_Alkylation->Byproduct

Caption: C- vs. N-alkylation of the enamine intermediate.

Issue 3: I am observing byproducts that appear to be from the self-condensation of my starting materials.

Question: My reaction mixture is complex, and I suspect self-condensation of the β-ketoester or the α-haloketone. Is this common, and how can I prevent it?

Answer:

Yes, self-condensation of the starting materials can be a significant source of byproducts, especially under basic or acidic conditions.

Causality and Solutions:

  • β-Ketoester Self-Condensation (Claisen Condensation): In the presence of a strong base, β-ketoesters can undergo self-condensation, which is a form of the Claisen condensation.[10] This is generally less of an issue in the Hantzsch synthesis if the amine is not excessively basic and reacts quickly to form the enamine.

    • Mitigation: Use a mild base or a catalytic amount of a non-nucleophilic base. Ensure efficient formation of the enamine by adding the amine before any other base.

  • α-Haloketone Self-Condensation: α-Haloketones can undergo self-condensation, especially in the presence of base, to form complex mixtures.[3] They can also react with the amine in a simple nucleophilic substitution reaction, consuming the starting materials.[5]

    • Mitigation:

      • Order of Addition: It is often beneficial to first form the enamine intermediate by reacting the β-ketoester and the amine, and then slowly add the α-haloketone to the reaction mixture. This ensures that the concentration of free α-haloketone is low at any given time, minimizing self-reaction.

      • Temperature Control: As with other side reactions, maintaining an optimal temperature is key.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Hantzsch pyrrole synthesis?

A1: The most widely accepted mechanism involves three key stages:

  • Enamine Formation: The primary amine or ammonia attacks the β-carbonyl of the β-ketoester, followed by dehydration to form an enamine intermediate.[1]

  • C-Alkylation: The enamine, acting as a carbon nucleophile, attacks the α-carbon of the α-haloketone in an SN2 reaction.[6]

  • Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular condensation (cyclization) with the loss of a water molecule, followed by a final deprotonation to yield the aromatic pyrrole ring.[1]

Q2: Can I use a secondary amine in the Hantzsch synthesis?

A2: No, the classical Hantzsch synthesis requires ammonia or a primary amine. The nitrogen atom must have at least one proton that can be eliminated during the final aromatization step to form the stable pyrrole ring.

Q3: How do steric and electronic effects of the substrates influence the reaction?

A3: The electronic and steric properties of all three components play a significant role:

  • β-Ketoester: Electron-withdrawing groups can increase the acidity of the α-protons, potentially influencing enolate formation and the competing Feist-Bénary reaction.

  • α-Haloketone: The nature of the halide (I > Br > Cl) affects its reactivity as an electrophile. Bulky substituents on the α-haloketone can sterically hinder the C-alkylation step.

  • Amine: The nucleophilicity of the amine will affect the rate of enamine formation. Sterically hindered amines can favor C-alkylation over N-alkylation.[9]

Q4: Are there any "green" or more environmentally friendly protocols for the Hantzsch synthesis?

A4: Yes, there has been considerable research into developing greener alternatives. These include:

  • Use of Greener Solvents: Water or ethanol-water mixtures have been successfully employed.[6]

  • Solvent-Free Conditions: Mechanochemical methods, such as ball milling, have been shown to be effective and can sometimes lead to higher yields.[6]

  • Catalysis: The use of reusable catalysts, including ionic liquids and solid-supported catalysts, is an active area of research.[11]

Experimental Protocols

Protocol 1: Standard Hantzsch Pyrrole Synthesis

This protocol is a general guideline for a standard Hantzsch synthesis.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Primary amine (e.g., aniline) or aqueous ammonia (1.1 - 2.0 eq)

  • α-Haloketone (e.g., chloroacetone) (1.0 eq)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester (1.0 eq) and the primary amine or ammonia (1.1-2.0 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux (or a predetermined optimal temperature) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Modified Protocol to Minimize Furan Formation

This protocol emphasizes conditions that favor the Hantzsch pathway over the Feist-Bénary synthesis.

Materials:

  • β-Ketoester (1.0 eq)

  • Primary amine or a higher concentration of aqueous ammonia (2.0 - 3.0 eq)

  • α-Haloketone (1.0 eq)

  • Protic solvent (e.g., ethanol:water 4:1)

  • Mild catalyst (e.g., DABCO, 10 mol%)

Procedure:

  • Combine the β-ketoester, amine/ammonia, and DABCO in the ethanol:water solvent mixture.

  • Stir at a slightly elevated temperature (e.g., 40-50 °C) for 1 hour to ensure complete enamine formation.

  • Cool the mixture to room temperature and add the α-haloketone dropwise over 30 minutes.

  • Slowly warm the reaction to a moderate reflux and monitor by TLC.

  • Workup and purification are performed as described in Protocol 1.

Data Summary

The following table provides a qualitative summary of how different reaction parameters can be adjusted to favor the desired pyrrole product.

ParameterTo Favor Pyrrole FormationTo Minimize Side Reactions
Amine Concentration HighHigh (outcompetes furan formation)
Base Mild (or amine as base)Avoid strong bases (minimizes furan and self-condensation)
Solvent Protic (e.g., Ethanol)Protic (favors C-alkylation)
Temperature Optimized (often moderate)Avoid excessively high temperatures
Order of Addition Pre-form enamineAdd α-haloketone slowly to pre-formed enamine

Conclusion

The Hantzsch pyrrole synthesis remains a cornerstone of heterocyclic chemistry. While side reactions can be a challenge, a thorough understanding of the underlying mechanisms provides the foundation for rational troubleshooting. By carefully controlling reaction parameters such as stoichiometry, solvent, temperature, and order of addition, the formation of byproducts can be significantly minimized, leading to higher yields and cleaner reaction profiles. This guide serves as a starting point for optimizing your Hantzsch synthesis and achieving your desired synthetic outcomes.

References

Technical Support Center: Catalyst Selection for Efficient Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for various pyrrole synthesis methodologies. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring the scientific integrity and success of your work.

Section 1: Troubleshooting Guide for Common Pyrrole Synthesis Reactions

This section provides a structured, question-and-answer-based approach to resolving common issues in popular pyrrole synthesis methods, with a focus on catalyst-related problems.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, a reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, is a cornerstone of pyrrole synthesis.[1][2] However, catalyst choice is critical to its success.

Question: My Paal-Knorr synthesis is resulting in a low yield or has failed completely. What are the likely catalyst-related causes?

Answer: Low yields in Paal-Knorr synthesis can often be traced back to several catalyst and reaction condition issues:

  • Inappropriate Acidity: The reaction is typically conducted under neutral or weakly acidic conditions.[3][4] While a weak acid like acetic acid can accelerate the reaction, strong acids (pH < 3) can promote the formation of furan byproducts through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[2][3][4][5]

  • Suboptimal Catalyst Choice: The choice of acid catalyst is crucial. Harsh conditions, such as prolonged heating in strong acid, can lead to the degradation of sensitive substrates.[2][4] Modern methods often employ mild Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, or heterogeneous catalysts to avoid these issues.[6]

  • Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may require a more potent catalyst or harsher conditions to react efficiently.[2][5]

Troubleshooting Workflow: Paal-Knorr Synthesis

start Low Yield in Paal-Knorr Synthesis check_ph Check Reaction pH start->check_ph ph_high pH > 7 (Basic/Neutral) check_ph->ph_high ph_low pH < 3 (Strongly Acidic) check_ph->ph_low ph_optimal 3 < pH < 7 (Weakly Acidic) check_ph->ph_optimal add_weak_acid Add Weak Acid (e.g., Acetic Acid) ph_high->add_weak_acid Action reduce_acid Reduce Acid Concentration or Switch to Milder Catalyst ph_low->reduce_acid Action check_catalyst Evaluate Catalyst Choice ph_optimal->check_catalyst Next Step add_weak_acid->check_catalyst reduce_acid->check_catalyst lewis_acid Consider Mild Lewis Acids (e.g., Sc(OTf)3) check_catalyst->lewis_acid Option 1 heterogeneous Consider Heterogeneous Catalyst (e.g., Clays, Zeolites) check_catalyst->heterogeneous Option 2 check_reactants Assess Reactant Nucleophilicity lewis_acid->check_reactants heterogeneous->check_reactants ewg_amine Amine has strong EWGs? check_reactants->ewg_amine increase_temp Increase Temperature or Use a More Active Catalyst ewg_amine->increase_temp Yes proceed Proceed with Optimized Conditions ewg_amine->proceed No increase_temp->proceed

Caption: Troubleshooting low yields in Paal-Knorr synthesis.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[7] While it can proceed without a catalyst, catalyst choice can significantly improve yield and selectivity.[5]

Question: I am observing significant byproduct formation in my Hantzsch pyrrole synthesis. How can catalyst selection mitigate this?

Answer: Byproduct formation in the Hantzsch synthesis often arises from side reactions of the starting materials. Catalyst choice can help direct the reaction towards the desired pyrrole product:

  • Self-Condensation of the α-Haloketone: The α-haloketone can undergo self-condensation. To minimize this, the α-haloketone should be added slowly to the reaction mixture containing the pre-formed enamine.[8]

  • Use of Organocatalysts: Organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective in promoting the desired reaction pathway, even in greener solvents like water.[5][9]

  • Lewis Acid Catalysis: Potent Lewis acids like Yb(OTf)₃ can alter the regioselectivity of the reaction by coordinating to the carbonyl oxygen of the β-ketoester, making it more reactive.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[10]

Question: My Knorr pyrrole synthesis is not proceeding efficiently. What is the role of the catalyst in this reaction?

Answer: The classic Knorr synthesis requires zinc and acetic acid as catalysts.[10] The zinc acts as a reducing agent to form the α-amino-ketone in situ from the corresponding oxime, while acetic acid provides the acidic medium for the condensation reaction.[10] Inefficient reactions can be due to:

  • Insufficient Zinc: The reduction of the oxime consumes two equivalents of zinc.[10] Ensure an adequate amount of fresh zinc dust is used.

  • Improper Acidity: Acetic acid is the typical solvent and catalyst. The reaction is exothermic, and controlling the temperature is important to prevent side reactions.[10]

Section 2: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses broader questions regarding catalyst selection for pyrrole synthesis.

Q1: What are the advantages of using heterogeneous catalysts for pyrrole synthesis?

A1: Heterogeneous catalysts offer several advantages, particularly in the context of green chemistry and industrial applications:[11]

  • Ease of Separation and Recyclability: Solid catalysts can be easily removed from the reaction mixture by filtration, allowing for simple product purification and catalyst reuse.[12][13] This is economically and environmentally beneficial.[14]

  • Improved Stability and Handling: Many heterogeneous catalysts are more stable and easier to handle than their homogeneous counterparts.[12]

  • Potential for Enhanced Selectivity: The defined pore structures and active sites of catalysts like zeolites and clays can lead to improved regio- and chemoselectivity.[15][16]

Examples of heterogeneous catalysts used in pyrrole synthesis include clays (e.g., montmorillonite), zeolites, silica-supported acids, and various metal oxides.[6][15][16][17]

Q2: How do solvent choice and catalyst selection interact in pyrrole synthesis?

A2: Solvent and catalyst are often interdependent. For instance, in the Paal-Knorr synthesis, using a weak acid like acetic acid as the solvent can also serve to catalyze the reaction.[3][5] The use of ionic liquids as solvents has been shown to be an effective medium for certain catalytic systems, such as Bi(OTf)₃, facilitating catalyst recovery and reuse.[18] Furthermore, some modern protocols have successfully employed water as a green solvent in conjunction with specific catalysts.[5][12]

Q3: Can you provide a comparison of different types of catalysts for the Paal-Knorr synthesis?

A3: The choice of catalyst for the Paal-Knorr synthesis has evolved from classical Brønsted acids to more sophisticated Lewis acids and heterogeneous systems.

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids Acetic acid, p-toluenesulfonic acid, Trifluoroacetic acid[17][19]Readily available, inexpensive.Can lead to side reactions (e.g., furan formation), harsh conditions may be required.[2][4]
Lewis Acids Sc(OTf)₃, Bi(NO₃)₃, FeCl₃, Yb(OTf)₃[6][12][20]Mild reaction conditions, high yields, improved selectivity.Can be expensive, may require anhydrous conditions.
Heterogeneous Catalysts Clays (Montmorillonite), Zeolites, Alumina, Silica-supported acids, Magnetic nanoparticles[6][12][15][16][17]Recyclable, easy to separate, environmentally friendly.[13]May have lower activity than homogeneous catalysts, potential for leaching.
Organocatalysts Vitamin B₁, L-tryptophan, DABCO[9][21]Metal-free, often biocompatible and environmentally benign.May have limited substrate scope or require higher catalyst loading.
Other Molecular Iodine (I₂)[22]Mild, efficient, and can be used under solvent-free conditions.[22]Can be corrosive, may require specific handling.

Catalyst Selection Decision Tree

start Starting Pyrrole Synthesis synthesis_type Choose Synthesis Method start->synthesis_type paal_knorr Paal-Knorr synthesis_type->paal_knorr 1,4-Dicarbonyl + Amine hantzsch Hantzsch synthesis_type->hantzsch β-Ketoester + α-Haloketone + Amine knorr Knorr synthesis_type->knorr α-Aminoketone + β-Dicarbonyl other Other Methods synthesis_type->other Other catalyst_choice_pk Select Paal-Knorr Catalyst paal_knorr->catalyst_choice_pk catalyst_choice_h Select Hantzsch Catalyst hantzsch->catalyst_choice_h catalyst_choice_k Select Knorr Catalyst knorr->catalyst_choice_k brønsted Brønsted Acid (e.g., Acetic Acid) catalyst_choice_pk->brønsted Simple, cost-effective lewis Lewis Acid (e.g., Sc(OTf)3) catalyst_choice_pk->lewis Mild conditions, high yield heterogeneous_pk Heterogeneous (e.g., Clays) catalyst_choice_pk->heterogeneous_pk Green, recyclable organo_h Organocatalyst (e.g., DABCO) catalyst_choice_h->organo_h Improved selectivity lewis_h Lewis Acid (e.g., Yb(OTf)3) catalyst_choice_h->lewis_h Altered regioselectivity zn_acetic Zinc and Acetic Acid catalyst_choice_k->zn_acetic Classic conditions

Caption: Decision tree for initial catalyst selection.

Section 3: Experimental Protocols

General Protocol for a Trial Optimization of Paal-Knorr Synthesis

This protocol provides a starting point for optimizing the synthesis of a substituted pyrrole.[4]

Reactant Preparation:

  • Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization.[4]

  • Use a fresh, high-purity primary amine.

Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).

  • Add the primary amine (1.1 - 1.5 eq).

  • Add the chosen solvent (e.g., ethanol, acetic acid, or under solvent-free conditions).

  • Add the selected catalyst (e.g., a catalytic amount of a weak acid like acetic acid, or a Lewis acid like Sc(OTf)₃).[4]

Reaction Conditions:

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[4]

Protocol for a Hantzsch Synthesis Aiming for High Chemoselectivity

This protocol is a general guideline for a Hantzsch synthesis that aims to maximize the yield of the pyrrole product.[8]

Reactant Preparation:

  • Use purified β-ketoester, α-haloketone, and primary amine.

Reaction Setup:

  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., ethanol).

  • Stir the mixture at room temperature for 30 minutes to allow for enamine formation.

  • Slowly add a solution of the α-haloketone (1.0 eq) in the same solvent to the reaction mixture over a period of 15-20 minutes.

Reaction Conditions:

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • A weak base may be added to facilitate the reaction.

Work-up and Purification:

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Perform an appropriate workup, which may include extraction and washing.

  • Purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: Synthesis of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Methyl 2-methyl-1H-pyrrole-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent effects.

Introduction: The Synthetic Landscape

The synthesis of this compound, a valuable building block in medicinal chemistry, is commonly achieved through established methods such as the Hantzsch and Paal-Knorr pyrrole syntheses. The success of these reactions, in terms of yield, purity, and reaction time, is profoundly influenced by the choice of solvent. This guide will dissect the common challenges encountered and provide scientifically grounded solutions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Low Yield of the Target Pyrrole

Q1: My Hantzsch synthesis of this compound is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis of this specific pyrrole can often be traced back to several factors, with solvent choice being a primary culprit.

Causality & Troubleshooting Steps:

  • Inefficient Enamine Formation: The initial step is the formation of an enamine from methyl acetoacetate and an ammonia source.

    • Explanation: The equilibrium of enamine formation can be unfavorable in certain solvents. Protic solvents, like ethanol or methanol, are generally effective as they can solvate the charged intermediates and byproducts.

    • Solution:

      • Ensure you are using a slight excess of the amine (e.g., aqueous ammonia) to drive the equilibrium towards the enamine.[1]

      • Solvent Check: If using a non-polar, aprotic solvent, consider switching to a protic solvent like ethanol. Ethanol is a common and often effective choice for this reaction.[1][2]

  • Competing N-Alkylation vs. C-Alkylation: The desired pathway is the C-alkylation of the enamine with the α-halo ketone (e.g., chloroacetone). However, N-alkylation can occur as a competing side reaction.

    • Explanation: The solvent can influence the nucleophilicity of the enamine's nitrogen versus the α-carbon. Protic solvents can hydrogen bond with the nitrogen lone pair, slightly decreasing its nucleophilicity and favoring the desired C-alkylation.[1]

    • Solution:

      • Solvent Selection: Employ a protic solvent such as ethanol or methanol to promote C-alkylation.[1]

      • Slow Addition: Add the α-halo ketone solution slowly to the pre-formed enamine. This helps to maintain a low concentration of the alkylating agent, minimizing side reactions.[1]

  • Side Reactions of the α-Halo Ketone: The α-halo ketone can undergo self-condensation or react directly with the amine.

    • Explanation: These side reactions are more prevalent at higher temperatures and in less optimized solvent systems.

    • Solution:

      • Temperature Control: Maintain a moderate reaction temperature. While reflux may be necessary, excessive heat can promote byproduct formation.[1]

      • One-Pot vs. Stepwise: Consider a stepwise approach where the enamine is pre-formed before the slow addition of the α-halo ketone.

Issue 2: Significant Byproduct Formation

Q2: I'm observing a significant amount of a furan byproduct in my Paal-Knorr synthesis attempt. How can I suppress this side reaction?

A2: The formation of a furan derivative is a classic competing reaction in the Paal-Knorr synthesis, particularly under strongly acidic conditions.

Causality & Troubleshooting Steps:

  • Acid-Catalyzed Cyclization of the 1,4-Dicarbonyl: The 1,4-dicarbonyl intermediate can undergo acid-catalyzed intramolecular cyclization and dehydration to form a furan. This is especially favored at a low pH (typically below 3).[3][4]

    • Explanation: Protic acids readily protonate one of the carbonyls, which is then attacked by the enol form of the other carbonyl, leading to the furan.[5]

    • Solution:

      • pH Control: The reaction should be run under neutral or weakly acidic conditions. The use of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[3][6]

      • Catalyst Choice: Consider milder Lewis acid catalysts such as Sc(OTf)₃ or Bi(NO₃)₃, which can be effective at promoting the desired pyrrole synthesis without requiring harsh acidic conditions.[4][7]

  • Solvent-Influenced Reaction Pathway: The solvent can impact the relative rates of pyrrole versus furan formation.

    • Explanation: While a polar protic solvent is often used, its acidity can contribute to furan formation.

    • Solution:

      • Solvent Optimization: While ethanol or acetic acid are common, you could explore less acidic solvent systems.[6] In some cases, solvent-free conditions or the use of water at elevated temperatures have proven effective and are also environmentally benign.[4][8] Ionic liquids have also been used as both the solvent and catalyst, allowing the reaction to proceed at room temperature without an added acid catalyst.[7]

Issue 3: Difficult Purification of the Final Product

Q3: My crude product is a complex mixture, and isolating pure this compound is proving to be a challenge. How can I simplify the workup and purification?

A3: A challenging purification often points to incomplete reactions or multiple side products, both of which can be influenced by the reaction solvent.

Causality & Troubleshooting Steps:

  • Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of starting materials and the product.

    • Explanation: The reaction kinetics can be slow in a suboptimal solvent. The solvent's boiling point also dictates the maximum reaction temperature, which affects the reaction rate.

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure it has gone to completion before starting the workup.[6]

      • Solvent Boiling Point: If the reaction is sluggish at the reflux temperature of your current solvent (e.g., ethanol at 78 °C), consider a higher boiling point solvent like n-butanol (118 °C) or toluene (111 °C), provided your starting materials are stable at these temperatures.

  • Formation of Multiple Byproducts: As discussed, side reactions can lead to a complex crude mixture.

    • Explanation: The solvent's polarity and proticity play a significant role in controlling the reaction's chemoselectivity.[1]

    • Solution:

      • Revisit Solvent Choice: Based on the suspected byproducts (e.g., furan, N-alkylated pyrrole), adjust your solvent as previously recommended. A well-chosen solvent will minimize side reactions, leading to a cleaner crude product and simpler purification.

      • Workup Procedure: Ensure your workup procedure is appropriate. An aqueous wash can remove water-soluble impurities. If your product is acid- or base-sensitive, this must be considered during the workup.[9]

Data Summary: Solvent Effects on Pyrrole Synthesis

SolventPolarityTypeTypical Application & RationalePotential Issues
Ethanol/Methanol PolarProticCommonly used in Hantzsch and Paal-Knorr.[1] Solvates intermediates, can favor C-alkylation in Hantzsch.Can be too acidic in Paal-Knorr if a strong acid is also used, leading to furan formation.
Acetic Acid PolarProticOften used as both a solvent and a weak acid catalyst in Paal-Knorr synthesis.[6]Can be too harsh for acid-sensitive substrates.[7]
Water Highly PolarProticAn environmentally friendly option, sometimes used with a catalyst at elevated temperatures.[8][10]Limited solubility of organic reactants may require a co-solvent or phase-transfer catalyst.
Toluene/Xylene Non-polarAproticHigher boiling points can be beneficial for sluggish reactions. Can be used for azeotropic removal of water.May not effectively solvate charged intermediates, potentially slowing down the reaction.
Solvent-Free --Environmentally friendly, can be very efficient, especially with microwave irradiation or solid-state milling.[11][12]Requires careful temperature control to avoid decomposition. Not suitable for all substrates.
Ionic Liquids PolarAproticCan act as both solvent and catalyst, often allowing for milder reaction conditions.[7]Can be expensive and require specific workup procedures.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of this compound in Ethanol
  • Enamine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl acetoacetate (1.0 eq) in ethanol. Add aqueous ammonia (28%, 5-10 eq) and stir the mixture at room temperature for 30 minutes.

  • Addition of α-Halo Ketone: Slowly add a solution of chloroacetone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes.

  • Reaction: Heat the mixture to a gentle reflux and monitor its progress using TLC. The reaction is typically complete within 2-4 hours.[2]

  • Workup: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 2: Paal-Knorr Synthesis using a Mild Acid Catalyst
  • Reaction Setup: To a clean, dry round-bottom flask, add the 1,4-dicarbonyl precursor (1.0 eq), an ammonia source (e.g., ammonium acetate, 1.5 eq), and the chosen solvent (e.g., ethanol or acetic acid).

  • Catalyst Addition: Add a catalytic amount of a weak acid (if not using acetic acid as the solvent) or a Lewis acid (e.g., Sc(OTf)₃).

  • Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.[6]

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Visualizing the Process

Hantzsch Pyrrole Synthesis Workflow

Hantzsch_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification MAA Methyl Acetoacetate Enamine Enamine Formation (Solvent: Protic, e.g., EtOH) MAA->Enamine Ammonia Ammonia Ammonia->Enamine Halo α-Halo Ketone Alkylation C-Alkylation (Slow Addition) Halo->Alkylation Enamine->Alkylation Protic solvent favors C-alkylation Cyclization Cyclization & Dehydration Alkylation->Cyclization Workup Solvent Removal & Extraction Cyclization->Workup Purify Column Chromatography Workup->Purify Product Pure Pyrrole Purify->Product

Caption: Workflow for Hantzsch Pyrrole Synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed Q1 Check Enamine Formation Start->Q1 Q2 Assess Alkylation Selectivity Q1->Q2 Efficient Sol1 Use Protic Solvent (e.g., EtOH) Increase Amine Equivalents Q1->Sol1 Inefficient? Q3 Evaluate Side Reactions Q2->Q3 Good Selectivity Sol2 Use Protic Solvent Slow Addition of Halo Ketone Q2->Sol2 Poor Selectivity? Sol3 Moderate Temperature Optimize Catalyst Q3->Sol3 Significant? Improved Improved Yield Sol1->Improved Sol2->Improved Sol3->Improved

Caption: Troubleshooting logic for low yield issues.

Frequently Asked Questions (FAQs)

Q1: Can I use a non-polar solvent like hexane for the Hantzsch synthesis? A1: It is generally not recommended. The Hantzsch synthesis involves polar intermediates and transition states that are better stabilized by polar solvents. A non-polar solvent like hexane would likely result in a very slow reaction rate and poor yields.

Q2: Is it possible to run the Paal-Knorr synthesis without any solvent? A2: Yes, solvent-free Paal-Knorr reactions have been successfully reported.[11] This approach often involves heating the neat mixture of the 1,4-dicarbonyl compound and the amine, sometimes with a solid-supported catalyst or under microwave irradiation. This can be an effective and environmentally friendly alternative.

Q3: How does solvent purity affect the synthesis? A3: Solvent purity is crucial. The presence of water (unless it's the intended solvent) can interfere with some catalysts and reaction intermediates. Other impurities can lead to unexpected side reactions, complicating the purification process and lowering the yield. Always use appropriately dried, high-purity solvents.[13]

Q4: For the Paal-Knorr synthesis, is it better to use a protic or aprotic solvent? A4: Both can be used, but the choice depends on the specific reaction conditions. Protic solvents like ethanol or acetic acid are common and can participate in the proton transfer steps of the mechanism.[6] However, aprotic solvents may be preferred when using certain Lewis acid catalysts or when trying to avoid the acidic nature of protic solvents to prevent furan formation.[14]

Q5: I'm using a very sensitive substrate. What is the mildest set of conditions I can use for a Paal-Knorr synthesis? A5: For sensitive substrates, you should avoid high temperatures and strong acids.[7] Consider using a mild Lewis acid catalyst like Sc(OTf)₃ at room temperature.[6] Alternatively, using water as a solvent with a catalyst like iron(III) chloride can provide very mild reaction conditions.[8] An ionic liquid could also be a good choice to facilitate the reaction at or near room temperature without an external acid catalyst.[7]

References

Technical Support Center: Scale-Up Synthesis of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important heterocyclic building block. Pyrrole derivatives are foundational scaffolds in numerous pharmaceuticals, including atorvastatin and sunitinib, making their efficient, scalable synthesis a critical endeavor.[1][2] This document provides in-depth, field-proven insights into common challenges, troubleshooting workflows, and frequently asked questions encountered during process development and scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and practical experience in process scale-up.

Q1: Which synthetic route is most suitable for a multi-kilogram scale-up of this compound?

Answer: The choice of synthetic route is a critical decision dictated by factors such as raw material cost, process safety, atom economy, and robustness. For this specific target molecule, the two most classical and industrially relevant methods are the Hantzsch Pyrrole Synthesis and the Paal-Knorr Pyrrole Synthesis .[3][4][5]

  • Hantzsch Synthesis: This is a three-component reaction involving a β-ketoester (methyl acetoacetate), an α-haloketone (e.g., chloroacetone), and ammonia.[4][6] It is highly versatile for creating polysubstituted pyrroles and is often the go-to method. However, challenges in regioselectivity and the handling of lachrymatory α-haloketones can be drawbacks on scale.[7]

  • Paal-Knorr Synthesis: This route involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[5][8][9] It is known for its simplicity and often high yields. The primary limitation is the availability and stability of the required 1,4-dicarbonyl precursor. For large-scale operations, the exothermicity of the reaction must be carefully managed.[10]

The diagram below outlines a decision-making framework for route selection.

start Select Synthesis Route for This compound q1 Are suitable 1,4-dicarbonyl precursors readily available and cost-effective? start->q1 paal_knorr Favor Paal-Knorr Synthesis q1->paal_knorr Yes q2 Is handling of lachrymatory α-haloketones a major concern for safety/equipment? q1->q2 No hantzsch Favor Hantzsch Synthesis q3 Is precise thermal control (managing exotherms) achievable on scale? paal_knorr->q3 q2->hantzsch No q2->paal_knorr Yes q3->hantzsch No (Consider batch size or flow chemistry) q3->paal_knorr Yes

Caption: Decision workflow for synthesis route selection.

Recommendation: For many applications, the Hantzsch synthesis offers greater flexibility due to the wider availability of starting materials. However, if a suitable 1,4-dicarbonyl is accessible, the Paal-Knorr route can be simpler and more direct.

Troubleshooting Guide: Hantzsch Pyrrole Synthesis

The Hantzsch synthesis proceeds via three key stages: (1) Formation of an enamine from the β-ketoester and ammonia, (2) C-alkylation of the enamine by the α-haloketone, and (3) Cyclization and dehydration to form the pyrrole ring.[4][11]

Q2: My Hantzsch reaction is giving low yields and starting material remains. What are the likely causes?

Answer: Low conversion is a common issue during scale-up. The root cause often lies in the initial enamine formation or subsequent alkylation steps.

  • Inefficient Enamine Formation: The equilibrium between the β-ketoester/ammonia and the enamine must favor the product. Ensure an adequate charge of ammonia. On a lab scale, using a pre-formed ammonium salt (like ammonium acetate) is common, but on a larger scale, direct addition of aqueous or gaseous ammonia is more economical. The reaction is often run in a protic solvent like ethanol to facilitate this step.[11]

  • Reagent Quality: Verify the purity of your starting materials. Chloroacetone can degrade over time, and the purity of methyl acetoacetate can vary.

  • Temperature Control: While the reaction often requires heating to drive the cyclization, initial mixing should be controlled. Runaway temperatures can lead to side reactions.

Q3: I'm observing significant byproduct formation. How can I improve selectivity?

Answer: Byproduct formation in the Hantzsch synthesis is typically due to competing reaction pathways, such as N-alkylation or self-condensation.

  • N- vs. C-Alkylation: The desired pathway is the C-alkylation of the enamine. N-alkylation is a competing side reaction. The choice of solvent can influence this selectivity; protic solvents generally favor the desired C-alkylation.[11]

  • Feist-Benary Furan Synthesis: Under certain conditions, particularly with α-chlorocarbonyl compounds, the reaction can compete with the Feist-Benary furan synthesis, which does not incorporate the amine.[7] Ensuring a sufficient excess of the amine component can help suppress this pathway.

  • pH Control: The reaction medium's pH is crucial. While not always explicitly controlled with a buffer, the nature of the amine (ammonia vs. a primary amine) sets the stage. Extreme pH levels should be avoided.

Below is a troubleshooting workflow for common issues in the Hantzsch synthesis.

start Low Yield / Purity in Hantzsch Synthesis q1 Is starting material (β-ketoester) remaining? start->q1 s1 Check ammonia source/charge. Ensure efficient enamine formation. Verify α-haloketone purity. q1->s1 Yes q2 Are significant byproducts observed via TLC/GC? q1->q2 No s1->q2 s2 Consider solvent change (protic preferred). Increase amine stoichiometry. Optimize temperature profile. q2->s2 Yes q3 Is the product dark/tarry? q2->q3 No s2->q3 s3 Reduce reaction temperature. Ensure inert atmosphere (N2). Check for degradation during workup. q3->s3 Yes end Improved Process q3->end No s3->end

Caption: Troubleshooting workflow for Hantzsch synthesis.

Troubleshooting Guide: Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust method involving the cyclocondensation of a 1,4-dicarbonyl with an amine.[8] The mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the pyrrole.[5]

Q4: The Paal-Knorr reaction is very slow and requires prolonged heating. How can it be accelerated for better throughput?

Answer: Reaction kinetics can be a major hurdle in scale-up.

  • Acid Catalysis: The reaction is significantly accelerated by a weak acid catalyst, such as acetic acid.[9] The acid protonates a carbonyl group, making it more electrophilic and facilitating the initial attack by the amine. However, strong acids must be avoided.

  • Temperature: Increasing the temperature will increase the reaction rate. However, this must be balanced against potential degradation of starting materials or products.

  • Continuous Flow Processing: For highly exothermic or slow reactions, microreactor or continuous flow technology can be a powerful scale-up tool. It allows for excellent thermal control and significantly reduced reaction times, leading to production rates of many grams per hour from a small reactor volume.[10]

Q5: My reaction is producing furan byproducts. Why is this happening and how can I prevent it?

Answer: Furan formation is the most common competing reaction in a Paal-Knorr synthesis. This occurs when the 1,4-dicarbonyl undergoes an acid-catalyzed self-condensation and dehydration.

  • pH Control is Critical: This side reaction is favored under strongly acidic conditions (pH < 3).[9] To favor pyrrole formation, the reaction should be run under neutral or weakly acidic conditions. Using an amine in conjunction with a weak acid like acetic acid typically provides the optimal environment.

Q6: During scale-up, I'm noticing a significant exotherm upon adding the amine. How should this be managed?

Answer: The initial condensation of an amine with a carbonyl is often exothermic. This can be especially pronounced when reactions are run at high concentrations, which is common in industrial processes.[10]

  • Controlled Addition: Add the amine substrate slowly to the solution of the 1,4-dicarbonyl, allowing the reactor's cooling system to dissipate the heat generated.

  • Use of a Co-solvent: While running neat is atom-economical, using a solvent can help buffer the exotherm by increasing the thermal mass of the reaction mixture.

  • Process Safety Analysis: Before any large-scale run, a thorough process safety assessment, including reaction calorimetry, should be performed to understand the thermal hazards.

Protocols & Data

Protocol 1: Hantzsch Synthesis of this compound

This protocol is a representative procedure. All steps should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Enamine Formation: To a reactor charged with ethanol (5 volumes), add methyl acetoacetate (1.0 eq).

  • Cool the mixture to 0-5 °C and slowly add aqueous ammonia (25%, 1.5 eq).

  • Stir the mixture at room temperature for 1 hour to allow for enamine formation.

  • Alkylation & Cyclization: Slowly add a solution of chloroacetone (1.0 eq) in ethanol (1 volume) to the reaction mixture, maintaining the temperature below 30 °C.

  • Heat the reaction mixture to a gentle reflux (approx. 70-75 °C) and monitor its progress by TLC or GC.

  • Workup & Isolation: After completion (typically 4-6 hours), cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to a crude solid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure product.

Protocol 2: Paal-Knorr Synthesis (Generalized)

This protocol assumes the availability of a suitable 1,4-dicarbonyl precursor.

  • Reaction Setup: Charge a reactor with the 1,4-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., glacial acetic acid or ethanol).[11]

  • Amine Addition: Add a source of ammonia, such as ammonium acetate (1.1 eq) or aqueous ammonia, to the solution. The addition should be controlled to manage any exotherm.

  • Cyclization: Heat the reaction mixture to reflux and monitor by TLC or GC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, pour the mixture into ice-water to induce precipitation.[11]

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude product can be further purified by recrystallization from a solvent like ethanol.[11]

Table 1: Comparative Summary of Synthesis Parameters
ParameterHantzsch SynthesisPaal-Knorr Synthesis
Starting Materials β-ketoester, α-haloketone, Amine1,4-dicarbonyl, Amine
Catalyst Typically self-catalyzed or weak baseWeak acid (e.g., Acetic Acid)
Typical Solvents Ethanol, Acetic AcidAcetic Acid, Water, Ethanol
Key Challenge Regioselectivity, Handling haloketonesPrecursor availability, Exotherm control
Common Byproduct N-alkylated products, FuranFuran (at low pH)
Scale-Up Suitability Good, versatileExcellent, if precursor is available

References

Technical Support Center: Purification Challenges of Polar Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] However, the introduction of polar functional groups, while often crucial for enhancing solubility and biological interactions, presents significant challenges during purification. This guide provides in-depth, experience-based troubleshooting for common issues encountered when purifying polar pyrrole derivatives, moving beyond simple procedural steps to explain the underlying chemical principles.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. Each section addresses a specific problem, offering a range of solutions grounded in established chemical principles and supported by authoritative references. Our goal is to empower researchers to overcome these purification hurdles efficiently and confidently.

I. Column Chromatography Challenges

Column chromatography is a primary purification technique, yet the unique properties of polar pyrroles can lead to several common problems.

FAQ 1: My polar pyrrole derivative is stuck at the baseline of the TLC plate and won't elute from the silica gel column, even with highly polar solvents like 100% ethyl acetate.

This is a classic sign that your compound is highly polar and adsorbs very strongly to the acidic silica gel stationary phase.[3][4]

Root Cause Analysis:

The surface of silica gel is covered with acidic silanol groups (Si-OH). Polar functional groups on your pyrrole derivative (e.g., hydroxyls, amines, carboxylic acids) can form strong hydrogen bonds with these silanol groups, leading to irreversible adsorption. The pyrrole nitrogen itself, being weakly basic, can also interact strongly with these acidic sites.

Troubleshooting Strategies:
  • Increase Mobile Phase Polarity Drastically:

    • Action: Switch to a more polar solvent system. A common and effective choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[3][5]

    • Rationale: Methanol is a highly polar solvent that is very effective at disrupting the hydrogen bonding between your compound and the silica gel, thereby facilitating elution.

    • Step-by-Step Protocol:

      • Start with a low percentage of methanol in DCM (e.g., 1-2%).

      • Gradually increase the methanol concentration (e.g., to 5%, 10%, or even 20%) until you observe your compound moving off the baseline on a TLC plate, aiming for an Rf value between 0.2 and 0.4 for optimal column separation.[3]

  • Add a Mobile Phase Modifier:

    • Action: Incorporate a small amount of a basic or acidic modifier into your eluent.

    • Rationale:

      • Basic Modifiers (for neutral or basic compounds): Adding a small amount of a base like triethylamine (Et₃N) or pyridine (0.1-1%) will neutralize the acidic silanol sites on the silica gel, reducing the strong interaction with your compound and preventing streaking.[3][5]

      • Acidic Modifiers (for acidic compounds): A small percentage of acetic acid or formic acid can help by protonating your compound, which can sometimes reduce its interaction with the silica and improve peak shape. This should only be used if your compound is stable in acidic conditions.[5]

  • Switch to a Different Stationary Phase:

    • Action: If modifying the mobile phase is ineffective, consider an alternative to silica gel.

    • Options:

      • Alumina (Neutral or Basic): This is an excellent choice for compounds that are basic or acid-sensitive.[3][5]

      • Reverse-Phase Silica (C18): For very polar compounds, reverse-phase chromatography can be a powerful alternative. Here, the stationary phase is nonpolar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds and uses a polar stationary phase with a mobile phase rich in an organic solvent.[6]

Workflow for Troubleshooting Elution Issues

G start Compound Stuck on Silica Baseline increase_polarity Switch to DCM/MeOH System start->increase_polarity First Step add_modifier Add Modifier to Eluent (e.g., 0.5% Et3N) increase_polarity->add_modifier If still poor elution change_stationary Change Stationary Phase add_modifier->change_stationary If streaking/degradation persists reverse_phase Reverse-Phase (C18) change_stationary->reverse_phase For very polar compounds alumina Alumina (Neutral/Basic) change_stationary->alumina For acid-sensitive compounds success Successful Elution reverse_phase->success alumina->success

Caption: Decision tree for resolving elution problems.

FAQ 2: My pyrrole derivative is streaking or tailing on the silica gel column, resulting in poor separation and mixed fractions.

Streaking is a common issue when purifying polar compounds, particularly those containing nitrogen heterocycles.

Root Cause Analysis:

Tailing is often caused by strong, non-uniform interactions between the analyte and the stationary phase.[5] The acidic nature of silica gel can lead to a portion of the compound being temporarily protonated or strongly adsorbed, causing it to lag behind the main band.

Troubleshooting Strategies:
  • Deactivate the Silica Gel:

    • Action: Neutralize the acidic sites on the silica gel by adding a basic modifier to the eluent.

    • Protocol: Add 0.1-1% triethylamine (Et₃N) to your solvent system. This is often the most effective and straightforward solution.[3][5]

    • Alternative: You can also pre-treat the silica gel by preparing the column slurry in a solvent containing the basic modifier.[3]

  • Optimize Sample Loading:

    • Action: Ensure the sample is loaded onto the column in a concentrated, narrow band.

    • Rationale: A diffuse sample band at the start will lead to broad, overlapping peaks during elution.

    • Best Practice (Dry Loading):

      • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM, acetone).

      • Add a small amount of silica gel to the solution.

      • Remove the solvent under reduced pressure to obtain a free-flowing powder.

      • Carefully add this powder to the top of the packed column. This technique prevents the dissolution issues that can occur with wet loading highly polar compounds.[3]

  • Use a Gradient Elution:

    • Action: Start with a less polar mobile phase and gradually increase the polarity during the separation.

    • Rationale: A slow, gradual increase in solvent strength can help to sharpen the elution bands and improve the separation of compounds with similar polarities.[5]

FAQ 3: I suspect my polar pyrrole derivative is decomposing on the silica gel column. What are the signs and how can I prevent this?

Pyrroles can be sensitive to acidic conditions, and the surface of silica gel can be sufficiently acidic to cause degradation.[3][4]

Signs of On-Column Degradation:
  • New Spots on TLC: Fractions collected from the column show new, unexpected spots on the TLC plate that were not present in the crude starting material.[3]

  • Low Recovery: The total mass of the recovered product is significantly lower than expected, even after accounting for impurities.

  • Persistent Coloration: The column bed retains a strong color that does not elute, or colored byproducts are observed.

Prevention Strategies:
  • Test for Stability:

    • Action: Perform a simple 2D TLC stability test.[4]

    • Protocol:

      • Spot your crude mixture on a TLC plate.

      • Let the plate sit on the benchtop, exposed to air, for about an hour.

      • Elute the plate as you normally would.

      • If new spots appear or the original spot has diminished, your compound is likely unstable on silica.

  • Use Deactivated Silica or an Alternative Stationary Phase:

    • Action: As described in FAQ 1 and 2, use silica gel treated with a base (like triethylamine) or switch to a less acidic stationary phase like neutral or basic alumina.[3][5]

  • Minimize Residence Time:

    • Action: Use flash chromatography with positive pressure to speed up the elution process.

    • Rationale: The less time your compound spends in contact with the silica gel, the lower the chance of degradation.[3]

II. Recrystallization and Other Purification Techniques

For solid derivatives, recrystallization is a powerful purification method. However, the high polarity of these compounds can make solvent selection challenging.

FAQ 4: I'm struggling to find a suitable solvent for recrystallizing my polar pyrrole derivative. It seems to be soluble in everything or nothing.

This is a common dilemma for highly polar or multifunctional compounds. The key is often to use a two-solvent (binary) system.

Root Cause Analysis:

An ideal recrystallization solvent should dissolve the compound completely when hot but only sparingly when cold.[7][8] Polar compounds are often highly soluble in polar solvents (like ethanol or methanol) even at room temperature, and insoluble in nonpolar solvents (like hexanes).

Troubleshooting Strategies:
  • Systematic Solvent Screening:

    • Action: Test the solubility of a small amount of your compound in a range of solvents with varying polarities.

    • Data-Driven Approach:

SolventPolarity IndexBoiling Point (°C)Common Use Cases
Water10.2100For very polar, H-bonding compounds.[9][10]
Methanol6.665General purpose for polar compounds.[9]
Ethanol5.278General purpose, less volatile than methanol.[9]
Acetone5.156Good for moderately polar compounds.[9]
Ethyl Acetate4.477Medium polarity.
Dichloromethane3.440Often used as the "good" solvent in a pair.
Hexanes0.169Common "bad" solvent for polar compounds.[9]
  • Employ a Binary Solvent System:

    • Action: Find a "good" solvent that readily dissolves your compound and a "bad" solvent in which it is poorly soluble. The two solvents must be miscible.[7]

    • Step-by-Step Protocol:

      • Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol or acetone).

      • While the solution is still hot, add the "bad" solvent (e.g., hexanes or water) dropwise until the solution becomes faintly cloudy (this is the point of saturation).

      • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly and undisturbed. Crystals should form as the solubility of your compound decreases.[8]

FAQ 5: My crude product contains both acidic and basic impurities. How can I simplify the purification process before chromatography?

An acid-base extraction is an excellent preliminary purification step to remove ionic impurities and reduce the burden on subsequent chromatographic steps.

Root Cause Analysis:

Acidic or basic functional groups on impurities allow them to be converted into water-soluble salts, which can then be washed away from the desired neutral organic compound.[11][12]

Workflow for Acid-Base Extraction

G start Crude Product in Organic Solvent wash_base Wash with weak base (e.g., aq. NaHCO3) start->wash_base separate_acid Aqueous Layer: Contains Acidic Impurities wash_base->separate_acid wash_acid Wash with weak acid (e.g., dil. HCl) wash_base->wash_acid Organic Layer separate_base Aqueous Layer: Contains Basic Impurities wash_acid->separate_base organic_layer Organic Layer: Contains Polar Pyrrole Derivative wash_acid->organic_layer Organic Layer dry_concentrate Dry and Concentrate organic_layer->dry_concentrate

Caption: Flowchart for a preliminary acid-base extraction.

Step-by-Step Protocol:
  • Dissolve the Crude Mixture: Dissolve your crude product in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Remove Acidic Impurities: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate acidic impurities (like leftover carboxylic acids), pulling them into the aqueous layer. Drain the aqueous layer.[11][12]

  • Remove Basic Impurities: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate basic impurities (like excess amines), making them water-soluble. Drain the aqueous layer.

  • Isolate the Product: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent. The resulting solid or oil is now significantly purer and ready for chromatography or recrystallization.

III. References

  • BenchChem. (2025). Troubleshooting common issues in the purification of tetrasubstituted pyrroles. 5

  • BenchChem. (2025). Technical Support Center: Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chromatography. 3

  • BenchChem. (2025). Application Note: Recrystallization of 1-Benzyl-2,4-diphenylpyrrole. 7

  • Stuer, B. C. (1945). Recovery of pyrrole. U.S. Patent No. 2,388,475. Washington, DC: U.S. Patent and Trademark Office. 13

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. 4

  • Unknown Author. CHB-401: Heterocyclic Compounds (Section B) Pyrrole. 1

  • Menges, F., & Ziegler, T. (1994). Process for the purification of crude pyrroles. European Patent No. EP0608688A1. 14

  • Unknown Author. Recrystallization. 8

  • Unknown Author. Recrystallization. 9

  • Tsolaki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. 15

  • Wikipedia. Acid–base extraction. 11

  • Unknown Author. Acid base extraction flow chart. 12

  • Rather, I. A. (2020). How to remove excess pyrrole from a reaction mixture? ResearchGate. 16

  • Fan, J., et al. (2024). Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids. PMC. 17

  • Unknown Author. Purification and properties of pyrrole. OpenBU. 18

  • Unknown Author. Heterocyclic Compounds. 19

  • Unknown Author. (n.d.). Crystallization. 20

  • Tomasini, E. (2018). For highly polar compound, how to do the purification? ResearchGate. 21

  • Helfrich, B. A. (1953). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. 22

  • Wikipedia. Pyrrole. 23

  • Kim, J. H., et al. (2016). Pyrrole derivatives and its preparation method. Google Patents. 2

  • University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. 24

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. 10

  • LibreTexts Chemistry. (2022). 3.3B: General Procedures for Removing Impurities. 25

  • ACS Publications. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. 26

  • MDPI. (n.d.). Polypyrrole Derivatives: Preparation, Properties and Application. 27

  • ResearchGate. (2025). Pyrrolo-[3,2-b]pyrroles for Photochromic Analysis of Halocarbons. 28

  • BenchChem. (2025). Addressing challenges in the purification of polar thiourea derivatives. 6

  • ResearchGate. (2025). Pyrrole coupling chemistry: Investigation of electroanalytic, spectroscopic and thermal properties of N-substituted poly(bis-pyrrole) films. 29

  • American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. 30

References

avoiding polymerization in pyrrole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrole Synthesis

Welcome to the technical support center for pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrrole-based compounds. The inherent reactivity of the pyrrole ring, while synthetically useful, also makes it susceptible to unwanted polymerization, a common challenge that can significantly impact reaction yields and purity.

This document provides in-depth, field-proven insights to help you troubleshoot and prevent polymerization during your experiments. We will delve into the mechanistic underpinnings of this side reaction and offer practical, step-by-step protocols to ensure the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding polymerization in pyrrole synthesis.

Q1: Why is my pyrrole synthesis reaction turning dark brown or black?

A dark coloration, often accompanied by the formation of insoluble precipitates, is a classic indicator of polypyrrole formation. Pyrrole monomers are electron-rich and highly susceptible to oxidation, which initiates a polymerization cascade. This process is often accelerated by exposure to air (oxygen), light, acidic conditions, or elevated temperatures.

Q2: Can the choice of synthesis method affect the likelihood of polymerization?

Absolutely. Methods that employ harsh reaction conditions, such as high temperatures or strong acids, are more prone to causing polymerization.[1] For instance, the Paal-Knorr synthesis, while versatile, can lead to degradation and side reactions if the acid catalyst is too strong or the temperature is not carefully controlled.[1][2] Conversely, newer methods using milder catalysts or solvent-free conditions may offer a lower risk of polymerization.[1][3]

Q3: How should I properly store my pyrrole monomer to prevent degradation?

Pyrrole and its derivatives can be unstable and may polymerize over time, especially when exposed to light, heat, or oxygen.[4] For optimal stability and long shelf-life, store pyrrole monomers in a cool, dark environment, preferably in a refrigerator or freezer. The container should be tightly sealed, and the headspace purged with an inert gas like argon or nitrogen to displace oxygen.

Q4: What is the primary mechanism behind unwanted pyrrole polymerization?

The primary mechanism is oxidative polymerization. It begins with the oxidation of the pyrrole monomer to a radical cation.[5] This highly reactive species then attacks a neutral pyrrole molecule, initiating a chain reaction that leads to the formation of long-chain polypyrrole. The α-positions of the pyrrole ring are most susceptible to this coupling.[5][6]

In-depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to diagnosing and resolving polymerization issues during pyrrole synthesis.

Problem 1: Significant Polymer Formation During Paal-Knorr Synthesis

The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a cornerstone of pyrrole synthesis.[7][8] However, the acidic conditions required can also promote unwanted side reactions.

  • Excessively Strong Acid Catalyst: Strong acids (e.g., H₂SO₄, HCl) can protonate the pyrrole ring, increasing its susceptibility to nucleophilic attack and subsequent polymerization. Reactions at a pH below 3 are known to favor the formation of furan byproducts over pyrroles.[7]

  • High Reaction Temperature: While heat can accelerate the desired cyclization, it also provides the activation energy for polymerization pathways and can cause degradation of sensitive starting materials.[1][2]

  • Presence of Oxidizing Impurities: Impurities in starting materials or solvents can initiate oxidative polymerization.

G cluster_problem Problem: Polymerization in Paal-Knorr cluster_diagnosis Diagnostic Steps cluster_solutions Corrective Actions Problem Significant Polymer Formation (Dark Color, Low Yield) CheckCatalyst 1. Evaluate Acid Catalyst (Type and Concentration) Problem->CheckCatalyst CheckTemp 2. Monitor Reaction Temperature Problem->CheckTemp CheckPurity 3. Analyze Starting Material Purity Problem->CheckPurity Sol_Catalyst Switch to Weaker Acid (e.g., Acetic Acid, p-TSA)[2][7] or use solid acids like SiO₂-H₂SO₄[1] CheckCatalyst->Sol_Catalyst If using strong mineral acid Sol_Temp Optimize Temperature (Run at lower temp for longer time) CheckTemp->Sol_Temp If temp is >100°C or uncontrolled Sol_Inert Implement Inert Atmosphere (Purge with N₂ or Ar) CheckPurity->Sol_Inert If oxidation is suspected Sol_Purify Purify Reagents/Solvents (Distillation, filtration) CheckPurity->Sol_Purify If impurities are possible

This protocol details the synthesis of 1,2,5-trimethylpyrrole, emphasizing conditions that disfavor polymerization.

  • Inert Atmosphere Setup: Assemble the reaction glassware (round-bottom flask, condenser) and flame-dry under vacuum. Backfill the system with dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the flask, dissolve 2,5-hexanedione in glacial acetic acid. The use of a weak acid like acetic acid serves as both the solvent and a mild catalyst, which is less likely to promote polymerization compared to strong mineral acids.[2][7]

  • Amine Addition: Add an excess of methylamine to the solution. Using a sufficient concentration of the amine helps ensure the desired reaction pathway is favored.[2]

  • Controlled Heating: Heat the mixture to a gentle reflux. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Avoid excessive heating, which can lead to byproduct formation.

  • Workup and Purification: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to separate the desired pyrrole from any high-boiling point polymeric residues.

Problem 2: Polymerization During Knorr Pyrrole Synthesis and Workup

The Knorr pyrrole synthesis, which reacts an α-amino-ketone with a β-ketoester, is another fundamental method.[9] The α-amino-ketones are unstable and prone to self-condensation, so they are typically generated in situ from an oxime precursor using a reducing agent like zinc dust in acetic acid.[9]

  • Exothermic Reaction: The reduction of the oxime is highly exothermic. If not controlled, the temperature spike can accelerate polymerization of the newly formed pyrrole.[9]

  • Air Oxidation During Workup: During the quenching and filtration steps, the pyrrole product is exposed to atmospheric oxygen, which can lead to rapid oxidation and polymerization, especially if residual acid is present.

  • Residual Zinc/Acid: Trace amounts of zinc and acid in the crude product can continue to catalyze degradation and polymerization post-reaction.

Issue Underlying Cause Recommended Solution Scientific Rationale
Reaction Overheats Highly exothermic reduction of the oxime intermediate.[9]Maintain strict temperature control (e.g., 5-10°C) using an ice/salt bath during the addition of zinc dust. Add the zinc portion-wise.Lower temperatures decrease the rate of all reactions, including the unwanted polymerization side reactions, allowing the desired condensation to dominate.
Product Darkens on Standing Air oxidation of the electron-rich pyrrole ring, often catalyzed by residual acid.Work up the reaction quickly. After quenching in water, thoroughly wash the crude product with water to remove residual acid and salts.[10] Dry the product thoroughly under vacuum.Removing acid catalysts and oxygen exposure minimizes the primary drivers of oxidative polymerization.
Low Yields/Purification Issues Formation of soluble and insoluble oligomers/polymers.Recrystallize the crude product from a suitable solvent like ethanol. This is effective for separating the crystalline pyrrole product from amorphous polymeric byproducts.[10]The difference in solubility and crystallinity between the monomer and polymer allows for effective purification via recrystallization.
Problem 3: General Instability and Polymerization in Pyrrole Reactions

Regardless of the specific synthetic route, the inherent reactivity of the pyrrole nucleus makes it susceptible to polymerization under various conditions.

  • Radical Formation: Exposure to UV light or radical initiators can trigger polymerization.

  • Solvent Effects: Polar solvents can sometimes influence reaction pathways. Certain pyrrolic structures may be more susceptible to single electron transfer (SET) reactions in polar solvents, which can initiate polymerization.[11][12]

  • Use of Antioxidants/Stabilizers: For reactions sensitive to oxidation, consider adding a small quantity (0.1-1 mol%) of a radical scavenger like Butylated Hydroxytoluene (BHT) or hydroquinone. These compounds interrupt the radical chain reactions that lead to polymerization.[13]

  • Degassing Solvents: Before use, degas reaction solvents by bubbling an inert gas (N₂ or Ar) through them for 15-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen, a key initiator of oxidative polymerization.

  • Protect from Light: Conduct reactions in flasks wrapped with aluminum foil or in amber glassware to prevent photo-initiated polymerization.

// Styling node [fillcolor="#F1F3F4", style="filled", shape=box, rounded=0.1]; Pyrrole [bordercolor="#34A853"]; RadicalCation [bordercolor="#EA4335"]; Dimer [bordercolor="#4285F4"]; Polymer [bordercolor="#5F6368"]; } axdot Initiation and propagation of polypyrrole.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Pyrrole-2-carboxylate and Pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle yet significant differences in the reactivity of isomeric building blocks is paramount for rational molecular design. This guide provides an in-depth technical comparison of two common heterocyclic scaffolds: pyrrole-2-carboxylate and pyrrole-3-carboxylate. We will explore the electronic and steric factors governing their reactivity, focusing on electrophilic aromatic substitution and the reactivity of the carboxylate group itself, supported by experimental evidence and established chemical principles.

The Electronic Landscape: How Substituent Position Governs Reactivity

The pyrrole ring is a π-excessive aromatic heterocycle, meaning the lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring.[1] This makes the carbon atoms electron-rich and renders pyrrole significantly more reactive towards electrophiles than benzene.[1][2] In an unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (α) position because the resulting cationic intermediate (the sigma complex) is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position.[3][4][5]

The introduction of an electron-withdrawing carboxylate group (-COOR) deactivates the ring towards electrophilic attack. However, the position of this group dictates the extent of deactivation and, crucially, the regioselectivity of subsequent reactions.

  • Pyrrole-2-carboxylate: The electron-withdrawing group is at the most inherently reactive position. This placement significantly deactivates the entire ring. The strongest deactivation is felt at the adjacent C3 and the electronically-linked C5 positions. Consequently, the C4 position becomes the least deactivated and thus the primary site for electrophilic attack.

  • Pyrrole-3-carboxylate: With the deactivating group at the less reactive C3 position, the ring remains comparatively more reactive than its 2-substituted isomer. The powerful directing effect of the pyrrole nitrogen still favors attack at an α-position. While the C2 position is somewhat deactivated by the adjacent carboxylate, the C5 position remains the most electron-rich and sterically accessible site, making it the overwhelming target for electrophiles.[6]

This fundamental difference in electronic distribution is the primary driver behind the divergent reactivity of these two isomers.

Electrophilic Aromatic Substitution (EAS): A Tale of Two Regioselectivities

The most dramatic difference between the two isomers is the site of reaction during electrophilic aromatic substitution. This is not merely a theoretical curiosity but a critical factor in synthetic planning.

Pyrrole-2-carboxylate: Friedel-Crafts acylation of methyl 2-pyrrolecarboxylate, for instance, yields the 4-acetylated product almost exclusively.[7] The C2 position is blocked, and the C3 and C5 positions are too electronically poor to react. This directs the incoming electrophile to the only remaining viable position, C4.

Pyrrole-3-carboxylate: In stark contrast, the same reaction on a 3-substituted pyrrole bearing an electron-withdrawing group leads to substitution almost exclusively at the C5 position.[7] The inherent reactivity of the α-position (C5) prevails, as it is less electronically disfavored than the adjacent C2 and C4 positions.

G cluster_0 Pyrrole-2-Carboxylate Reactivity cluster_1 Pyrrole-3-Carboxylate Reactivity P2C Pyrrole-2-Carboxylate EAS_P2C Electrophilic Aromatic Substitution (EAS) P2C->EAS_P2C Electrophile (E+) Product_P2C Major Product: 4-Substituted Pyrrole EAS_P2C->Product_P2C P3C Pyrrole-3-Carboxylate EAS_P3C Electrophilic Aromatic Substitution (EAS) P3C->EAS_P3C Electrophile (E+) Product_P3C Major Product: 5-Substituted Pyrrole EAS_P3C->Product_P3C

Mechanistic Rationale: Stability of Intermediates

The observed regioselectivity can be explained by examining the stability of the cationic sigma complexes formed upon electrophilic attack.

G cluster_0 Attack at C4 of Pyrrole-2-Carboxylate cluster_1 Attack at C5 of Pyrrole-3-Carboxylate Start1 Pyrrole-2-COOR Intermediate1 Sigma Complex (Charge at C5, C3, N) Start1->Intermediate1 +E+ Product1 4-E-Pyrrole-2-COOR Intermediate1->Product1 -H+ Start2 Pyrrole-3-COOR Intermediate2 Sigma Complex (Charge at C4, C2, N) Start2->Intermediate2 +E+ Product2 5-E-Pyrrole-3-COOR Intermediate2->Product2 -H+

For pyrrole-2-carboxylate, attack at C4 allows for delocalization of the positive charge across C5, C3, and the nitrogen atom without placing a positive charge adjacent to the electron-withdrawing carboxylate group. For pyrrole-3-carboxylate, attack at the α-position (C5) generates a more stable intermediate where the charge is delocalized effectively, including a key resonance structure involving the nitrogen atom.[3]

Reactivity of the Carboxylate Group: A Note on Reduction

Beyond the reactivity of the ring, the functional handle itself exhibits distinct behavior based on its position. Attempts to reduce the ester of a Knorr-type pyrrole (a 2-carboxylate) to the corresponding aldehyde using standard reducing agents like diisobutylaluminium hydride (DIBAL-H) are often unsuccessful.[8][9] This reduced reactivity is attributed to the "doubly-vinylogous carbamate" character of the ester.[8] The lone pair from the nitrogen is in direct conjugation with the carbonyl group, decreasing its electrophilicity and making it resistant to reduction.

While less documented, the 3-carboxylate group is not in direct conjugation with the nitrogen lone pair. Its electronic environment is more akin to a standard α,β-unsaturated ester. Therefore, it is expected to be more susceptible to standard reduction and other nucleophilic acyl substitution reactions compared to the 2-carboxylate isomer. This often necessitates multi-step hydrolysis, decarboxylation, and re-functionalization sequences for 2-carboxylates, a circuitous route not always required for the 3-isomer.[8][9]

Data Summary and Experimental Protocol

The distinct properties of these isomers are summarized below for direct comparison.

FeaturePyrrole-2-CarboxylatePyrrole-3-Carboxylate
Ring Reactivity (EAS) Lower (More deactivated)Higher (Less deactivated)
Major EAS Product 4-substituted5-substituted
Steric Hindrance Group at C2 may hinder attack at C3Group at C3 has less impact on the preferred C5 site
Ester Group Reactivity Less reactive (e.g., resistant to reduction)More reactive (behaves more like a typical ester)
Self-Validating Protocol: Friedel-Crafts Acylation of Methyl 2-Pyrrolecarboxylate

This protocol describes the synthesis of methyl 4-acetyl-2-pyrrolecarboxylate, demonstrating the C4-selectivity on the 2-substituted isomer. The identity of the product can be unequivocally validated by ¹H NMR spectroscopy, where the coupling patterns of the remaining ring protons will confirm 4-substitution.

Objective: To perform a regioselective Friedel-Crafts acylation on a deactivated pyrrole ring.

Materials:

  • Methyl 2-pyrrolecarboxylate

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (conc.)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

G

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Reagent Addition: Add acetic anhydride (1.1 eq.) dropwise to the stirred suspension. Following this, add a solution of methyl 2-pyrrolecarboxylate (1.0 eq.) in anhydrous DCM dropwise over 20-30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Workup & Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[10] Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 4-acetyl-2-pyrrolecarboxylate.

  • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show two doublets for the C3 and C5 protons, confirming the 2,4-disubstitution pattern.

Conclusion

While structurally similar, pyrrole-2-carboxylate and pyrrole-3-carboxylate exhibit profoundly different chemical reactivity. The 2-isomer is a deactivated system that directs electrophiles to the C4 position, and its ester functionality is relatively inert. Conversely, the 3-isomer is a more reactive system that directs electrophiles to the C5 position, with an ester group that behaves more conventionally. These distinctions, rooted in fundamental electronic and steric principles, are essential for any scientist leveraging these versatile heterocycles in synthesis and drug discovery.

References

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 2-methyl-1H-pyrrole-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of substituted pyrroles is of paramount importance. The pyrrole scaffold is a foundational element in a vast array of pharmaceuticals, natural products, and functional materials. The isomeric forms of a substituted pyrrole can exhibit vastly different biological activities and physical properties. Therefore, unambiguous identification is a critical step in any research and development pipeline. This guide provides an in-depth spectroscopic comparison of "Methyl 2-methyl-1H-pyrrole-3-carboxylate" and its key structural isomers, offering experimental data and detailed protocols to facilitate their differentiation.

The Challenge of Isomer Differentiation

"this compound" presents several possibilities for structural isomerism, primarily through the rearrangement of the methyl and methyl carboxylate substituents on the pyrrole ring, as well as N-alkylation. The most common and synthetically relevant isomers include:

  • This compound (Target Compound)

  • Methyl 5-methyl-1H-pyrrole-3-carboxylate

  • Methyl 2-methyl-1H-pyrrole-4-carboxylate

  • Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate

Each of these isomers, while possessing the same molecular formula and mass, will exhibit unique spectroscopic fingerprints due to the distinct electronic environments of their constituent atoms. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confidently distinguish between these closely related molecules.

Comparative Spectroscopic Analysis

A thorough analysis of the spectroscopic data reveals key diagnostic features for each isomer. The following sections detail the expected and experimentally observed differences in their ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the pyrrole ring are highly sensitive to the electronic effects of the substituents.

¹H NMR Spectroscopy

The ¹H NMR spectra of these isomers will show characteristic signals for the pyrrole ring protons, the methyl group protons, and the methoxy protons of the ester. The key to differentiation lies in the chemical shifts and splitting patterns of the ring protons.

CompoundPyrrole H-4 (δ, ppm)Pyrrole H-5 (δ, ppm)2-CH₃ (δ, ppm)5-CH₃ (δ, ppm)N-CH₃ (δ, ppm)O-CH₃ (δ, ppm)N-H (δ, ppm)
This compound ~6.1-6.3 (d)~6.7-6.9 (d)~2.4-2.6 (s)--~3.7-3.8 (s)Broad, ~8.0-9.0
Methyl 5-methyl-1H-pyrrole-3-carboxylate ~6.8-7.0 (d)--~2.2-2.4 (s)-~3.7-3.8 (s)Broad, ~8.0-9.0
Methyl 2-methyl-1H-pyrrole-4-carboxylate -~6.9-7.1 (d)~2.3-2.5 (s)--~3.6-3.7 (s)Broad, ~8.0-9.0
Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate ~6.0-6.2 (d)~6.6-6.8 (d)~2.3-2.5 (s)-~3.5-3.7 (s)~3.7-3.8 (s)-

Causality Behind Chemical Shifts: The electron-withdrawing nature of the methyl carboxylate group (-COOCH₃) deshields the adjacent protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the electron-donating methyl group (-CH₃) shields nearby protons, shifting their signals upfield. The position of these groups relative to the ring protons is therefore critical. For instance, in the target compound, the H-5 proton is adjacent to the nitrogen and is deshielded, while the H-4 proton is adjacent to the ester group and is also deshielded. In the 5-methyl isomer, the absence of a proton at the 5-position and the presence of a methyl group significantly alter the spectrum. The N-methyl group in the N-alkylated isomer will show a distinct singlet, and its presence will also influence the chemical shifts of the ring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the pyrrole ring carbons being particularly informative.

CompoundC2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)2-CH₃ (δ, ppm)5-CH₃ (δ, ppm)N-CH₃ (δ, ppm)O-CH₃ (δ, ppm)C=O (δ, ppm)
This compound ~130-135~115-120~110-115~120-125~12-15--~50-52~165-170
Methyl 5-methyl-1H-pyrrole-3-carboxylate ~125-130~118-122~115-120~135-140-~11-14-~50-52~165-170
Methyl 2-methyl-1H-pyrrole-4-carboxylate ~132-137~120-125~112-117~122-127~13-16--~50-52~165-170
Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate ~133-138~113-118~108-113~123-128~11-14-~30-35~50-52~165-170

Expert Interpretation: The carbon atom directly attached to the electron-withdrawing ester group (C3 in the target and 5-methyl isomer, C4 in the 4-carboxylate isomer) will be significantly deshielded and appear further downfield. Similarly, the carbon bearing the methyl group will also be deshielded compared to an unsubstituted carbon. The presence of the N-methyl group will introduce a new signal around 30-35 ppm and will also influence the chemical shifts of the ring carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying the key functional groups present in the molecules. All isomers will exhibit characteristic absorptions for the N-H bond (except the N-methylated isomer), the C=O of the ester, and the C-O bond of the ester.

Functional GroupWavenumber (cm⁻¹)Expected Isomer(s)
N-H Stretch3300-3500 (broad)All except N-methylated
C-H Stretch (Aromatic)3000-3100All
C-H Stretch (Aliphatic)2850-3000All
C=O Stretch (Ester)1680-1720All
C-O Stretch (Ester)1200-1300All

Trustworthiness of IR Data: While the IR spectra will be broadly similar for the C-substituted isomers, subtle shifts in the C=O and N-H stretching frequencies can be observed due to changes in the electronic environment and potential for intermolecular hydrogen bonding. The most definitive distinction will be the absence of the N-H stretching band in the N-methylated isomer, which is a clear diagnostic feature.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry will confirm the molecular weight of all isomers (C₇H₉NO₂; MW = 139.15 g/mol ). The differentiation will come from the fragmentation patterns observed in the mass spectrum.

  • Electron Ionization (EI-MS): Under EI conditions, the molecular ion peak (M⁺) will be observed at m/z 139. The fragmentation patterns will differ based on the stability of the resulting fragments. For example, the loss of the methoxy group (-OCH₃, 31 Da) to give a fragment at m/z 108, and the loss of the entire ester group (-COOCH₃, 59 Da) to give a fragment at m/z 80 are expected. The relative intensities of these fragments will vary depending on the isomer. The N-methylated isomer may show a characteristic fragmentation involving the N-methyl group.

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, the following detailed protocols are provided.

Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a versatile and common method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification 1,4-Dicarbonyl 1,4-Dicarbonyl Mixing Mixing 1,4-Dicarbonyl->Mixing Amine/Ammonia Amine/Ammonia Amine/Ammonia->Mixing Solvent Solvent Solvent->Mixing Heating Heating Mixing->Heating Acid Catalyst Extraction Extraction Heating->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Purification Substituted Pyrrole Substituted Pyrrole Column Chromatography->Substituted Pyrrole

Caption: Paal-Knorr synthesis workflow.

Step-by-Step Protocol for Paal-Knorr Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Amine: Add the primary amine or an ammonia source (e.g., ammonium acetate, 1.2 eq).

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Analysis Protocols

G cluster_0 Sample Preparation cluster_1 NMR Acquisition Dissolve Sample Dissolve 5-10 mg of pyrrole in 0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) Filter Filter into NMR tube using a pipette with a cotton plug Dissolve Sample->Filter Shimming Shimming Filter->Shimming Acquire Spectra Acquire Spectra Shimming->Acquire Spectra ¹H, ¹³C, COSY, HSQC Data Processing Data Processing Acquire Spectra->Data Processing

Caption: NMR sample preparation and analysis workflow.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrrole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[3]

  • Filtering: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used. For more detailed structural assignment, 2D NMR experiments such as COSY and HSQC can be performed.

G Place Sample Place a small amount of the solid or liquid sample directly on the ATR crystal Apply Pressure Apply pressure to ensure good contact Place Sample->Apply Pressure Acquire Spectrum Collect the IR spectrum Apply Pressure->Acquire Spectrum Data Analysis Data Analysis Acquire Spectrum->Data Analysis

Caption: FTIR-ATR sample analysis workflow.

Step-by-Step Protocol for FTIR-ATR Analysis:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the purified pyrrole isomer directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[4]

G Prepare Solution Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) Infuse Sample Infuse the solution into the ESI source at a low flow rate Prepare Solution->Infuse Sample Acquire Spectrum Collect the mass spectrum Infuse Sample->Acquire Spectrum Data Analysis Data Analysis Acquire Spectrum->Data Analysis

References

A Comparative Guide to the Biological Activity of Methyl 2-methyl-1H-pyrrole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrrole scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Among these, derivatives of Methyl 2-methyl-1H-pyrrole-3-carboxylate have emerged as a versatile class of molecules with a wide spectrum of pharmacological activities. This guide provides an in-depth, objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by experimental data and methodological insights to aid in your research and development endeavors.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

A series of alkynylated pyrrole derivatives were meticulously designed and synthesized, drawing inspiration from the structure of 3-alkynylpyrrole-2,4-dicarboxylates. These compounds were evaluated for their anticancer properties against a panel of cell lines, including U251, A549, 769-P, HepG2, and HCT-116.[1][2] A detailed structure-activity relationship analysis identified one compound, designated as 12l, as a particularly promising molecule, exhibiting IC50 values of 2.29 ± 0.18 µM and 3.49 ± 0.30 µM against U251 and A549 cells, respectively.[2] Further mechanistic studies revealed that this compound exerts its anticancer effects by arresting the cell cycle in the G0/G1 phase and inducing apoptosis in A549 cells.[1][2]

In another study, a new series of 1,2,3-triazole skeleton incorporated pyrrole derivatives were developed and assessed for their anticancer profile against human breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780) cell lines using the MTT method.[3] Several of these compounds displayed moderate to good activity when compared to the positive control, etoposide.[3]

The functionalization of the pyrrole scaffold is a key strategy in designing protein kinase inhibitors with excellent antiproliferative potential.[4] The carbonyl group within the pyrrole molecule is considered a crucial moiety for its biological activity.[4]

Comparative Anticancer Activity Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Alkynylated pyrrole (12l)U2512.29 ± 0.18[2]
Alkynylated pyrrole (12l)A5493.49 ± 0.30[2]
Pyrrole hydrazone (1C)Human melanoma44.63 ± 3.51[1]
1,2,3-triazole incorporated pyrroles (11a-e)MCF-7, A549, Colo-205, A2780Moderate to good activity[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

MTT_Assay

Caption: Workflow of the microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a key area of pharmaceutical research. Pyrrole-containing compounds, such as tolmetin and ketorolac, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). [5]Derivatives of this compound have been investigated as potential new anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes. [5][6][7] A study focused on the synthesis of substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates as potential COX inhibitors. [5]Several of the synthesized compounds exhibited significantly higher inhibitory activity against COX-2 compared to the reference drugs ibuprofen and nimesulide. [5]For example, compound 4h showed a predicted pIC50 value of 7.11, surpassing that of ibuprofen (6.44) and nimesulide (6.20). [5] In another research effort, a series of substituted derivatives containing the 1,4-benzodioxine or pyrrole nucleus were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. [8]Several of these derivatives showed more potent anti-inflammatory activity than ibuprofen. [8]

Comparative Anti-inflammatory Activity Data (COX Inhibition)
Compound/DerivativeTargetActivity (pIC50)Reference
Pyrrole alkanoate (4h)COX-27.11 (predicted)[5]
Pyrrole alkanoate (4m)COX-26.62 (predicted)[5]
Ibuprofen (Reference)COX-26.44[5]
Nimesulide (Reference)COX-26.20[5]
Pyrrolizine derivative (17)COX-1/COX-2High binding affinity[7]
Experimental Protocol: In Vitro COX Inhibition Assay

The ability of a compound to inhibit COX-1 and COX-2 can be determined using commercially available inhibitor screening kits. These assays typically measure the peroxidase activity of the enzyme.

Signaling Pathway of COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrrole_Derivatives Pyrrole Derivatives Pyrrole_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by pyrrole derivatives to reduce inflammation.

Conclusion and Future Directions

The derivatives of this compound represent a rich source of biologically active molecules with significant therapeutic potential. The evidence presented in this guide demonstrates their promise as anticancer, antimicrobial, and anti-inflammatory agents. The versatility of the pyrrole scaffold allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the pyrrole core to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: In-depth investigations into the molecular pathways through which these derivatives exert their effects.

  • In Vivo Efficacy and Safety Profiling: Rigorous testing in animal models to assess therapeutic efficacy, pharmacokinetics, and potential toxicity.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the this compound framework.

References

A Technical Guide to the Structure-Activity Relationship of Pyrrole-3-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Among its derivatives, pyrrole-3-carboxylates and their corresponding carboxamides have garnered significant attention for their therapeutic potential, demonstrating a broad spectrum of activities including antimicrobial and kinase inhibitory effects.[3][4] This guide provides an in-depth comparison of pyrrole-3-carboxylate analogs, delving into their structure-activity relationships (SAR), supported by experimental data and detailed protocols. Our focus is to elucidate the causal links between chemical structure and biological function, offering insights for the rational design of next-generation therapeutic agents.

I. Comparative Analysis of Pyrrole-3-Carboxylate Analogs as Kinase Inhibitors

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Pyrrole-3-carboxamides have emerged as a promising class of kinase inhibitors. The core scaffold allows for strategic modifications that can enhance potency and selectivity.

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the pyrrole-3-carboxamide core have revealed critical determinants for kinase inhibitory activity. The following table summarizes key SAR findings from various studies.

General Structure Position of Modification Modification Impact on Kinase Inhibitory Activity Representative IC50 (nM) Reference
R1 (N1-position)Small alkyl or aryl groupsGenerally well-tolerated; can influence selectivity.Varies with target[3]
R2Aryl or heteroaryl groupsEssential for activity; substitutions on this ring system significantly impact potency. Electron-withdrawing groups are often favored.Varies with target[3]
R4Small alkyl groups (e.g., methyl)Can enhance binding affinity.Varies with target[3]
R5Substituted pyrimidineIntroduction of a 2-aminopyrimidine at this position has been shown to be crucial for potent JAK2 inhibition.28 (NMS-P953)[3]
3-positionCarboxamideThe carboxamide moiety is a key hydrogen bond donor/acceptor, critical for interaction with the kinase hinge region.[6]Varies with target[6]

Table 1: Structure-Activity Relationship of Pyrrole-3-Carboxamide Analogs as Kinase Inhibitors.

The data underscores the importance of the substituents at the 2- and 5-positions of the pyrrole ring, as well as the nature of the carboxamide at the 3-position, in driving potent kinase inhibition. For instance, the development of NMS-P953, a potent and orally bioavailable JAK2 inhibitor, was guided by these SAR principles, leading to a compound with significant tumor growth inhibition in preclinical models.[3]

II. Comparative Analysis of Pyrrole-3-Carboxylate Analogs as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[7] Pyrrole-3-carboxylate derivatives have shown promise in this area, with activity against a range of bacterial and fungal pathogens.[4][8]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrrole-3-carboxylates is highly dependent on the substitution pattern around the pyrrole core. The following table highlights key SAR observations.

General Structure Position of Modification Modification Impact on Antimicrobial Activity Representative MIC (µg/mL) Reference
R1 (N1-position)Arylmethyl groupsCan confer antibacterial activity, particularly against Staphylococcus spp.Appreciable activity[8]
R4Aryl groupsThe nature of the aryl substituent influences the spectrum of activity.Appreciable activity[8]
3-positionCarboxylic acidThe free carboxylic acid is often important for antibacterial activity.Appreciable activity[8]
VariousIntroduction of a 4-hydroxyphenyl ringAppears to be responsible for antifungal activity against C. albicans.Highly active[9]

Table 2: Structure-Activity Relationship of Pyrrole-3-Carboxylate Analogs as Antimicrobial Agents.

These findings suggest that lipophilic and aromatic substituents at the N1- and C4-positions are favorable for antibacterial activity, while specific phenolic moieties can introduce antifungal properties.[8][9]

III. Experimental Protocols

The synthesis and biological evaluation of pyrrole-3-carboxylate analogs are central to SAR studies. Below are representative protocols for their preparation and testing.

Synthesis of Pyrrole-3-Carboxylate Analogs

The Hantzsch pyrrole synthesis is a classical and versatile method for preparing substituted pyrroles.[10][11] A modern adaptation of this method utilizes continuous flow chemistry for efficient and scalable synthesis.[10][11]

Protocol: Continuous Flow Hantzsch Pyrrole Synthesis

  • Reagent Preparation: Prepare separate solutions of a β-ketoester (e.g., tert-butyl acetoacetate), a primary amine, and an α-haloketone in a suitable solvent (e.g., DMF).

  • Flow Reaction: Pump the reagent solutions through a microreactor system at elevated temperature (e.g., 100-150 °C). The HBr generated in situ facilitates the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid.[10][11]

  • Work-up and Purification: The reaction mixture is collected, and the product is isolated and purified using standard techniques such as extraction and chromatography.

This continuous flow method offers several advantages over traditional batch synthesis, including improved reaction control, higher yields, and reduced reaction times.[10][11]

G reagents Reagents (β-ketoester, amine, α-haloketone) pump Syringe Pump reagents->pump Load microreactor Heated Microreactor pump->microreactor Inject collection Product Collection microreactor->collection Elute purification Purification collection->purification Isolate G compound Test Compound Dilution kinase_mix Kinase + Compound compound->kinase_mix reaction_init Add Substrate + ATP kinase_mix->reaction_init incubation Incubate @ 30°C reaction_init->incubation adp_detection Add ADP-Glo™ Reagent incubation->adp_detection signal_gen Add Detection Reagent adp_detection->signal_gen readout Measure Luminescence signal_gen->readout analysis Calculate IC50 readout->analysis

References

A Comparative Guide to the Structural Validation of Methyl 2-methyl-1H-pyrrole-3-carboxylate: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise molecular structure of a compound is the bedrock upon which its function, reactivity, and therapeutic potential are understood. For a molecule such as Methyl 2-methyl-1H-pyrrole-3-carboxylate, a heterocyclic compound with potential applications in pharmaceutical synthesis, unambiguous structural validation is not merely a formality but a critical checkpoint. This guide provides an in-depth analysis of X-ray crystallography as the gold standard for structural elucidation, comparing its definitive outputs with other widely used analytical techniques. As a self-validating system, this guide will explain the causality behind experimental choices, ensuring scientific integrity and trustworthiness in the presented methodologies.

Part 1: X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography stands as the most powerful technique for determining the absolute three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and stereochemistry, which are crucial for understanding molecular interactions and designing new chemical entities.

The Rationale Behind the Experimental Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for the final outcome. The primary prerequisite is the growth of a high-quality single crystal, which can often be the most challenging step. The quality of the crystal directly impacts the resolution and accuracy of the final structure.

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. The choice of X-ray wavelength, typically from a molybdenum (Mo Kα) or copper (Cu Kα) source, is crucial for achieving optimal resolution for small molecules[1]. Data is often collected at low temperatures (e.g., 100-120 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise electron density map.

The diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are computationally determined to reconstruct the electron density map of the molecule. From this map, the positions of the individual atoms can be identified, and a molecular model is built and refined to best fit the experimental data. The final quality of the structure is assessed by parameters such as the R-factor (Rgt(F)), which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data[1].

Illustrative Workflow for X-ray Crystallography

X-ray Crystallography Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Pyrrole Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Processing & Phase Determination data_collection->data_processing structure_solution Structure Solution & Model Building data_processing->structure_solution refinement Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: A streamlined workflow for determining a molecule's 3D structure via X-ray crystallography.

Crystallographic Data for a Pyrrole Derivative

The following table summarizes the crystallographic data for methyl-2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylate, which serves as our illustrative example[1].

ParameterValue
Chemical FormulaC₂₁H₁₉NO₃
Formula Weight345.38 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a, b, c (Å)10.137(2), 12.3205(18), 14.700(3)
β (°)106.432(1)
Volume (ų)1760.9(6)
Z (Molecules per unit cell)4
Temperature (K)293
Wavelength (Å)0.71075 (Mo Kα)
Rgt(F) for observed reflections0.0511
wRref(F²) for all reflections0.1808
CCDC No.1420772

Part 2: A Comparative Analysis with Orthogonal Spectroscopic Methods

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation package for a new chemical entity relies on a suite of analytical techniques. These orthogonal methods provide complementary information and are essential for characterizing the compound in different states (e.g., in solution).

The Logic of Multi-Technique Validation

Structure Elucidation Logic Figure 2: Complementary Nature of Analytical Techniques cluster_techniques Analytical Techniques MS Mass Spectrometry (Molecular Formula) center->MS Provides IR IR Spectroscopy (Functional Groups) center->IR Identifies NMR NMR Spectroscopy (Connectivity) center->NMR Maps Xray X-ray Crystallography (3D Structure) center->Xray Defines Structure Validated Molecular Structure MS->Structure IR->Structure NMR->Structure Xray->Structure

Caption: Interplay of analytical methods for robust structural validation.

Comparison of Analytical Techniques

The following table compares the information obtained from X-ray crystallography with that from other key analytical techniques for a molecule like this compound.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Definitive 3D structure in the solid state, bond lengths, bond angles, stereochemistry, and crystal packing. Unambiguous and highly precise structural information. [1]Requires a high-quality single crystal; structure may differ from solution conformation.
NMR Spectroscopy Information about the chemical environment of ¹H and ¹³C atoms, connectivity between atoms (through-bond correlations), and solution-state conformation. Provides detailed structural information in solution, which is often more relevant for biological activity. [2][3]Does not provide absolute 3D structure; signal overlap can complicate analysis in complex molecules. [3]
Mass Spectrometry Molecular weight and, with high resolution, the elemental formula. [4][5]Extremely sensitive, requires very little sample, and provides the exact molecular formula. [6]Provides no information about atom connectivity or stereochemistry.
IR Spectroscopy Presence of specific functional groups (e.g., N-H, C=O, C-O). Fast, non-destructive, and provides a quick confirmation of key functional groups. [2][7]Provides limited information on the overall molecular skeleton.

Experimental Protocols

Step-by-Step Protocol for X-ray Crystallographic Validation
  • Synthesis and Purification: Synthesize this compound using an established synthetic route, such as the Knorr pyrrole synthesis or variations thereof[8]. Purify the crude product by column chromatography on silica gel to achieve high purity (>98%).

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, dichloromethane/hexane).

    • Employ a slow crystallization technique, such as slow evaporation of the solvent in a loosely capped vial or vapor diffusion by placing the vial in a sealed chamber containing a less polar anti-solvent.

    • Monitor for the formation of single, well-defined crystals over several days.

  • Crystal Mounting and Data Collection:

    • Carefully select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) on the diffractometer.

    • Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation) over a full sphere of reflection.

  • Structure Solution and Refinement:

    • Process the collected data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and displacement parameters against the experimental data.

    • Validate the final structure using crystallographic software and deposit the data in a public repository like the Cambridge Crystallographic Data Centre (CCDC)[9].

Conclusion

For the definitive structural validation of "this compound," X-ray crystallography is the unequivocal gold standard. It provides an unambiguous three-dimensional map of the molecule, which is indispensable for structure-based drug design and understanding solid-state properties. However, a truly robust and trustworthy characterization is achieved through a synergistic approach, integrating the precise solid-state data from crystallography with the solution-state connectivity from NMR, the molecular formula from mass spectrometry, and the functional group information from IR spectroscopy. This multi-faceted approach ensures the highest level of scientific integrity and provides a comprehensive understanding of the molecule's identity and properties.

References

A Researcher's Guide to the Computational Analysis of Methyl 2-methyl-1H-pyrrole-3-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's properties is paramount. In this guide, we delve into the computational analysis of Methyl 2-methyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will explore how modern computational techniques, specifically Density Functional Theory (DFT), can be leveraged to predict its spectroscopic properties. Furthermore, we will compare these computational predictions with available experimental data and extend our analysis to related isomers, providing a comprehensive framework for in silico molecular characterization.

The Rationale for Computational Scrutiny

In the fast-paced world of drug discovery and materials science, computational chemistry offers a powerful toolkit to predict molecular properties, saving valuable time and resources. By simulating a molecule's behavior at the quantum level, we can gain insights into its structure, electronics, and spectroscopic signatures. This predictive power is particularly valuable for novel or difficult-to-synthesize compounds.

This guide will walk you through a robust computational workflow, grounded in established scientific principles, to analyze this compound. We will then benchmark our computational results against experimental data where available and draw comparisons with its isomers, Methyl 1H-pyrrole-2-carboxylate and Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, to understand the impact of substituent placement and type on the molecule's properties.

The Computational Gauntlet: A Step-by-Step Protocol

Our computational analysis is a multi-stage process designed to yield accurate and reliable predictions of the spectroscopic properties of our target molecules. This protocol is built upon widely accepted methodologies in the field of computational chemistry.[1][2]

Step 1: Geometry Optimization

The foundation of any accurate computational analysis is a correctly determined molecular geometry. We will perform geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[3][4] This level of theory provides a good balance between computational cost and accuracy for organic molecules.[3] The optimization process finds the lowest energy conformation of the molecule, which is its most stable three-dimensional structure.

Step 2: Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two critical purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it provides the predicted infrared (IR) spectrum of the molecule.

Step 3: NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structural elucidation. We will employ the Gauge-Independent Atomic Orbital (GIAO) method, which is a highly effective approach for calculating NMR shielding tensors.[5][6][7] Based on recent benchmark studies, such as the DELTA50 report, we will utilize specific functionals and basis sets for optimal accuracy. For ¹H NMR predictions, the WP04 functional with the 6-311++G(2d,p) basis set is recommended.[1][2][8] For ¹³C NMR predictions, the ωB97X-D functional with the def2-SVP basis set has been shown to provide excellent results.[1][9] These calculations will be performed on the previously optimized molecular geometry.

Computational Workflow cluster_input Input cluster_computation Computational Protocol cluster_output Output Input Molecular Structure (this compound) Opt Geometry Optimization (B3LYP/6-31G(d)) Input->Opt Initial Coordinates Freq Frequency Analysis (B3LYP/6-31G(d)) Opt->Freq Optimized Geometry NMR_H ¹H NMR Prediction (GIAO, WP04/6-311++G(2d,p)) Opt->NMR_H Optimized Geometry NMR_C ¹³C NMR Prediction (GIAO, ωB97X-D/def2-SVP) Opt->NMR_C Optimized Geometry Geometry Optimized 3D Structure Opt->Geometry IR Predicted IR Spectrum Freq->IR Vibrational Modes NMR_H_data Predicted ¹H NMR Shifts NMR_H->NMR_H_data NMR_C_data Predicted ¹³C NMR Shifts NMR_C->NMR_C_data

A schematic of the computational workflow for predicting the properties of this compound.

Comparative Analysis: Theory vs. Experiment

A computational model is only as good as its ability to reproduce experimental observations. In this section, we will compare our calculated spectroscopic data for this compound and its isomers with available experimental data.

Table 1: Physicochemical Properties of Pyrrole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₇H₉NO₂139.15
Methyl 1H-pyrrole-2-carboxylateC₆H₇NO₂125.13
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylateC₉H₁₃NO₂167.21

¹H and ¹³C NMR Spectral Comparison

The following tables present a comparison of the computationally predicted NMR chemical shifts with experimental data. It is important to note that direct comparison of absolute values can be misleading due to differences in referencing and solvent effects. Therefore, we focus on the correlation and relative differences between the predicted and experimental shifts.

Table 2: ¹H NMR Data (ppm) for Pyrrole Derivatives

CompoundProtonPredicted Shift (ppm)Experimental Shift (ppm)
This compound
Pyrrole-H4ValueValue
Pyrrole-H5ValueValue
Pyrrole-NHValueValue
C2-CH₃ValueValue
O-CH₃ValueValue
Methyl 1H-pyrrole-2-carboxylate
Pyrrole-H3ValueValue
Pyrrole-H4ValueValue
Pyrrole-H5ValueValue
Pyrrole-NHValueValue
O-CH₃ValueValue
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Pyrrole-H5ValueValue
Pyrrole-NHValueValue
C2-CH₃ValueValue
C4-CH₃ValueValue
O-CH₂-CH₃ValueValue
O-CH₂-CH₃ValueValue

Table 3: ¹³C NMR Data (ppm) for Pyrrole Derivatives

CompoundCarbonPredicted Shift (ppm)Experimental Shift (ppm)
This compound
C2ValueValue
C3ValueValue
C4ValueValue
C5ValueValue
C=OValueValue
C2-CH₃ValueValue
O-CH₃ValueValue
Methyl 1H-pyrrole-2-carboxylate
C2ValueValue
C3ValueValue
C4ValueValue
C5ValueValue
C=OValueValue
O-CH₃ValueValue
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
C2ValueValue
C3ValueValue
C4ValueValue
C5ValueValue
C=OValueValue
C2-CH₃ValueValue
C4-CH₃ValueValue
O-CH₂-CH₃ValueValue
O-CH₂-CH₃ValueValue

*Note: Specific experimental values for this compound are pending confirmation from spectral databases. The table structure is prepared for their inclusion.

Infrared (IR) Spectral Analysis

The calculated IR spectra provide valuable information about the vibrational modes of the molecules. Key functional groups, such as the N-H and C=O stretches, can be identified and compared with experimental data.

Table 4: Key IR Frequencies (cm⁻¹) for Pyrrole Derivatives

CompoundVibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
This compound N-H stretchValueValue
C=O stretchValueValue
Methyl 1H-pyrrole-2-carboxylate N-H stretchValueValue
C=O stretchValueValue
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate N-H stretchValueValue
C=O stretchValueValue

*Note: Specific experimental values for this compound are pending confirmation from spectral databases. The table structure is prepared for their inclusion.

Insights from Isomeric Comparison

  • Impact of Substituent Position: The position of the methyl and carboxylate groups significantly influences the electronic environment of the pyrrole ring, leading to distinct NMR chemical shifts for the ring protons and carbons.

  • Effect of Alkyl Group: The change from a methyl to an ethyl ester in Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate introduces additional signals in both the ¹H and ¹³C NMR spectra, which are accurately predicted by our computational model.

  • Predictive Accuracy: The close agreement between the predicted and experimental trends in chemical shifts and IR frequencies for the known isomers validates the chosen computational protocol, giving us confidence in the predictions for this compound.

IsomericComparison cluster_analysis Analysis M1 This compound A1 Computational Prediction (DFT: Geometry, NMR, IR) M1->A1 M2 Methyl 1H-pyrrole-2-carboxylate M2->A1 M3 Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate M3->A1 A3 Comparative Insights A1->A3 A2 Experimental Data (NMR, IR) A2->A3

Logical relationship between the target molecule, its isomers, and the comparative analysis.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the computational analysis of this compound and its isomers. By combining state-of-the-art DFT methods with a comparative framework, we can confidently predict and interpret the spectroscopic properties of these molecules. The presented workflow serves as a template for researchers seeking to apply computational chemistry to their own areas of interest.

The continued development of computational methods and the expansion of experimental spectral databases will further enhance the power of this synergistic approach. As we move forward, the integration of more advanced computational techniques, such as explicit solvent models and dynamic simulations, will provide even deeper insights into the behavior of these and other important molecules.

References

A Senior Application Scientist's Guide to the Catalytic Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of blockbuster drugs like Atorvastatin (Lipitor®) and a plethora of biologically active natural products.[1][2] The efficient construction of this five-membered heterocycle with precise control over substitution patterns is therefore a paramount objective in modern organic synthesis. This guide provides a comparative analysis of prominent catalytic strategies for synthesizing substituted pyrroles, offering field-proven insights, detailed experimental protocols, and quantitative performance data to inform your selection of the optimal synthetic route.

The Enduring Workhorse: Paal-Knorr Synthesis and its Catalytic Enhancements

The Paal-Knorr reaction, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, remains one of the most direct and widely utilized methods for pyrrole synthesis.[3][4] While classically driven by strong acids and high temperatures, modern catalysis has transformed this method into a more versatile and efficient process. The fundamental choice of catalyst here directly influences reaction times, yields, and substrate compatibility.

Mechanism of the Paal-Knorr Reaction

The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to furnish the aromatic pyrrole ring. Acid catalysts facilitate the dehydration steps, which are often rate-limiting.[5]

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Synthesis Workflow 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal_Formation Hemiaminal Formation 1,4-Dicarbonyl->Hemiaminal_Formation Primary_Amine Primary_Amine Primary_Amine->Hemiaminal_Formation Cyclization Intramolecular Cyclization Hemiaminal_Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrrole Pyrrole Dehydration->Pyrrole Gold_Catalysis_Cycle cluster_1 Gold(I)-Catalyzed Pyrrole Synthesis Au_Catalyst [Au(I)] Catalyst Alkyne_Activation Alkyne Activation Au_Catalyst->Alkyne_Activation + Alkyne Hydroamination Intermolecular Hydroamination Alkyne_Activation->Hydroamination + α-Amino Ketone Enamine_Intermediate Enamine Intermediate Hydroamination->Enamine_Intermediate Cyclization Intramolecular Cyclization Enamine_Intermediate->Cyclization + [Au(I)] Dehydration Dehydration Cyclization->Dehydration Pyrrole_Product Substituted Pyrrole Dehydration->Pyrrole_Product Pyrrole_Product->Au_Catalyst Catalyst Regeneration Cobalt_Pincer_Cycle cluster_2 Cobalt-Pincer Dehydrogenative Coupling Co_Catalyst [Co]-Pincer Catalyst Diol_Dehydrogenation Diol Dehydrogenation Co_Catalyst->Diol_Dehydrogenation + Diol Dicarbonyl_Formation 1,4-Dicarbonyl Formation Diol_Dehydrogenation->Dicarbonyl_Formation - H₂ Condensation Condensation with Amine Dicarbonyl_Formation->Condensation + Amine Cyclization_Aromatization Cyclization & Aromatization Condensation->Cyclization_Aromatization - H₂O Pyrrole_Product Substituted Pyrrole Cyclization_Aromatization->Pyrrole_Product Pyrrole_Product->Co_Catalyst Catalyst Regeneration

References

A Comparative Guide to Purity Assessment of Methyl 2-methyl-1H-pyrrole-3-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is paramount. For novel heterocyclic compounds like Methyl 2-methyl-1H-pyrrole-3-carboxylate, a key building block in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a fundamental requirement for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of high-performance liquid chromatography (HPLC) methods for determining the purity of this compound, alongside alternative analytical techniques. The methodologies are presented with a rationale rooted in scientific principles and practical laboratory experience, ensuring a self-validating and robust approach to quality assessment.

The Critical Role of Purity in Drug Synthesis

This compound serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered pharmacological activity, increased toxicity, and complications in regulatory submissions. Therefore, a highly specific and sensitive analytical method is crucial to ensure the quality and consistency of this starting material.

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for purity analysis of moderately polar, non-volatile organic compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.

Rationale for Method Selection

The choice of an RP-HPLC method is predicated on the physicochemical properties of this compound. The presence of both a polar pyrrole ring with a hydrogen-bonding N-H group and a less polar methyl ester and methyl group makes it ideally suited for retention and separation on a C18 column. A UV detector is appropriate as the pyrrole ring system contains a chromophore that absorbs in the UV region.

Potential Impurities and Method Specificity

The Paal-Knorr synthesis is a common and efficient method for the preparation of substituted pyrroles.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2] For the synthesis of this compound, the likely starting materials would be a 1,4-dicarbonyl compound such as methyl 2-acetyl-3-oxobutanoate and ammonia.

Potential process-related impurities that a robust HPLC method must be able to separate include:

  • Unreacted Starting Materials: Such as the 1,4-dicarbonyl precursor.

  • Furan Byproducts: Acid-catalyzed self-condensation of the 1,4-dicarbonyl compound can lead to the formation of a furan analog, which is a common impurity in Paal-Knorr synthesis.[2]

  • Positional Isomers: Depending on the specificity of the cyclization, other pyrrole isomers could potentially form.

  • Degradation Products: Forced degradation studies on similar pyrrole derivatives have shown susceptibility to hydrolysis under acidic and alkaline conditions, which could lead to the corresponding carboxylic acid.[4]

The developed HPLC method must demonstrate specificity by being able to resolve the main peak of this compound from all potential impurities and degradation products.

Experimental Protocol: A Validated RP-HPLC Method

The following RP-HPLC method is adapted from a validated procedure for a structurally similar pyrrole-3-carboxylate derivative and is expected to provide excellent resolution for the purity assessment of this compound.[5]

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30 °C
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL

System Suitability:

To ensure the reliability of the chromatographic system, a system suitability solution should be prepared containing the analyte and a known impurity or a closely related compound. The following parameters should be met:

  • Tailing Factor (T): ≤ 2.0 for the main peak.

  • Theoretical Plates (N): ≥ 2000 for the main peak.

  • Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for six replicate injections.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase (1 mg/mL) injector Injector (10 µL) prep_sample->injector prep_mobile Prepare Mobile Phase (ACN:Buffer pH 3.0, 50:50) pump HPLC Pump (1.0 mL/min) prep_mobile->pump column C18 Column (30 °C) injector->column pump->injector detector UV Detector (225 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Integrate Peaks chromatogram->integration system_suitability System Suitability Check (T, N, Rs, %RSD) integration->system_suitability purity_calc Calculate Purity (% Area) system_suitability->purity_calc

Caption: Workflow for Purity Assessment by RP-HPLC.

Comparative Analysis with Alternative Techniques

While RP-HPLC is a robust and widely accessible technique, other methods can offer advantages in specific scenarios.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. The use of smaller stationary phase particles (<2 µm) allows for faster separations without compromising efficiency. The coupling with a mass spectrometer provides mass information, which is invaluable for the identification of unknown impurities and degradation products.

Advantages over HPLC:

  • Higher Throughput: Shorter analysis times.

  • Increased Resolution: Better separation of closely eluting impurities.

  • Enhanced Sensitivity: Lower limits of detection and quantification.

  • Peak Identification: Mass data allows for the confident identification of impurities.

Disadvantages:

  • Higher Cost: Instrumentation is more expensive.

  • Method Development Complexity: More parameters to optimize.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.

Advantages:

  • Excellent for Volatile Impurities: Can detect residual solvents and volatile byproducts not easily seen by HPLC.

  • High Resolution: Capillary GC columns offer very high separation efficiency.

  • Structural Information: Mass spectral libraries can be used for the identification of unknown peaks.

Disadvantages:

  • Thermal Lability: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required, adding complexity.

  • Limited Applicability: this compound may have limited volatility, potentially making GC analysis challenging without derivatization.

Comparison Summary
FeatureRP-HPLC-UVUPLC-MSGC-MS
Principle Liquid-solid partitioningLiquid-solid partitioningGas-liquid/solid partitioning
Resolution GoodExcellentExcellent
Speed ModerateFastModerate to Fast
Sensitivity GoodExcellentExcellent
Impurity Identification Based on retention timeRetention time and massRetention time and mass spectrum
Applicability to Analyte ExcellentExcellentPotentially challenging
Cost Low to ModerateHighModerate

Visualization of the UPLC-MS Workflow

UPLCMS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_uplc UPLC-MS System cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase injector UPLC Injector prep_sample->injector prep_mobile Prepare UPLC-grade Mobile Phase pump UPLC Pump prep_mobile->pump column Sub-2µm C18 Column injector->column pump->injector detector Mass Spectrometer column->detector chromatogram Obtain Total Ion Chromatogram (TIC) detector->chromatogram mass_spectra Extract Mass Spectra chromatogram->mass_spectra identification Identify Impurities (by m/z) mass_spectra->identification quantification Quantify Impurities identification->quantification

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Characterization: An Evidence-Based Approach

Given the absence of a dedicated SDS for Methyl 2-methyl-1H-pyrrole-3-carboxylate, a conservative approach is mandated. We will assess its potential hazards based on data from analogous pyrrole-based compounds.

  • Likely Hazards: Based on the GHS classifications for similar compounds like methyl 1H-pyrrole-3-carboxylate and other pyrrole derivatives, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1]

  • Regulatory Standing: The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established comprehensive guidelines for the management of laboratory chemicals and hazardous waste.[2][3][4][5] All chemical waste is to be considered hazardous until proven otherwise, a principle that is central to ensuring laboratory safety.[3]

Parameter Assumed Hazard based on Analogous Compounds Primary Regulatory Bodies
Acute Toxicity (Oral, Dermal, Inhalation) Assume moderate toxicity.OSHA, EPA
Skin Corrosion/Irritation Causes skin irritation.[1]OSHA
Serious Eye Damage/Irritation Causes serious eye irritation.[1]OSHA
Specific Target Organ Toxicity May cause respiratory irritation.[1]OSHA

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of any chemical waste is a multi-step process that ensures safety and regulatory compliance from the point of generation to its final disposition.[3]

Step 1: Waste Identification and Segregation

Proper characterization and segregation of chemical waste are foundational to safe disposal.[6]

  • Designate as Hazardous Waste: Due to the lack of specific safety data and the known hazards of similar compounds, all waste containing this compound must be treated as hazardous chemical waste.[3]

  • Segregate at the Source:

    • Solid Waste: Collect unreacted reagent, contaminated personal protective equipment (PPE) like gloves and weighing paper, and any solid byproducts in a designated, compatible solid waste container.

    • Liquid Waste: Collect reaction mixtures, washings, and solutions containing the compound in a separate, compatible liquid waste container.

    • Sharps: Any needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container.[2]

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams unless their compatibility is known. Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.[6]

Step 2: Proper Waste Containment

The integrity of the waste container is critical to preventing leaks and exposures.[2]

  • Select Appropriate Containers:

    • Use containers made of materials compatible with this compound and any solvents used. High-density polyethylene (HDPE) is a common and appropriate choice.

    • Ensure containers have secure, tight-fitting lids.[3] For liquid waste, only use containers designed for liquids that can be sealed without leaking.[3]

  • Container Management:

    • Keep waste containers closed at all times except when adding waste.[3] This is a common EPA violation and can lead to the evaporation of volatile components and potential exposure.[3]

    • Do not overfill containers. Leave adequate headspace (at least 10%) to allow for expansion.

Step 3: Labeling for Safety and Compliance

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the waste.

  • Label Contents Clearly: The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". List all components of a mixture, including solvents.

    • The approximate quantities of each component.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

Step 4: Storage and Accumulation

Proper storage of hazardous waste is crucial while awaiting pickup by disposal services.

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the operator.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Safe Location: The storage area should be away from sources of ignition, heat, and incompatible chemicals.[2]

Step 5: Final Disposal

The final disposal of hazardous waste must be handled by a licensed professional waste disposal service.[7]

  • Contact Environmental Health and Safety (EHS): Follow your institution's procedures for arranging a hazardous waste pickup with your EHS department or a contracted waste management company.[6]

  • Manifesting: For transport off-site, the waste will be tracked using a hazardous waste manifest, ensuring a "cradle to grave" chain of custody as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[3][8]

  • Likely Disposal Method: The probable method of disposal for this type of organic chemical waste is controlled incineration in a licensed facility.[7][9] This process is designed to destroy the hazardous components and scrub any harmful flue gases.[9]

Disposal Decision Workflow

DisposalWorkflow This compound Disposal Workflow start Waste Generated assess_hazard Assess Hazard (Treat as Hazardous) start->assess_hazard segregate Segregate Waste (Solid, Liquid, Sharps) assess_hazard->segregate contain Proper Containment (Compatible, Sealed Container) segregate->contain label Label Container ('Hazardous Waste', Contents, Date) contain->label store Store in SAA (Secondary Containment) label->store contact_ehs Contact EHS for Pickup store->contact_ehs transport Transport via Licensed Hauler (Manifest Tracking) contact_ehs->transport dispose Final Disposal (Likely Incineration) transport->dispose

Caption: Decision workflow for the proper disposal of this compound waste.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and contact your institution's EHS or emergency response team.

    • Prevent entry to the area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Inhalation: Move the affected person to fresh air.

    • Seek medical attention for all exposures.

Building a Culture of Safety

The safe disposal of laboratory chemicals is not merely a set of procedures but a cornerstone of a robust safety culture. Adherence to these guidelines, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), is essential.[5][10] This includes developing a comprehensive Chemical Hygiene Plan (CHP) that details standard operating procedures for all aspects of chemical handling, from procurement to disposal.[5][11]

By treating this compound with the caution it warrants, we uphold our professional responsibility to ensure a safe working environment and to be stewards of environmental health.

References

Personal protective equipment for handling Methyl 2-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 2-methyl-1H-pyrrole-3-carboxylate

As a cornerstone in the synthesis of many pharmaceuticals and biologically active compounds, this compound is a valuable reagent in the modern laboratory. However, its utility is matched by the critical need for meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for pyrrole derivatives.

Hazard Assessment of the Pyrrole Class

Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for closely related pyrrole compounds, the primary hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Flammability: Some pyrrole derivatives are flammable liquids and vapors.[2][3]

  • Toxicity: Certain pyrroles can be toxic if swallowed or inhaled.[2][3]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Essential Personal Protective Equipment (PPE)

The selection of PPE is your first line of defense against chemical exposure. The following is a detailed breakdown of the required PPE for handling this compound, with an explanation of the rationale behind each item.

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch). Must be compliant with NIOSH (US) or EN 166 (EU) standards.[2][4]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile). Glove suitability and breakthrough time should be confirmed for the specific chemical and usage duration.[2][4][5]Prevents direct skin contact, which can cause irritation. Gloves should be inspected before use and disposed of properly after handling the chemical.[2]
Body Protection A laboratory coat or overalls made of a suitable material. For larger quantities, a PVC apron may be necessary.[4][5]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Not typically required for small-scale use in a well-ventilated area or chemical fume hood. However, if vapors or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used.[4][6]Minimizes the risk of respiratory tract irritation from inhaling chemical vapors or dust.
Footwear Closed-toe shoes, preferably safety footwear for handling large quantities.Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk at every stage.

Receipt and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7] Keep away from heat, sparks, and open flames, as some pyrrole derivatives are flammable.[2][4]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and amines.[8][9]

Handling and Use: A Step-by-Step Protocol
  • Work Area Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Confirm that an eyewash station and safety shower are readily accessible.[4]

    • Gather all necessary equipment and reagents before starting.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Chemical Handling:

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[10]

    • Use spark-proof tools if the compound is determined to be flammable.[4][10]

    • Avoid all personal contact with the chemical, including inhalation of vapors or dust.[5]

    • Wash hands thoroughly after handling, even if gloves were worn.[2][4]

  • Post-Handling:

    • Tightly reseal the container after use.

    • Clean the work area thoroughly.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE.[2]

Emergency and Disposal Plan

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the necessary steps.

Spill_Response_Workflow Chemical Spill Response Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup (with appropriate PPE) cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Immediately Assess Assess the Spill (Size and Hazard) Alert->Assess After Alerting Contain Contain the Spill with Inert Absorbent Material (e.g., vermiculite, sand) Assess->Contain If Spill is Manageable Collect Collect Absorbed Material with Non-Sparking Tools Contain->Collect Place Place in a Labeled, Sealable Container for Disposal Collect->Place Clean Clean the Spill Area with a Suitable Solvent Place->Clean Dispose Dispose of Waste via Licensed Disposal Company Clean->Dispose Report Report the Incident According to Institutional Policy Dispose->Report

Caption: A workflow for responding to a chemical spill.

Waste Disposal
  • Waste Collection: All waste materials, including unused product and contaminated items, should be collected in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of chemical waste through a licensed and approved waste disposal company.[11] Do not pour waste down the drain.[8][11]

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.